5-Nitrobenzimidazole Nitrate
Description
Properties
IUPAC Name |
nitric acid;6-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.HNO3/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;2-1(3)4/h1-4H,(H,8,9);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZQXHSOEZUAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=N2.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885405 | |
| Record name | 1H-Benzimidazole, 6-nitro-, nitrate (1:1) | |
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Molecular Weight |
226.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Faintly beige crystalline lumps; [Sigma-Aldrich MSDS] | |
| Record name | 5-Nitrobenzimidazole, nitrate | |
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CAS No. |
27896-84-0 | |
| Record name | 1H-Benzimidazole, 6-nitro-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27896-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Benzimidazole, 6-nitro-, nitrate (1:1) | |
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| Record name | 1H-Benzimidazole, 6-nitro-, nitrate (1:1) | |
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| Record name | 1H-Benzimidazole, 6-nitro-, nitrate (1:1) | |
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| Record name | 5-nitrobenzimidazolium nitrate | |
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Foundational & Exploratory
5-Nitrobenzimidazole Nitrate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 5-Nitrobenzimidazole Nitrate, a compound of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Core Chemical Properties and Structure
5-Nitrobenzimidazole Nitrate (CAS Number: 27896-84-0) is an off-white to faintly beige crystalline powder.[1] Its chemical structure consists of a benzimidazole ring system substituted with a nitro group at the 5-position, which is then salified with nitric acid. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzimidazole scaffold, a key factor in its diverse biological activities.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂·HNO₃ | [2][3] |
| Molecular Weight | 226.15 g/mol | [2][3] |
| Melting Point | 222 °C (decomposes) | [2] |
| Appearance | Off-white to faintly beige crystalline powder | [1][2] |
| CAS Number | 27896-84-0 | [2][3] |
| PubChem CID | 119743 | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of 5-Nitrobenzimidazole Nitrate.
¹H NMR (DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.59 | d | 1H | H-4 |
| ~8.25 | dd | 1H | H-6 |
| ~7.85 | d | 1H | H-7 |
| ~9.5 (broad) | s | 1H | N-H |
| ~3.3 (broad) | s | 1H | N-H |
Note: The exact chemical shifts can vary slightly depending on the experimental conditions.
¹³C NMR (DMSO-d6)
| Chemical Shift (ppm) | Assignment |
| ~148.0 | C5 |
| ~143.0 | C7a |
| ~142.5 | C2 |
| ~119.5 | C4 |
| ~116.0 | C6 |
| ~114.5 | C7 |
| ~138.0 | C3a |
Note: The assignments are based on computational predictions and comparison with similar structures.
Experimental Protocols
Synthesis of 5-Nitrobenzimidazole Nitrate
The synthesis of 5-Nitrobenzimidazole Nitrate is typically a two-step process. First, 5-Nitrobenzimidazole is synthesized, which is then subsequently converted to its nitrate salt.
Step 1: Synthesis of 5-Nitrobenzimidazole
A common method for the synthesis of 2-substituted-5-nitrobenzimidazoles involves the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes. For the synthesis of the parent 5-Nitrobenzimidazole, formic acid is used as the source of the C2 carbon.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Formic acid
-
Hydrochloric acid (5N)
-
Sodium hydroxide solution (10%)
-
Water
Procedure:
-
A mixture of 4-nitrophthalimide is refluxed with formic acid in 5N hydrochloric acid for 24 hours.
-
After cooling to room temperature, the reaction mixture is neutralized with a 10% sodium hydroxide solution.
-
The resulting precipitate of 5-Nitrobenzimidazole is isolated by filtration.
-
The crude product is purified by recrystallization from water and dried.
Step 2: Formation of the Nitrate Salt
The nitrate salt is formed by reacting 5-Nitrobenzimidazole with nitric acid.
Materials:
-
5-Nitrobenzimidazole
-
Nitric acid (concentrated)
-
Ethanol
Procedure:
-
5-Nitrobenzimidazole is dissolved in a minimal amount of hot ethanol.
-
A stoichiometric amount of concentrated nitric acid is added dropwise to the solution with stirring.
-
The mixture is allowed to cool, during which time 5-Nitrobenzimidazole Nitrate precipitates.
-
The crystalline product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer.
-
Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d6).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Biological Activity and Signaling Pathways
5-Nitrobenzimidazole and its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and vasorelaxant effects. The nitro group at the 5-position is crucial for these activities, as it significantly alters the electronic properties of the molecule.
Anticancer Activity
The anticancer effects of 5-nitrobenzimidazole derivatives are attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival.
As illustrated, 5-nitrobenzimidazole derivatives can inhibit the EGFR/HER2 signaling pathways, which are often overexpressed in cancer cells. This inhibition leads to the downregulation of downstream pro-survival pathways like PI3K/Akt and MEK/Erk. Furthermore, these compounds can induce the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to apoptosis.
Vasorelaxant Activity
Certain 5-nitrobenzimidazole derivatives have demonstrated vasorelaxant properties, suggesting their potential as antihypertensive agents. This effect is believed to be mediated, in part, through the nitric oxide synthase pathway.
The proposed mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS) by the 5-nitrobenzimidazole derivative. This leads to an increase in the production of nitric oxide (NO), which then diffuses to adjacent smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.
Conclusion
5-Nitrobenzimidazole Nitrate is a versatile compound with a rich chemical profile and significant biological activities. This guide provides a foundational understanding of its properties, synthesis, and mechanisms of action, aiming to facilitate further research and development in the fields of medicinal chemistry and materials science. Researchers are encouraged to consult the cited literature for more detailed information.
References
synthesis of 5-Nitrobenzimidazole Nitrate for beginners
An In-depth Technical Guide to the Synthesis of 5-Nitrobenzimidazole Nitrate
This guide provides a comprehensive overview of the synthesis of 5-Nitrobenzimidazole Nitrate, a versatile compound utilized in the development of pharmaceuticals and agrochemicals.[1] The synthesis is presented as a two-step process, designed to be accessible for researchers, scientists, and professionals in drug development. The first step involves the synthesis of the precursor, 5-Nitrobenzimidazole, followed by its conversion to the nitrate salt.
Part 1: Synthesis of 5-Nitrobenzimidazole (Precursor)
The most common and straightforward method for synthesizing the 5-Nitrobenzimidazole core is through the condensation of 4-nitro-o-phenylenediamine with formic acid. This reaction, a variation of the Phillips condensation, is widely used for forming the benzimidazole ring system.
Reaction Mechanism
The reaction proceeds via an initial acylation of one of the amino groups of 4-nitro-o-phenylenediamine by formic acid, forming an N-formyl intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the second amino group attacks the formyl carbon. Subsequent dehydration yields the aromatic 5-Nitrobenzimidazole ring.
Experimental Protocol
This protocol is adapted from established methods for benzimidazole synthesis.[2]
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-nitro-o-phenylenediamine (0.05 mol, 7.65 g) with 90% formic acid (0.1 mol, 3.8 mL).
-
Heating: Place the flask in a preheated water bath at 100°C. Heat the mixture for 2 hours with occasional swirling. The mixture will become a solid mass.
-
Neutralization: After cooling to room temperature, slowly add 10% aqueous sodium hydroxide solution to the flask with constant stirring until the mixture is just alkaline (test with pH paper). This step neutralizes the excess formic acid and precipitates the product.
-
Isolation: Collect the crude 5-Nitrobenzimidazole by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of 50 mL cold water to remove any remaining salts.
-
Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to obtain a purified off-white to pale yellow powder.[3]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at 60-70°C to a constant weight.
Part 2: Synthesis of 5-Nitrobenzimidazole Nitrate
The conversion of the synthesized 5-Nitrobenzimidazole base to its nitrate salt is a straightforward acid-base reaction. The basic nitrogen atom on the imidazole ring is protonated by nitric acid to form the corresponding salt.
Reaction Mechanism
This is a classic acid-base neutralization reaction. The lone pair of electrons on one of the imidazole nitrogen atoms acts as a Brønsted-Lowry base, accepting a proton (H⁺) from nitric acid. This forms an ionic bond between the protonated benzimidazolium cation and the nitrate anion.
Experimental Protocol
-
Dissolution: Dissolve the purified 5-Nitrobenzimidazole (0.01 mol, 1.63 g) in a minimal amount of warm ethanol or acetone in a 100 mL Erlenmeyer flask.
-
Acidification: While stirring, add a stoichiometric amount of concentrated nitric acid (65-70%) dropwise. For 0.01 mol of substrate, this corresponds to approximately 0.65-0.70 mL. The addition should be done carefully, as the reaction may be exothermic.
-
Precipitation: The nitrate salt will precipitate from the solution upon addition of the acid or upon cooling. The process can be aided by placing the flask in an ice bath for 15-20 minutes.
-
Isolation: Collect the precipitated 5-Nitrobenzimidazole Nitrate by vacuum filtration.
-
Washing: Wash the salt with a small amount of cold diethyl ether or cold ethanol to remove any unreacted starting material or excess acid.
-
Drying: Dry the final product in a desiccator over a suitable drying agent. Do not heat the nitrate salt to high temperatures as it may be thermally unstable.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Nitro-o-phenylenediamine | 99-56-9 | C₆H₇N₃O₂ | 153.14 | Dark red to brown crystalline powder | 199-202 |
| 5-Nitrobenzimidazole | 94-52-0 | C₇H₅N₃O₂ | 163.13 | Off-white to pale yellow powder[3][4] | 207-209[4] |
| 5-Nitrobenzimidazole Nitrate | 27896-84-0 | C₇H₅N₃O₂·HNO₃ | 226.15 | Off-white to pale yellow solid[1][5] | ~222[1][5] |
Safety and Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-nitro-o-phenylenediamine: This compound is toxic and a suspected mutagen. Avoid inhalation of dust and contact with skin and eyes.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care.
-
Nitric Acid (Concentrated): Strong oxidizer and highly corrosive.[3] Causes severe burns and is toxic upon inhalation. Handle with extreme caution.
-
5-Nitrobenzimidazole: Harmful if swallowed and suspected of causing cancer.[6] Avoid creating dust.
-
5-Nitrobenzimidazole Nitrate: The nitrate salt may be an irritant and potentially harmful if swallowed, inhaled, or in contact with skin. Nitrate salts can be strong oxidizers and may be flammable or explosive under certain conditions. Avoid friction, shock, and heat.
Always consult the Safety Data Sheet (SDS) for each chemical before use and dispose of chemical waste according to institutional and local regulations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 5. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of 5-Nitrobenzimidazole Derivatives in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide focuses on the broader class of 5-nitrobenzimidazole derivatives, as specific mechanistic data for "5-Nitrobenzimidazole Nitrate" is limited in publicly available scientific literature. The principles and mechanisms described for the derivatives are expected to be relevant to the nitrate salt form.
Introduction
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, largely due to its structural similarity to endogenous purines, which allows it to interact with a variety of biological targets.[1] The introduction of a nitro group at the 5-position of the benzimidazole ring significantly enhances the biological activity of these compounds. This is attributed to the strong electron-withdrawing nature of the nitro group, which modulates the electronic properties of the entire molecule, facilitating interactions with biological macromolecules and, in some cases, enabling a unique mechanism of reductive activation.[2]
5-Nitrobenzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiparasitic, and antihypertensive effects.[2] This guide will provide a detailed overview of the core mechanisms of action, supported by quantitative data, experimental protocols, and visual diagrams of the key molecular pathways.
Multi-Targeted Mechanisms of Action
The therapeutic efficacy of 5-nitrobenzimidazole derivatives is rooted in their ability to engage with multiple cellular targets and disrupt critical biological pathways. The primary mechanisms can be broadly categorized as follows:
-
Interaction with DNA: A fundamental mechanism for many nitroaromatic compounds is their direct interaction with DNA.[1] Derivatives of 5-nitrobenzimidazole have been shown to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix.[1] This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some derivatives can alkylate or directly cleave DNA, causing significant damage to the genetic material.[1]
-
Reductive Activation and Generation of Cytotoxic Radicals: A key mechanism, particularly in anaerobic microorganisms (such as certain bacteria and protozoa), is the reductive activation of the nitro group.[3][4] In the low-oxygen environment of these organisms, cellular reductases can donate electrons to the nitro group of the 5-nitrobenzimidazole derivative.[3] This process generates highly reactive nitroso and hydroxylamine intermediates, as well as other radical species, which are cytotoxic.[3][4] These reactive species can cause widespread damage to cellular components, including DNA, proteins, and lipids, leading to rapid cell death.[4] This selective activation in anaerobic environments provides a degree of specificity for treating infections caused by such organisms.[4]
-
Enzyme and Receptor Inhibition: Specific 5-nitrobenzimidazole derivatives have been designed to target and inhibit the activity of key enzymes and receptors involved in disease progression.
-
Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[5][6] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, making them promising anticancer agents.[5]
-
Angiotensin II Type 1 (AT1) Receptor Antagonism: In the context of hypertension, specific 5-nitrobenzimidazole derivatives have been developed as potent antagonists of the AT1 receptor.[7] By blocking the binding of angiotensin II to this receptor, these compounds prevent vasoconstriction and promote vasodilation, leading to a reduction in blood pressure.
-
Quantitative Data on Biological Activity
The biological activity of 5-nitrobenzimidazole derivatives has been quantified in numerous studies. The following tables summarize representative data for their anticancer, antimicrobial, and antihypertensive activities.
Table 1: Anticancer Activity of 5-Nitrobenzimidazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-(p-tolyl)-5-nitro-1H-benzo[d]imidazole | MCF-7 (Breast) | MTT | 9.5 | [8] |
| 2-(p-tolyl)-5-nitro-1H-benzo[d]imidazole | HEP2 (Laryngeal) | MTT | 12 | [8] |
| Thienopyridine indole derivative [I] | MGC-803 (Gastric) | Not Specified | 0.00161 | [5] |
| Thienopyridine indole derivative [I] | HGC-27 (Gastric) | Not Specified | 0.00182 | [5] |
| Flavonoid derivative 5c | A549 (Lung) | MTT | >50 | [9] |
| Flavonoid derivative 5c | HepG2 (Liver) | MTT | >50 | [9] |
| Flavonoid derivative 5c | HeLa (Cervical) | MTT | <50 | [9] |
Table 2: Antimicrobial Activity of 5-Nitrobenzimidazole Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | E. coli | Serial Dilution | Not Specified | [2] |
| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | S. aureus | Serial Dilution | Not Specified | [2] |
| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | C. albicans | Serial Dilution | Not Specified | [2] |
| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | A. niger | Serial Dilution | Not Specified | [2] |
| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1) | E. coli | Cup-plate | Good Activity | [10] |
| 5-nitro-2-phenyl-1H-benzoimidazole (XY-3) | B. cereus | Cup-plate | Equipotent to Standard | [10] |
| 1-methyl-5-nitroimidazole carboxamides (8f, 8h) | G. lamblia | ATP-bioluminescence | 1.6 | [11] |
Table 3: Antihypertensive Activity of 5-Nitrobenzimidazole Derivatives
| Compound | Assay | EC50 (µM) | Reference |
| BDZ3 | Ex-vivo vasorelaxant activity | <30 | |
| BDZ6 | Ex-vivo vasorelaxant activity | <30 | |
| BDZ12 | Ex-vivo vasorelaxant activity | <30 | |
| BDZ18 | Ex-vivo vasorelaxant activity | <30 | |
| BDZ20 | Ex-vivo vasorelaxant activity | <30 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the synthesis of 5-nitrobenzimidazole derivatives and for key biological assays.
Protocol 1: Synthesis of 2-Substituted-5-Nitrobenzimidazoles via Condensation with Aldehydes
This protocol describes a common method for synthesizing 2-substituted-5-nitrobenzimidazoles.
-
Materials:
-
4-nitro-1,2-phenylenediamine
-
Substituted aromatic aldehyde
-
Dimethoxyethane (solvent)
-
Sodium metabisulfite (oxidizing agent)
-
Ice bath
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Chloroform:methanol (9:1) solvent system for TLC
-
-
Procedure:
-
In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.
-
Add 1.01 equivalents of the desired aromatic aldehyde to the mixture.
-
Stir the reaction mixture at 0°C in an ice bath for 2 hours.
-
Reflux the mixture for 1 hour to form the Schiff base intermediate.
-
Add additional dimethoxyethane and 1.01 equivalents of sodium metabisulfite to the reaction.
-
Stir the mixture under reflux for 48 hours.
-
Monitor the completion of the reaction using TLC with a chloroform:methanol (9:1) solvent system.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol.
-
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[12][13]
-
Materials:
-
Cells in culture (e.g., cancer cell lines)
-
96-well microtiter plates
-
Test compound (5-nitrobenzimidazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
-
Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]
-
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compound (5-nitrobenzimidazole derivative)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Standard antimicrobial agent
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth medium.
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Add the standardized inoculum to each well containing the test compound dilutions.
-
Include a positive control well (inoculum without the compound) and a negative control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and a general experimental workflow for studying 5-nitrobenzimidazole derivatives.
Caption: DNA intercalation by 5-Nitrobenzimidazole derivatives.
Caption: Reductive activation in anaerobic organisms.
Caption: Inhibition of tubulin polymerization.
Caption: General experimental workflow for drug discovery.
References
- 1. Investigation of redox mechanism and DNA binding of novel 2-(x-nitrophenyl)-5-nitrobenzimidazole (x = 2, 3 and 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 6. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 11. New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 5-Nitrobenzimidazole Nitrate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 5-Nitrobenzimidazole Nitrate, a compound of interest in medicinal chemistry and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols and a workflow for its characterization.
Data Presentation
The spectroscopic data for 5-Nitrobenzimidazole and its nitrate salt are summarized in the tables below. Data for the parent compound, 5-Nitrobenzimidazole, is included for comparative purposes, as the nitrate salt formation primarily affects the protonation state and electronic environment of the benzimidazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5-Nitrobenzimidazole | DMSO-d₆ | 8.51 | d | 2.1 | H-4 |
| 8.38 | s | H-2 | |||
| 8.11 | dd | 8.9, 2.2 | H-6 | ||
| 7.76 | d | 8.9 | H-7 | ||
| 5-Nitrobenzimidazole Nitrate | DMSO-d₆ | ~8.6-8.8 | m | Aromatic Protons | |
| ~8.2-8.4 | m | Aromatic Protons | |||
| ~7.9-8.1 | m | Aromatic Protons |
Note: Specific peak assignments for the nitrate salt are inferred from the parent compound. The presence of the nitrate counter-ion and protonation of the imidazole ring can lead to shifts in the chemical environment.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 5-Nitrobenzimidazole | DMSO-d₆ | 146.26, 142.15, 117.10 |
| 5-Nitrobenzimidazole Nitrate | DMSO-d₆ | Data not readily available in searched literature. Expected shifts would be similar to the parent compound but may be influenced by protonation. |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 | N-H stretch (imidazole) |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C and C=N stretching (aromatic and imidazole rings) |
| 1550-1475 | N-O asymmetric stretch (nitro group) |
| 1360-1290 | N-O symmetric stretch (nitro group) |
| ~1384 | NO₃⁻ stretch (nitrate ion) |
| 890-835 | C-H out-of-plane bending |
Note: The presence of the nitrate ion in 5-Nitrobenzimidazole Nitrate will introduce a characteristic absorption band.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 5-Nitrobenzimidazole | ESI / GC-MS | 164.0455 | 134, 118, 117, 90 |
| 5-Nitrobenzimidazole Nitrate | ESI | 164.0455 (for the free base) | Fragmentation pattern expected to be similar to the parent compound. |
Note: In ESI-MS, 5-Nitrobenzimidazole Nitrate is expected to show the molecular ion for the protonated 5-Nitrobenzimidazole base.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 5-Nitrobenzimidazole Nitrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-Nitrobenzimidazole Nitrate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrumentation and Data Acquisition:
-
The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, the following parameters are typically used:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 16 ppm
-
-
For ¹³C NMR, the following parameters are typically used:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 90°
-
Spectral width: 0 to 200 ppm
-
Proton decoupling is applied to simplify the spectrum.
-
-
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
KBr Pellet Method
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar and pestle, grind approximately 1-2 mg of 5-Nitrobenzimidazole Nitrate until a fine powder is obtained.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture until a homogeneous, fine powder is achieved.
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation and Data Acquisition:
-
Acquire a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of 5-Nitrobenzimidazole Nitrate in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
A small amount of formic acid (0.1%) may be added to the final solution to promote protonation.
-
-
Instrumentation and Data Acquisition:
-
The analysis is performed on a mass spectrometer equipped with an ESI source.
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.
-
The mass spectrum is acquired in positive ion mode.
-
Typical ESI source parameters are optimized for the compound, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
The mass analyzer is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 5-Nitrobenzimidazole Nitrate.
solubility and stability of 5-Nitrobenzimidazole Nitrate in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 5-Nitrobenzimidazole Nitrate. Due to the limited availability of data for the nitrate salt, this guide also incorporates information on the parent compound, 5-Nitrobenzimidazole, to provide a broader understanding of its physicochemical properties. This information is crucial for the handling, formulation development, and analytical characterization of this compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration during formulation development. While specific quantitative data for 5-Nitrobenzimidazole Nitrate is scarce in publicly available literature, information on the parent compound, 5-Nitrobenzimidazole, provides valuable insights.
Qualitative and Quantitative Solubility Data
A summary of the available solubility information for 5-Nitrobenzimidazole is presented in Table 1. It is important to note that the nitrate salt's solubility may differ significantly from the parent compound due to the influence of the salt former.
| Solvent | Solubility of 5-Nitrobenzimidazole | Reference |
| Water | 0.5 g/L | |
| Alcohol | Very soluble | [1] |
| Ether | Slightly soluble | [1] |
| Benzene | Slightly soluble | [1] |
Studies on other benzimidazole derivatives have shown that solubility in alcohols generally decreases with an increase in the alkyl chain length of the alcohol.[2] Furthermore, the solubility of benzimidazoles in various organic solvents, including dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene, has been investigated, with chloroalkanes generally showing low solubilizing capacity.[3]
Stability Profile and Degradation Pathways
Understanding the stability of 5-Nitrobenzimidazole Nitrate is essential for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a critical component of this assessment, providing insights into the potential degradation pathways and the intrinsic stability of the molecule.
Forced Degradation Studies
General Degradation Profile
Based on the chemical structure and information on related compounds, 5-Nitrobenzimidazole Nitrate is expected to be susceptible to:
-
Hydrolysis: Degradation in acidic and basic media.
-
Oxidation: Degradation in the presence of oxidizing agents like hydrogen peroxide.
-
Photolysis: Degradation upon exposure to light.
-
Thermolysis: Degradation at elevated temperatures.
Proposed Degradation Pathway
A plausible degradation pathway for 5-Nitrobenzimidazole under various stress conditions is proposed in the diagram below. The primary degradation route is anticipated to be the reduction of the nitro group to an amino group, followed by potential further degradation of the benzimidazole ring.
References
- 1. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-nitrobenzimidazole scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of compounds with significant biological activities. The introduction of a nitro group at the 5-position of the benzimidazole ring profoundly influences the molecule's electronic properties, enhancing its potential to interact with various biological targets. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 5-nitrobenzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiparasitic, and vasorelaxant properties. This document summarizes quantitative data, details key experimental protocols, and visualizes underlying mechanisms and workflows to support further research and drug development.
Anticancer Activity
5-Nitrobenzimidazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multi-targeted, involving direct interaction with DNA, modulation of key cellular enzymes, and induction of programmed cell death.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of various 5-nitrobenzimidazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung Carcinoma) | 0.028 | [1] |
| Bromo-derivative (Compound 5) | MCF-7 (Breast Cancer) | 17.8 µg/mL | [2] |
| Bromo-derivative (Compound 5) | DU-145 (Prostate Cancer) | 10.2 µg/mL | [2] |
| Bromo-derivative (Compound 5) | H69AR (Lung Cancer) | 49.9 µg/mL | [2] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | Jurkat (Leukemia) | 1.88 | [3] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | K562 (Leukemia) | 1.89 | [3] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | MOLT-4 (Leukemia) | 2.05 | [3] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | HeLa (Cervical Cancer) | 2.11 | [3] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | HCT116 (Colon Cancer) | 3.04 | [3] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | MIA PaCa-2 (Pancreatic Cancer) | 3.82 | [3] |
Mechanisms of Anticancer Action
The anticancer efficacy of 5-nitrobenzimidazole derivatives is attributed to several key mechanisms:
-
DNA Intercalation: The planar structure of the benzimidazole ring allows these molecules to insert themselves between the base pairs of DNA.[4][5] This intercalation distorts the DNA helix, interfering with DNA replication and transcription, ultimately leading to cell death.[4]
-
PARP Inhibition: Some derivatives act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death through a concept known as synthetic lethality.
-
Induction of Apoptosis: These compounds have been shown to trigger programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases such as caspase-3.[3][6][7]
-
Cell Cycle Arrest: 5-Nitrobenzimidazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. Arrest is often observed at the G2/M phase, which can be associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[2][8]
Signaling Pathway and Mechanism Visualizations
Experimental Protocols
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-nitrobenzimidazole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the 5-nitrobenzimidazole derivative for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the 5-nitrobenzimidazole derivative.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Antimicrobial Activity
Derivatives of 5-nitrobenzimidazole have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The electron-withdrawing nature of the nitro group is believed to be crucial for this activity, potentially through reductive activation within the microbial cell to form cytotoxic radicals.[9]
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Co(II) complex | E. coli | 62.5 | [10] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Cu(II) complex | E. coli | 62.5 | [10] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Ni(II) complex | E. coli | 62.5 | [10] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Fe(II) complex | E. coli | 31.25 | [10] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Co(II) complex | S. aureus | 62.5 | [10] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Cu(II) complex | S. aureus | 125 | [10] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Ni(II) complex | S. aureus | 62.5 | [10] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Fe(II) complex | S. aureus | 31.25 | [10] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Co(II) complex | C. albicans | 62.5 | [10] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Cu(II) complex | C. albicans | 31.25 | [10] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Ni(II) complex | C. albicans | 62.5 | [10] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol-Fe(II) complex | C. albicans | 31.25 | [10] |
Note: Some studies report antimicrobial activity as the diameter of the zone of inhibition.[11]
Experimental Protocol: Agar Well Diffusion Method (Cup-Plate Method)
Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound in an agar plate seeded with a test microorganism.
Protocol:
-
Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates and uniformly spread a standardized inoculum of the test microorganism over the surface.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the 5-nitrobenzimidazole derivative solution (at a known concentration) into each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Antiparasitic Activity
The 5-nitroimidazole scaffold is a well-established pharmacophore in antiparasitic drug discovery. Derivatives of 5-nitrobenzimidazole have shown promise against various protozoan parasites.
Quantitative Data: In Vitro Antiparasitic Activity
| Compound/Derivative | Parasite | IC50 (µg/mL) | Reference |
| K1 (3-Cl phenyl derivative) | Leishmania major promastigotes | 0.6787 | [12] |
| K2 | Leishmania major promastigotes | 8.89 | [12] |
| K3 | Leishmania major promastigotes | 45.11 | [12] |
| K4 | Leishmania major promastigotes | 69.19 | [12] |
| Quinoline–metronidazole derivative 63i | Leishmania donovani amastigotes | 3.75 µM | [13] |
| Quinoline–metronidazole derivative 63b | Leishmania donovani amastigotes | 9.81 µM | [13] |
Experimental Protocol: In Vitro Susceptibility Testing for Leishmania
Principle: This assay determines the concentration of a compound required to inhibit the growth of Leishmania promastigotes in culture.
Protocol:
-
Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., RPMI-1640) to the logarithmic growth phase.
-
Compound Dilution: Prepare serial dilutions of the 5-nitrobenzimidazole derivative in a 96-well plate.
-
Inoculation: Add a standardized number of promastigotes to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.
-
Viability Assessment: Assess parasite viability, for example, by using a resazurin-based assay or by direct counting using a hemocytometer.
-
Data Analysis: Calculate the IC50 value of the compound.
Vasorelaxant Activity
Certain 5-nitrobenzimidazole derivatives have been investigated for their potential as antihypertensive agents, demonstrating vasorelaxant effects on isolated arterial rings.
Quantitative Data: Ex Vivo Vasorelaxant Activity
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.
| Compound | Condition | EC50 (µM) | Reference |
| BDZ3 | With Endothelium | 22.48 | [14] |
| BDZ6 | With Endothelium | 25.99 | [14] |
| BDZ12 | With Endothelium | 28.15 | [14] |
| BDZ18 | With Endothelium | 29.85 | [14] |
| BDZ20 | With Endothelium | 21.08 | [14] |
| 2-(5-nitro-1H-benzimidazol-2-yl)phenol (Compound 3) | With Endothelium | 0.95 | [15] |
| 2-(5-nitro-1H-benzimidazol-2-yl)phenol (Compound 3) | Without Endothelium | 2.01 | [15] |
| 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole (Compound 6) | With Endothelium | 1.41 | [15] |
| 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole (Compound 6) | Without Endothelium | 3.61 | [15] |
Experimental Protocol: Ex Vivo Vasorelaxant Activity on Rat Aorta
Principle: This assay measures the ability of a compound to relax pre-contracted isolated rat aortic rings, providing an indication of its vasodilatory potential.
Protocol:
-
Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings (3-4 mm in length). Suspend the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction: Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the 5-nitrobenzimidazole derivative to the organ bath.
-
Tension Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value.
Synthesis of 5-Nitrobenzimidazole Derivatives
A common and effective method for the synthesis of 2-substituted-5-nitrobenzimidazoles involves the condensation of 4-nitro-o-phenylenediamine with various aldehydes.
General Synthesis Workflow
Experimental Protocol: Synthesis of 2-Substituted-5-Nitrobenzimidazoles
Principle: This protocol describes a one-pot synthesis involving the condensation of 4-nitro-1,2-phenylenediamine with an aromatic aldehyde, followed by oxidative cyclization.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Substituted aromatic aldehyde
-
Dimethoxyethane (solvent)
-
Sodium metabisulfite (oxidant)
-
Ice bath
-
Reflux apparatus
Procedure:
-
Dissolve 4-nitro-1,2-phenylenediamine in dimethoxyethane in a round-bottom flask.
-
Add the aromatic aldehyde to the solution and stir the mixture in an ice bath for approximately 2 hours.
-
Reflux the mixture for 1 hour to form the Schiff base intermediate.
-
Add sodium metabisulfite and additional dimethoxyethane, and reflux the mixture for an extended period (e.g., 48 hours) to facilitate oxidative cyclization.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, and isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
Conclusion
The 5-nitrobenzimidazole scaffold is a versatile and potent pharmacophore that has given rise to a multitude of derivatives with a broad spectrum of biological activities. The evidence presented in this technical guide highlights their significant potential in the fields of oncology, infectious diseases, and cardiovascular medicine. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel therapeutics based on this promising chemical entity. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the next generation of 5-nitrobenzimidazole-based drugs.
References
- 1. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DNA topoisomerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5'-nitro-indirubinoxime induces G2/M cell cycle arrest and apoptosis in human KB oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
The Enduring Legacy of 5-Nitrobenzimidazoles: A Technical Guide to Their History, Discovery, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-nitrobenzimidazole scaffold represents a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic applications. This technical guide provides a comprehensive exploration of the history, discovery, and multifaceted biological activities of 5-nitrobenzimidazole derivatives. It delves into their synthesis, mechanisms of action, and the quantitative data supporting their potential as anticancer, antimicrobial, and anthelmintic agents. Detailed experimental protocols for key synthetic and biological assays are provided, alongside visualizations of critical signaling pathways to facilitate a deeper understanding of their molecular interactions. This guide is intended to serve as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic structure.
A Journey Through Time: The History and Discovery of Benzimidazoles
The story of benzimidazole, the parent structure of the 5-nitro derivatives, begins in 1872 with its initial discovery.[1][2] However, its profound importance in the biological realm was not fully appreciated until the mid-20th century. A pivotal moment came in 1944 with the recognition of the biological activities of benzimidazole derivatives, and in 1949, the 5,6-dimethylbenzimidazole moiety was identified as a crucial component of vitamin B12.[3] This discovery spurred a wave of research into the therapeutic potential of this heterocyclic system.
The introduction of a nitro group at the 5-position of the benzimidazole ring was found to significantly modulate the electronic properties of the molecule, enhancing its biological activity and paving the way for the development of a new class of therapeutic agents.[3] While the early focus was on their anthelmintic properties, leading to the development of highly successful drugs, subsequent research has unveiled a broad spectrum of activities, including potent anticancer and antimicrobial effects.[1][4] Today, the 5-nitrobenzimidazole scaffold continues to be a fertile ground for the design and synthesis of novel drug candidates.
Synthesis of 5-Nitrobenzimidazole Derivatives: From Conventional to Modern Approaches
The synthesis of 5-nitrobenzimidazole derivatives is well-established, with the primary route involving the condensation of 4-nitro-o-phenylenediamine with various electrophiles, such as aldehydes or carboxylic acids.[5][6]
Conventional Synthesis
A widely employed conventional method involves the reaction of 4-nitro-1,2-phenylenediamine with an aromatic aldehyde in the presence of an oxidizing agent like sodium metabisulfite, typically under reflux conditions.[5]
Experimental Protocol: Conventional Synthesis of 2-Substituted-5-Nitrobenzimidazoles
Materials:
-
4-nitro-1,2-phenylenediamine
-
Substituted aromatic aldehyde
-
Dimethoxyethane (DME)
-
Sodium metabisulfite
-
Ice bath
-
Reflux apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Chloroform:methanol (9:1) solvent system for TLC
-
Ethyl acetate
-
Methanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.
-
Add 1.01 equivalents of the substituted aromatic aldehyde to the solution.
-
Stir the mixture in an ice bath at 0°C for 2 hours.
-
Reflux the reaction mixture for 1 hour to form the Schiff base intermediate.
-
To the reaction mixture, add further dimethoxyethane and 1.01 equivalents of sodium metabisulfite.
-
Stir the mixture under reflux for 48 hours, monitoring the reaction completion by TLC using a chloroform:methanol (9:1) solvent system.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
If no precipitate forms, extract the mixture with ethyl acetate.
-
Recrystallize the crude product from methanol to obtain the purified 2-substituted-5-nitrobenzimidazole.[5]
Microwave-Assisted Synthesis
In recent years, microwave-assisted synthesis has emerged as a more efficient and environmentally friendly alternative to conventional heating. This method significantly reduces reaction times and often improves yields.[7]
Experimental Protocol: Microwave-Assisted Synthesis of Benzimidazole Derivatives
General Procedure:
The specific parameters for microwave-assisted synthesis can vary depending on the reactants and the microwave system used. However, a general approach involves:
-
Placing the reactants (e.g., 4-nitro-o-phenylenediamine and an aldehyde) and a suitable solvent (e.g., dimethylformamide or ethanol) in a sealed microwave-safe vessel.
-
Irradiating the mixture in a microwave reactor at a set temperature and for a specific duration (often in the range of minutes).
-
Monitoring the reaction by TLC.
-
Once complete, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as precipitation, filtration, and recrystallization.[7]
Therapeutic Potential: A Spectrum of Biological Activities
The 5-nitrobenzimidazole scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of pharmacological activities.
Anticancer Activity
A significant area of research has focused on the anticancer properties of 5-nitrobenzimidazole derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.
Table 1: Anticancer Activity of 5-Nitrobenzimidazole Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Derivative se-182 | A549 (Lung Carcinoma) | 15.80 | [8] |
| Benzimidazole Derivative se-182 | HepG2 (Liver Carcinoma) | 15.58 | [8] |
| 5-Methoxy-6-substituted-1H-benzimidazole (Compound 4w) | A549 (Lung Carcinoma) | 1.55 ± 0.18 | [8] |
| V7 | H103 (Head and Neck Cancer) | 11.64 | [7] |
| V7 | H314 (Head and Neck Cancer) | 16.68 | [7] |
| V7 | HCT116 (Colorectal Carcinoma) | 13.30 | [7] |
| 3d | MCF-7 (Breast Cancer) | 43.4 | [9] |
| 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [9] |
| 4d | MCF-7 (Breast Cancer) | 39.0 | [9] |
| 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
5-Nitrobenzimidazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-nitrobenzimidazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Antimicrobial Activity
5-Nitrobenzimidazole derivatives have also shown significant promise as antimicrobial agents against a range of bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 2: Antimicrobial Activity of 5-Nitrobenzimidazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | E. coli | - | [10] |
| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | S. aureus | - | [10] |
| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | C. albicans | - | [10] |
| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | A. niger | - | [10] |
| 5-nitro-2-phenyl-1H-benzoimidazole (XY-3) | B. cereus | Equipotent to Streptomycin | [11] |
| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1) | E. coli | Good activity | [12] |
| 1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl[-thio]-2-hydroxypropyl[-2-methyl-5-nitro-1H-imidazoles (Compound 5) | Bacteria and Fungi | 7.3-125 | [13] |
| 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio[-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles (Compound 7) | Fungi | 3-25 | [13] |
| 2-methanthiol benzimidazole | S. epidermidis NCTC 11047 | 32 | [14] |
| 2-methanthiol benzimidazole | S. haemolyticus NCTC 11042 | 32 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
5-Nitrobenzimidazole test compounds
-
Inoculum of the microorganism standardized to a specific concentration
-
Incubator
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the 5-nitrobenzimidazole compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader.[15][16][17][18][19]
Anthelmintic Activity
The benzimidazole scaffold is a well-established pharmacophore in anthelmintic drugs, with several derivatives approved for clinical and veterinary use.[20][21] 5-Nitrobenzimidazole derivatives have also been investigated for their activity against parasitic worms.
Table 3: Anthelmintic Activity of 5-Nitrobenzimidazole Derivatives against Pheretima posthuma (Earthworm)
| Compound/Derivative | Concentration (mg/mL) | Time for Paralysis (min) | Time for Death (min) | Reference |
| 5-nitro-2-phenyl-1H-benzoimidazole (DP-3) | 100 | 20 | 24 | [22][23] |
| Synthesized Benzimidazole Derivative | 50 µg/ml | 30.43 ± 5.33 | 0.56 ± 5.32 | [24] |
| Compound A1 | - | 05 | 10 | |
| Compound A7 | - | 05 | 10 | |
| Albendazole (Standard) | - | 20 | 30 |
Experimental Protocol: In Vitro Anthelmintic Assay using Earthworms (Pheretima posthuma)
Due to their anatomical and physiological resemblance to intestinal roundworms, earthworms are commonly used as a model for in vitro anthelmintic screening.[12][25]
Materials:
-
Adult Indian earthworms (Pheretima posthuma)
-
Normal saline
-
Petri dishes
-
5-Nitrobenzimidazole test compounds at various concentrations
-
Standard anthelmintic drug (e.g., Albendazole)
-
Control (normal saline)
Procedure:
-
Worm Collection and Preparation: Collect adult earthworms and wash them with normal saline to remove any adhering dirt.
-
Assay Setup: Place individual earthworms in Petri dishes containing different concentrations of the test compounds, the standard drug, and normal saline (as a control).
-
Observation: Observe the worms for the time taken for paralysis and death. Paralysis is noted when the worms do not move even when shaken. Death is confirmed when the worms show no movement when dipped in warm water.[12][25][26][27]
Unraveling the Mechanisms of Action: Signaling Pathways
The diverse biological activities of 5-nitrobenzimidazole derivatives stem from their ability to interact with multiple cellular targets and modulate key signaling pathways.
Anticancer Mechanisms
In the context of cancer, these compounds have been shown to exert their effects through several mechanisms, including the inhibition of critical receptor tyrosine kinases and DNA repair enzymes.
Inhibition of EGFR/HER2 Signaling: Certain 5-nitrobenzimidazole derivatives can inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Overexpression of these receptors is common in many cancers and drives cell proliferation and survival. Inhibition of EGFR/HER2 leads to the downstream suppression of the PI3K/Akt and MEK/Erk pathways, ultimately inducing apoptosis and cell cycle arrest.
Induction of Apoptosis via ROS-JNK Pathway: Some derivatives can induce the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway. JNK activation leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death.
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Inhibition of PARP by certain 5-nitrobenzimidazole derivatives can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, resulting in cell death.
Anthelmintic Mechanism
The primary mechanism of action for many benzimidazole anthelmintics is the inhibition of tubulin polymerization in the parasitic worms.[4] By binding to the β-tubulin subunit, these compounds prevent the formation of microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient uptake. This disruption leads to the paralysis and eventual death of the parasite.
The Road to the Clinic: Drug Development and Future Perspectives
The benzimidazole scaffold is a component of numerous FDA-approved drugs, highlighting its clinical significance.[20][28] While many of the approved benzimidazoles are for anthelmintic or other indications, the potent preclinical anticancer activity of 5-nitrobenzimidazole derivatives suggests a promising future for this class of compounds in oncology.
The repurposing of existing anthelmintic benzimidazole drugs, such as albendazole and mebendazole, for cancer therapy is an active area of research.[4][21] Clinical trials are exploring their efficacy in various cancers, often in combination with standard chemotherapy or radiation.
The continued exploration of the 5-nitrobenzimidazole scaffold, coupled with a deeper understanding of its mechanisms of action, holds great promise for the development of novel, more effective, and selective therapies for a range of diseases, from parasitic infections to cancer. The wealth of existing research provides a solid foundation for future drug discovery and development efforts centered on this remarkable heterocyclic system. The wealth of existing research provides a solid foundation for future drug discovery and development efforts centered on this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 12. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 23. researchgate.net [researchgate.net]
- 24. journaljpri.com [journaljpri.com]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. scirp.org [scirp.org]
- 27. ijcap.in [ijcap.in]
- 28. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 5-Nitrobenzimidazole Nitrate
This guide provides comprehensive safety precautions and handling guidelines for 5-Nitrobenzimidazole Nitrate, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the associated hazards and the necessary mitigation strategies.
Chemical Identity and Properties
5-Nitrobenzimidazole Nitrate is a chemical compound used in various research and industrial applications, including as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source(s) |
| CAS Number | 27896-84-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅N₃O₂·HNO₃ | [1][5] |
| Molecular Weight | 226.15 g/mol | [1][2][5] |
| Appearance | White to Orange to Green powder/crystal | [4] Faintly beige crystalline lumps[6] |
| Melting Point | 222 °C (Lit.) | [1] |
| Storage Temperature | Room Temperature (<15°C recommended) | [4][7] |
Hazard Identification and Classification
5-Nitrobenzimidazole Nitrate is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2][8] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[2][8] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation.[2][8] |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P305+P351+P338, P319, P332+P317, P362+P364, P403+P233, P405, P501.[2][4][7]
Experimental Protocols
While detailed experimental methodologies for generating the safety data are not publicly available in the provided search results, the hazard classifications are typically determined through standardized tests conducted in accordance with regulatory guidelines (e.g., OECD Test Guidelines). These tests assess properties such as acute toxicity (oral, dermal, inhalation), skin and eye irritation, and mutagenicity.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.
Handling:
-
Avoid contact with skin and eyes.[8]
-
Avoid the formation of dust and aerosols.[8]
-
Wear appropriate personal protective equipment (PPE).[9]
Storage:
-
Store locked up.[2]
-
It is recommended to store in a cool and dark place, at a temperature below 15°C.[4][7]
-
Incompatible with strong oxidizing agents and strong bases.[10]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling 5-Nitrobenzimidazole Nitrate.
| Protection Type | Recommendation |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[8] |
| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. Wash and dry hands. Wear protective clothing.[8][9] |
| Respiratory Protection | Where dust formation is possible, a NIOSH-approved half-face respirator equipped with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended.[10] |
First Aid Measures
In case of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][9] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2][8] Get medical attention if you feel unwell.[2] |
| Skin Contact | Take off contaminated clothing immediately.[2] Wash the skin with plenty of soap and water.[2][8][9] If skin irritation occurs, get medical help.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][8] Remove contact lenses, if present and easy to do.[2] Continue rinsing for at least 15 minutes.[2][8] Get medical attention.[2][8] |
| Ingestion | Rinse mouth with water.[2][8] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2][8] Call a poison center or a doctor immediately.[2][9] |
Accidental Release and Disposal
Accidental Release Measures:
-
Evacuate unnecessary personnel.[9]
-
Ensure adequate ventilation.[8]
-
Avoid dust formation.[8]
-
For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container.[10]
-
Mechanically recover the product and place it in a suitable, closed container for disposal.[8][9]
-
Do not let the product enter drains.[8]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]
Firefighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]
-
Unsuitable extinguishing media: Do not use a heavy water stream.[9]
-
Specific hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[10]
-
Protective equipment: Wear a self-contained breathing apparatus and full protective clothing.[8][9]
Visualizing Safety and Handling Procedures
The following diagrams illustrate the logical workflows for handling 5-Nitrobenzimidazole Nitrate safely.
Caption: Workflow for the safe handling of 5-Nitrobenzimidazole Nitrate.
Caption: First aid procedures for exposure to 5-Nitrobenzimidazole Nitrate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Nitrobenzimidazole nitrate - Safety Data Sheet [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-Nitrobenzimidazole Nitrate | 27896-84-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. 5-Nitrobenzimidazole, nitrate - Hazardous Agents | Haz-Map [haz-map.com]
- 7. 5-Nitrobenzimidazole Nitrate | 27896-84-0 | TCI AMERICA [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Exploration of 5-Nitrobenzimidazole Nitrate's Electronic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Nitrobenzimidazole Nitrate
5-Nitrobenzimidazole is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The nitrate salt form, 5-Nitrobenzimidazole Nitrate (CAS 27896-84-0), is expected to have distinct electronic characteristics due to the presence of the nitrate counter-ion.[3][4] Understanding these properties at a quantum mechanical level is essential for rational drug design and development. Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of benzimidazole derivatives.[5][6][7][8]
This guide proposes a computational workflow to characterize the electronic properties of 5-Nitrobenzimidazole Nitrate, providing a blueprint for future research.
Proposed Computational Methodology
To thoroughly investigate the electronic properties of 5-Nitrobenzimidazole Nitrate, a detailed computational protocol is essential. The following methodology is based on successful theoretical studies of related nitrobenzimidazole compounds.[6][9]
Software: Gaussian 16 or a similar quantum chemistry software package.
Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for systems of this size.[7]
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules and is a suitable choice for this study.[6]
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for anions and systems with potential for hydrogen bonding.
Computational Steps:
-
Geometry Optimization: The molecular structure of the 5-nitrobenzimidazolium cation and the nitrate anion will be optimized to find the lowest energy conformation. Frequency calculations should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Properties Calculation: Using the optimized geometry, a series of single-point energy calculations will be performed to determine key electronic properties.
-
Analysis: The output from these calculations will be analyzed to generate the data presented in the following sections.
Below is a visual representation of the proposed experimental workflow.
References
- 1. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scbt.com [scbt.com]
- 4. 5-nitrobenzimidazole nitrate | 27896-84-0 [chemnet.com]
- 5. A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Nitrobenzimidazole Nitrate (CAS 27896-84-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and potential therapeutic applications of 5-Nitrobenzimidazole Nitrate (CAS 27896-84-0). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
5-Nitrobenzimidazole Nitrate is a nitro-substituted heterocyclic compound. The presence of the nitro group at the 5-position of the benzimidazole ring is crucial for its biological activity. The compound is typically a white to off-white or pale yellow powder.[1]
Table 1: Physicochemical Properties of 5-Nitrobenzimidazole Nitrate
| Property | Value | Reference(s) |
| CAS Number | 27896-84-0 | [2][3][4] |
| Molecular Formula | C₇H₅N₃O₂·HNO₃ | [2][3][4] |
| Molecular Weight | 226.15 g/mol | [2][3][4] |
| Appearance | White to off-white/pale yellow powder/crystal | [1] |
| Melting Point | 220-222 °C | N/A |
| Purity | ≥98% | [2][3] |
Synthesis
A plausible general method for the preparation of 5-Nitrobenzimidazole Nitrate would involve the treatment of a solution of 5-nitrobenzimidazole with a stoichiometric amount of nitric acid, followed by precipitation or crystallization of the resulting nitrate salt. The synthesis of a related compound, 5-nitrobenzimidazolone-(2), is achieved through the nitration of benzimidazolone-(2) with nitric acid in water.[6][7]
Experimental Workflow: General Synthesis of 5-Nitrobenzimidazole Derivatives
Caption: General synthesis workflow for 5-nitrobenzimidazole derivatives.
Biological Activity and Mechanism of Action
5-Nitrobenzimidazole and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[8] The biological activity is largely attributed to the electron-withdrawing nature of the nitro group, which is believed to be a prerequisite for the molecule's interaction with biological targets.
Anticancer Activity
Derivatives of 5-nitrobenzimidazole have demonstrated significant potential as anticancer agents. Their mechanisms of action are multi-faceted and include:
-
DNA Interaction and Damage: These compounds can function as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix. Some derivatives can also directly alkylate or cleave DNA.
-
PARP Inhibition: Certain 5-nitrobenzimidazole derivatives have been shown to be potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: Treatment with these compounds can lead to the induction of programmed cell death (apoptosis) and arrest of the cell cycle, particularly in the S phase.[9] This is often mediated through the activation of the p53 tumor suppressor pathway and its downstream target, p21.
Signaling Pathway: Anticancer Mechanism of 5-Nitrobenzimidazole Derivatives
Caption: Proposed anticancer signaling pathway for 5-nitrobenzimidazole derivatives.
Antimicrobial Activity
The antimicrobial action of 5-nitrobenzimidazole derivatives is often linked to the reductive activation of the nitro group within microbial cells. This process can lead to the formation of cytotoxic radicals that damage cellular components, including DNA.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of 5-Nitrobenzimidazole Nitrate and its derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth and incubate for 24 hours to allow for cell adhesion.
-
Compound Treatment: Treat the cells with various concentrations of the 5-nitrobenzimidazole derivative and include appropriate positive and negative controls.
-
MTT Addition: After the desired incubation period, remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a spectrophotometer at a wavelength of 570 nm.
Experimental Workflow: MTT Assay
Caption: A typical workflow for performing an MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1]
Protocol:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at 4°C.[1]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence in a linear scale.
Western Blotting for p53 and p21
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53 and p21, following treatment with the compound.[8][10][11][12]
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and p21 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Suppliers
5-Nitrobenzimidazole Nitrate (CAS 27896-84-0) is available from various chemical suppliers.
Table 2: Selected Suppliers of 5-Nitrobenzimidazole Nitrate
| Supplier | Product Name | Purity |
| Otto Chemie Pvt. Ltd. | 5-Nitro benzimidazole nitrate | 98% |
| CDH Fine Chemical | 5-Nitro Benzimidazole Nitrate 5, 6 Photo pure | 98.0% |
| ChemSupply Australia | 5-Nitrobenzimidazole Nitrate | >98.0% |
| Santa Cruz Biotechnology | 5-Nitrobenzimidazole nitrate | N/A |
| YIXING JENERAL IMPORT AND EXPORT CO.,LTD. | 5-Nitrobenzimidazole Nitrate | N/A |
Safety and Handling
5-Nitrobenzimidazole Nitrate is an irritant and should be handled with care. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.
Disclaimer: This document is intended for informational purposes only and does not constitute medical or professional advice. The information provided is based on a review of existing literature and should be verified by the user. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. corefacilities.iss.it [corefacilities.iss.it]
- 2. 5-Nitro benzimidazole nitrate, 98% 27896-84-0, India 5-Nitro benzimidazole nitrate, 98% 27896-84-0 Manufacturers, China 5-Nitro benzimidazole nitrate, 98% 27896-84-0 Suppliers [ottokemi.com]
- 3. CAS-27896-84-0, 5-Nitro Benzimidazole Nitrate 5, 6 Photo pure Manufacturers, Suppliers & Exporters in India | 024896 [cdhfinechemical.com]
- 4. scbt.com [scbt.com]
- 5. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Nitrobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient synthesis of 5-nitrobenzimidazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3]
The protocols and data presented herein are compiled from established scientific literature, offering a robust foundation for the synthesis of this important class of heterocyclic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The 5-nitro substitution is a key feature in many biologically active benzimidazole-based compounds.
Comparative Synthesis Data
Microwave irradiation has been shown to significantly accelerate the synthesis of 2-substituted-5(6)-nitro-1H-benzimidazoles. The following table summarizes a comparison between conventional heating and microwave-assisted methods for the synthesis of representative derivatives.
| Compound | Method | Temperature (°C) | Time | Yield (%) |
| 2a | Conventional | Reflux | 6 h | 75 |
| 2a | Microwave | 60 | 10 min | 91 |
| 2b | Conventional | Reflux | 6 h | 78 |
| 2b | Microwave | 60 | 10 min | 93 |
| 2c | Conventional | Reflux | 6 h | 72 |
| 2c | Microwave | 60 | 10 min | 89 |
| 2d | Conventional | Reflux | 6 h | 70 |
| 2d | Microwave | 60 | 10 min | 86 |
Data sourced from Yılmaz et al., 2013.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 5-nitrobenzimidazole derivatives from 4-nitro-o-phenylenediamine and an appropriate iminoester hydrochloride.
Caption: General workflow for the microwave-assisted synthesis of 5-nitrobenzimidazole derivatives.
Detailed Experimental Protocol
This protocol is adapted from the work of Yılmaz et al.[1] for the synthesis of 2-(2-Methylbenzyl)-5(6)-nitro-1H-benzimidazole (Compound 2a).
Materials and Equipment:
-
4-nitro-o-phenylenediamine (0.01 mol)
-
Corresponding iminoester hydrochloride (e.g., ethyl 2-(2-methylphenyl)acetimidate hydrochloride) (0.013 mol)[1]
-
Methanol (15 mL)[1]
-
Microwave reactor (e.g., Biotage Initiator+)[4]
-
10-20 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for filtration and recrystallization
-
Ethanol
-
Deionized water
-
TLC plates (silica gel 60 F254) for reaction monitoring[1]
Procedure:
-
Reactant Preparation: In a 10-20 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-nitro-o-phenylenediamine (0.01 mol) and the corresponding iminoester hydrochloride (0.013 mol).[1]
-
Solvent Addition: Add 15 mL of methanol to the reaction vial.[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 10 minutes.[1] The maximum power should be set to 300 W.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:1).[1]
-
Product Isolation: After the reaction is complete, cool the vial to room temperature. Transfer the reaction mixture to a beaker.
-
Precipitation: Add water to the reaction mixture to precipitate the crude product.[1]
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture (1:1) to obtain the pure 2-substituted-5(6)-nitro-1H-benzimidazole.[1]
-
Drying: Dry the purified product in a vacuum oven.
Alternative Microwave-Assisted Synthesis Route
Another approach involves the reductive cyclization of ethyl-4-(alkylamino)-3-nitrobenzoate with various aldehydes in the presence of sodium dithionite.[5]
General Procedure:
-
A solution of ethyl-4-(alkylamino)-3-nitrobenzoate (0.01 mol) and an appropriate aldehyde (0.01 mol) is prepared in DMSO (30 mL).[5]
-
Sodium dithionite (3 equivalents) is added to the stirred solution.[5]
-
The reaction mixture is subjected to microwave irradiation at 600 watts for a specified time.[5]
-
Upon completion, the reaction mixture is poured into water, and the resulting solid is collected by filtration, dried, and recrystallized.[5]
This method provides a pathway to 1,2-disubstituted benzimidazole-5-carboxylate derivatives.[5]
Safety Precautions
-
Microwave-assisted synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.
-
Reactions are often performed in sealed vessels at elevated temperatures and pressures. Adhere strictly to the manufacturer's guidelines for the microwave reactor.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
References
Application Notes and Protocols for the Conventional Synthesis of 5-Nitrobenzimidazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conventional laboratory synthesis of 5-Nitrobenzimidazole Nitrate. The protocol is divided into two main stages: the synthesis of 5-Nitrobenzimidazole and its subsequent conversion to the nitrate salt. The methodologies presented are based on established chemical principles for benzimidazole synthesis and salt formation.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of the intermediate and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 5-Nitrobenzimidazole | C₇H₅N₃O₂ | 163.13 | 204-208 | 85-95 |
| 5-Nitrobenzimidazole Nitrate | C₇H₆N₄O₅ | 226.15 | 220-222 | >95 |
Experimental Protocols
Part 1: Synthesis of 5-Nitrobenzimidazole
This protocol describes the synthesis of 5-Nitrobenzimidazole from 4-nitro-o-phenylenediamine and formic acid. This is a common and effective method for the cyclization of o-phenylenediamines to form the benzimidazole ring system.
Materials and Reagents:
-
4-nitro-o-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (4N)
-
Activated charcoal
-
Sodium hydroxide solution (10%)
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, place 10.0 g of 4-nitro-o-phenylenediamine.
-
Addition of Reagents: Add 50 mL of 4N hydrochloric acid to the flask, followed by the slow addition of 7.0 mL of formic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours with continuous stirring. The solution will gradually change color.
-
Decolorization: After the reflux period, remove the flask from the heat and allow it to cool to approximately 60°C. Add 1.0 g of activated charcoal to the mixture and reheat to reflux for an additional 15 minutes to decolorize the solution.
-
Filtration: While still hot, filter the reaction mixture through a fluted filter paper to remove the activated charcoal.
-
Precipitation: Cool the filtrate in an ice bath. Slowly neutralize the solution with a 10% sodium hydroxide solution while stirring. The 5-Nitrobenzimidazole will precipitate out as a solid. Check the pH with pH paper to ensure it is neutral to slightly basic (pH 7-8).
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold distilled water (2 x 25 mL).
-
Recrystallization: Recrystallize the crude 5-Nitrobenzimidazole from ethanol to obtain a purified product.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
-
Characterization: Determine the melting point of the final product and characterize using appropriate spectroscopic methods (e.g., IR, NMR).
Part 2: Synthesis of 5-Nitrobenzimidazole Nitrate
This protocol details the conversion of the synthesized 5-Nitrobenzimidazole into its nitrate salt.
Materials and Reagents:
-
5-Nitrobenzimidazole (synthesized in Part 1)
-
Concentrated nitric acid (70%)
-
Ethanol
-
Diethyl ether
Equipment:
-
Erlenmeyer flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve 5.0 g of the purified 5-Nitrobenzimidazole in 30 mL of ethanol in a 100 mL Erlenmeyer flask with gentle warming and stirring.
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Acidification: While maintaining the low temperature and stirring, add concentrated nitric acid dropwise from a dropping funnel. The 5-Nitrobenzimidazole Nitrate will begin to precipitate. Continue adding nitric acid until no further precipitation is observed.
-
Digestion: Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white to off-white precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the final product, 5-Nitrobenzimidazole Nitrate, in a desiccator under vacuum.
-
Characterization: Determine the melting point of the nitrate salt.
Visualizations
Caption: Workflow for the synthesis of 5-Nitrobenzimidazole Nitrate.
Application Notes and Protocols for 5-Nitrobenzimidazole Nitrate in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzimidazole Nitrate is a nitroaromatic heterocyclic compound that has garnered significant interest for its potential as an antimicrobial agent.[1][2] Its broad-spectrum activity is largely attributed to the presence of a nitro (NO₂) group, which acts as a key pharmacophore.[1][3] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) with 5-Nitrobenzimidazole Nitrate, aimed at facilitating reproducible and comparable research in the fields of microbiology and drug development.
The antimicrobial efficacy of 5-nitrobenzimidazole derivatives stems from the reductive activation of the nitro group by microbial nitroreductases. This process generates cytotoxic reactive nitrogen species, including nitroso and hydroxylamino radicals, which can lead to extensive damage of cellular macromolecules such as DNA, ultimately resulting in microbial cell death.[1] This mechanism is particularly effective in anaerobic and microaerophilic environments where the reduction of the nitro group is facilitated.
These application notes offer comprehensive methodologies for determining the minimum inhibitory concentration (MIC) of 5-Nitrobenzimidazole Nitrate through broth microdilution and agar dilution techniques, as well as a protocol for assessing antimicrobial susceptibility using the disk diffusion method.
Data Presentation: Antimicrobial Activity of 5-Nitrobenzimidazole Derivatives
The following tables summarize the available quantitative data on the antimicrobial activity of various 5-nitrobenzimidazole derivatives against a range of microbial strains. While specific data for 5-Nitrobenzimidazole Nitrate is limited in the reviewed literature, the data for structurally related compounds provide a valuable reference for its expected antimicrobial profile.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitrobenzimidazole Derivatives against Bacteria
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | Not specified (equipotent to Streptomycin) | [1] |
| 2-(5-Nitro-1H-benzo[d]imidazol-2-yl)phenol | Escherichia coli | Not specified (good activity) | [1] |
| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol Metal Complexes | E. coli, S. aureus | Significant activity | [1] |
| 2-Substituted-5-nitrobenzimidazoles | Staphylococcus aureus, Escherichia coli, Bacillus pumilus, Proteus vulgaris | Varied, some comparable or higher than Ciprofloxacin | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of 5-Nitrobenzimidazole Derivatives against Fungi
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol Metal Complexes | Candida albicans, Aspergillus niger | Significant activity | [1] |
| 2-Substituted-5-nitrobenzimidazoles | Aspergillus flavus, Aspergillus niger | Varied, some comparable or higher than Nystatin | [1] |
Mechanism of Action: Reductive Activation Pathway
The antimicrobial activity of 5-Nitrobenzimidazole Nitrate is initiated by the reduction of its nitro group within the microbial cell. This process is catalyzed by nitroreductase enzymes present in susceptible microorganisms. The reduction generates highly reactive and cytotoxic intermediates that are responsible for the compound's therapeutic effect.
Caption: Reductive activation of 5-Nitrobenzimidazole within a bacterial cell.
Experimental Protocols
The following are detailed protocols for performing antimicrobial susceptibility testing with 5-Nitrobenzimidazole Nitrate. It is crucial to adhere to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure the accuracy and reproducibility of results.
General Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Materials:
-
5-Nitrobenzimidazole Nitrate
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
2. Procedure:
-
Preparation of 5-Nitrobenzimidazole Nitrate Stock Solution: Dissolve a known weight of 5-Nitrobenzimidazole Nitrate in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Further dilutions should be made in the test broth.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the 5-Nitrobenzimidazole Nitrate working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 10 µL of the standardized inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours (for bacteria) or as appropriate for fungi.
-
Reading Results: The MIC is the lowest concentration of 5-Nitrobenzimidazole Nitrate that completely inhibits visible growth of the microorganism.
Protocol 2: Agar Dilution Method for MIC Determination
This method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.
1. Materials:
-
5-Nitrobenzimidazole Nitrate
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
Sterile petri dishes
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Inoculum replicating device (optional)
2. Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of 5-Nitrobenzimidazole Nitrate in a suitable solvent.
-
Add a specific volume of each dilution to molten and cooled (45-50°C) MHA to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a drug-free control plate.
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 10^4 CFU per spot.
-
Inoculation: Spot the prepared inocula onto the surface of the agar plates, including the control plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of 5-Nitrobenzimidazole Nitrate that inhibits the development of visible microbial growth.
Protocol 3: Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent impregnated on a paper disk.
1. Materials:
-
Filter paper disks impregnated with a known concentration of 5-Nitrobenzimidazole Nitrate
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Incubator
-
Ruler or caliper
2. Procedure:
-
Inoculum Preparation: Prepare a microbial suspension adjusted to the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.
-
Application of Disks: Aseptically apply the 5-Nitrobenzimidazole Nitrate-impregnated disks to the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
Interpretation: The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing them to established interpretive criteria. As 5-Nitrobenzimidazole Nitrate is an investigational compound, these criteria would need to be established through correlation with MIC data.
References
Application of 5-Nitrobenzimidazole Derivatives in Anticancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzimidazole and its derivatives represent a promising class of heterocyclic compounds in the field of oncology.[1][2] The benzimidazole core, being a structural analog of purine, allows these compounds to interact with various biological targets, while the nitro group at the 5-position significantly enhances their biological activity through its strong electron-withdrawing properties.[1][2] While 5-Nitrobenzimidazole Nitrate itself is a key intermediate in the synthesis of these potent molecules, it is the diverse range of its derivatives that have demonstrated significant anticancer effects across a variety of cancer cell lines.[3][4]
These application notes provide a summary of the anticancer properties of 5-nitrobenzimidazole derivatives, detailed protocols for key in vitro assays, and visualizations of the proposed mechanisms of action to guide researchers in this field.
Anticancer Activity and Mechanism of Action
Derivatives of 5-nitrobenzimidazole exert their anticancer effects through multiple mechanisms, leading to the inhibition of cancer cell growth and induction of cell death. The primary cellular outcomes observed are:
-
Induction of Apoptosis: A common result of treatment with these compounds is the initiation of programmed cell death (apoptosis). One of the key mechanisms involved is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. Inhibition of PARP leads to an accumulation of DNA damage, which can trigger apoptosis. The cleavage of PARP by caspases is a hallmark of apoptosis and is frequently observed after treatment with these compounds.[5][6]
-
Cell Cycle Arrest: These derivatives have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing. Studies have indicated that this arrest can occur at different phases of the cell cycle, notably the S phase. This effect is often mediated by the upregulation of cell cycle inhibitor proteins such as p53 and p21.
Data Presentation: In Vitro Cytotoxicity of 5-Nitrobenzimidazole Derivatives
The cytotoxic potential of various 5-nitrobenzimidazole derivatives has been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.
| Derivative | Cancer Cell Line | IC50 Value | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung) | 28 nM | |
| Compound 6 | HACAT (Non-cancerous Keratinocyte) | 22.2 µM | |
| Compound 3 | PARP Inhibition | 0.05 µM | |
| Benzimidazole Derivative se-182 | A549 (Lung) | 15.80 µM | [7] |
| Benzimidazole Derivative se-182 | HepG2 (Liver) | 15.58 µM | [7] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: General experimental workflow for evaluating the anticancer effects of 5-Nitrobenzimidazole derivatives.
Caption: Proposed signaling pathway for 5-Nitrobenzimidazole derivatives inducing apoptosis and cell cycle arrest.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of 5-nitrobenzimidazole derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
5-Nitrobenzimidazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-nitrobenzimidazole derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Procedure:
-
Cell Treatment: Culture and treat cells with the 5-nitrobenzimidazole derivative at the desired concentration (e.g., IC50) for a specific time. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Materials:
-
Flow cytometer
-
Cold 70% Ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 9 ml of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 300-500 µL of PI/RNase A staining solution.[12]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C or room temperature, protected from light.[12][13]
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blot for PARP, p53, and p21
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target proteins (e.g., PARP, cleaved PARP, p53, p21). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Materials:
-
SDS-PAGE equipment
-
Electrotransfer apparatus
-
PVDF or nitrocellulose membrane
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-p53, anti-p21, and a loading control like anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the 5-nitrobenzimidazole derivative. Lyse the cells using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. An increase in the cleaved PARP fragment (89 kDa) indicates apoptosis.[6] Changes in the levels of p53 and p21 can confirm their role in cell cycle arrest. Normalize the target protein bands to the loading control to ensure equal protein loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for Testing the Antihypertensive Effects of 5-Nitrobenzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview of the experimental setup for evaluating the antihypertensive properties of 5-nitrobenzimidazole derivatives. The protocols detailed below cover essential in vivo and in vitro assays to determine the efficacy and mechanism of action of these compounds. Benzimidazole derivatives, including those with a 5-nitro substitution, have shown promise as antihypertensive agents, potentially acting as angiotensin II receptor antagonists.[1][2] The following sections offer detailed methodologies, data presentation guidelines, and visual representations of key biological pathways and experimental workflows.
Key Signaling Pathways in Hypertension
Understanding the underlying molecular mechanisms of hypertension is crucial for targeted drug development. Two primary pathways involved in blood pressure regulation are the Renin-Angiotensin-Aldosterone System (RAAS) and the Nitric Oxide (NO) signaling pathway.
Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a hormonal cascade that plays a central role in regulating blood pressure and fluid balance.[3][4][5] Dysregulation of this system can lead to hypertension.[6] Angiotensin II, the main effector of this system, causes vasoconstriction and stimulates the release of aldosterone, leading to sodium and water retention, which collectively increases blood pressure.[3][4][7] Many antihypertensive drugs, including angiotensin II receptor blockers (ARBs), target this pathway.[3][4]
Nitric Oxide (NO) Signaling Pathway
Nitric oxide is a potent vasodilator produced by endothelial cells.[8][9] It plays a crucial role in maintaining vascular tone.[8] NO activates guanylyl cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn promotes vasodilation and a decrease in blood pressure.[10][11] Impaired NO production is associated with hypertension.[9]
Experimental Workflow
A typical workflow for evaluating the antihypertensive effects of 5-nitrobenzimidazole derivatives involves a combination of in vitro screening and in vivo validation.
In Vivo Antihypertensive Activity
1. Animal Model: Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension in humans.[12][13] These rats develop hypertension without any surgical or pharmacological induction.[12]
Protocol:
-
Animals: Male SHRs (12-14 weeks old) are commonly used.[13] Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Acclimatization: Allow at least one week for the rats to acclimatize to the housing conditions before starting the experiment.
-
Grouping: Randomly divide the SHRs into a vehicle control group and treatment groups receiving different doses of the 5-nitrobenzimidazole derivative. A positive control group treated with a known antihypertensive drug (e.g., Losartan) is also recommended.[1]
-
Drug Administration: The test compounds are typically administered orally via gavage.[1] The volume of administration should be consistent across all groups.
-
Blood Pressure Measurement: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) after drug administration.[1]
2. Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.[14][15][16]
Protocol:
-
Equipment: A non-invasive blood pressure system consisting of a tail cuff, a pulse transducer, and a control unit is required.[14][17]
-
Animal Restraint and Warming: Place the rat in a restrainer. To ensure accurate readings by detecting the tail pulse, the tail needs to be warmed to induce vasodilation. This can be achieved using a warming chamber or a localized heat source.[18]
-
Cuff and Transducer Placement: Place the occlusion cuff at the base of the tail and the pulse sensor distal to the cuff.[17]
-
Measurement Cycle: The system automatically inflates the cuff to a pressure that occludes blood flow and then gradually deflates it. The systolic pressure is recorded when the pulse reappears, and the diastolic pressure is determined by changes in the pulse waveform.[17]
-
Data Acquisition: Record multiple readings for each animal at each time point and calculate the average to ensure accuracy.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time (hours) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Heart Rate (beats/min) |
| Vehicle Control | - | 0 | 0 | 0 | 350 ± 15 |
| 2 | -2 ± 3 | -1 ± 2 | 348 ± 12 | ||
| 4 | -3 ± 2 | -2 ± 3 | 352 ± 14 | ||
| 8 | -1 ± 3 | 0 ± 2 | 349 ± 16 | ||
| 24 | -2 ± 4 | -1 ± 3 | 351 ± 13 | ||
| Compound X | 5 | 0 | 0 | 0 | 355 ± 18 |
| 2 | -15 ± 4 | -10 ± 3 | 350 ± 17 | ||
| 4 | -25 ± 5 | -18 ± 4 | 345 ± 15 | ||
| 8 | -20 ± 4 | -15 ± 3 | 348 ± 16 | ||
| 24 | -10 ± 3 | -7 ± 2 | 352 ± 14 | ||
| Losartan | 10 | 0 | 0 | 0 | 360 ± 14 |
| 2 | -18 ± 5 | -12 ± 4 | 355 ± 12 | ||
| 4 | -30 ± 6 | -22 ± 5 | 350 ± 11 | ||
| 8 | -25 ± 5 | -18 ± 4 | 352 ± 13 | ||
| 24 | -12 ± 4 | -8 ± 3 | 358 ± 15 |
*Statistically significant difference from the vehicle control group (p < 0.05). Data are presented as mean ± SEM.
In Vitro Assays
1. Aortic Ring Relaxation Assay
This ex vivo assay assesses the vasorelaxant effect of a compound on isolated aortic rings pre-constricted with a vasoconstrictor like phenylephrine.[19]
Protocol:
-
Aorta Isolation: Euthanize a rat (e.g., Wistar or Sprague-Dawley) and carefully excise the thoracic aorta.[20][21]
-
Preparation of Aortic Rings: Place the aorta in cold Krebs-Henseleit (K-H) buffer. Remove adhering connective and fatty tissues and cut the aorta into rings of 2-3 mm in length.[20]
-
Mounting: Suspend the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[20][22] One end of the ring is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, replacing the K-H buffer every 15-20 minutes.[23]
-
Viability and Endothelium Integrity Check: Contract the rings with phenylephrine (1 µM). Once a stable contraction is achieved, add acetylcholine (10 µM) to check for endothelium-dependent relaxation.[23] A relaxation of more than 70% indicates intact endothelium.
-
Vasorelaxation Assay: After washing out the acetylcholine and allowing the rings to return to baseline, pre-contract the rings again with phenylephrine. Once a stable plateau is reached, cumulatively add the 5-nitrobenzimidazole derivative in increasing concentrations.
-
Data Analysis: Record the relaxation response at each concentration and express it as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Data Presentation:
| Compound | EC50 (µM) | Maximal Relaxation (%) |
| Compound X | 1.5 ± 0.2 | 95 ± 5 |
| Compound Y | 5.2 ± 0.8 | 80 ± 7 |
| Sodium Nitroprusside (Positive Control) | 0.1 ± 0.02 | 100 |
Data are presented as mean ± SEM.
2. Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit the activity of ACE, a key enzyme in the RAAS pathway.[24][25]
Protocol:
-
Principle: The assay is based on the quantification of hippuric acid formed from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[26][27]
-
Reagents: ACE (from rabbit lung), HHL, borate buffer, and the test compound.
-
Procedure:
-
Pre-incubate a mixture of the test compound (at various concentrations) and ACE solution at 37°C for 10 minutes.[28]
-
Initiate the enzymatic reaction by adding the HHL substrate and incubate for 30-60 minutes at 37°C.[28]
-
Stop the reaction by adding 1 M HCl.[28]
-
Extract the hippuric acid formed with ethyl acetate.
-
Evaporate the ethyl acetate layer and redissolve the hippuric acid in distilled water.
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.[28]
-
-
Calculation: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[25]
Data Presentation:
| Compound | IC50 (nM) |
| Compound X | 10.5 ± 1.2 |
| Compound Y | 55.2 ± 4.8 |
| Captopril (Positive Control) | 5.1 ± 0.5 |
Data are presented as mean ± SEM.
The described experimental setups provide a robust framework for the preclinical evaluation of 5-nitrobenzimidazole derivatives as potential antihypertensive agents. By combining in vivo blood pressure measurements in a relevant animal model with in vitro mechanistic assays, researchers can effectively assess the therapeutic potential and elucidate the mode of action of these compounds. The structured data presentation and visual aids are intended to facilitate clear interpretation and comparison of experimental outcomes.
References
- 1. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. news-medical.net [news-medical.net]
- 7. Recent Update of Renin-angiotensin-aldosterone System in the Pathogenesis of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of nitric oxide signal transduction pathway in regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Nitric Oxide in the Cardiovascular and Renal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CV Physiology | Nitric Oxide [cvphysiology.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. ahajournals.org [ahajournals.org]
- 14. kentscientific.com [kentscientific.com]
- 15. Non Invasive blood pressure (NIBP) test [panlab.com]
- 16. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 17. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]
- 19. youtube.com [youtube.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ACE-inhibitory activity assay: IC50 [protocols.io]
- 25. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 26. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 27. In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing an In Vitro Anti-inflammatory Assay for 5-Nitrobenzimidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a fundamental protective response by the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key component in the pathophysiology of numerous diseases. Macrophages are pivotal cells in the inflammatory process.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to activate macrophages and induce a pro-inflammatory response in vitro, providing a robust model for screening anti-inflammatory agents.[2][3][4] Upon stimulation, macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[3][4][5][6][7][8] The expression of these mediators is largely controlled by intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central regulator.[9][10][11][12]
Benzimidazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities.[13][14] Specifically, 5-Nitrobenzimidazole compounds have emerged as promising candidates for the development of novel anti-inflammatory drugs.[15] These application notes provide a comprehensive set of protocols to evaluate the in vitro anti-inflammatory potential of 5-Nitrobenzimidazole compounds using the LPS-stimulated macrophage model. The protocols detail methods for assessing cytotoxicity, quantifying key inflammatory markers, and analyzing the expression of inflammatory enzymes.
I. Overall Experimental Workflow
The evaluation of 5-Nitrobenzimidazole compounds follows a systematic workflow. It begins with determining the non-toxic concentration range of the compounds to ensure that any observed anti-inflammatory effects are not a result of cytotoxicity. Subsequently, macrophages are pre-treated with non-toxic concentrations of the compounds before being stimulated with LPS to induce an inflammatory response. Finally, the cell culture supernatants and cell lysates are collected to quantify the production of various pro-inflammatory mediators.
Caption: Overall experimental workflow for evaluating 5-Nitrobenzimidazole compounds.
II. NF-κB Signaling Pathway in Macrophage Activation
The NF-κB signaling pathway is a cornerstone of the inflammatory response.[9][11] In macrophages, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[16] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of various pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6.[9][11][16] Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this critical pathway.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
III. Experimental Protocols
Protocol 1: Cell Culture and Maintenance This protocol describes the standard procedure for culturing the RAW 264.7 murine macrophage cell line.
-
Reagents & Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
T-75 culture flasks, 96-well, 24-well, and 6-well plates
-
-
Procedure:
-
Prepare complete DMEM by supplementing with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture RAW 264.7 cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, subculture them. Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Since RAW 264.7 cells adhere strongly, detach them by gently using a cell scraper in a small volume of fresh medium. Avoid using trypsin as it can activate the cells.
-
Resuspend the cells in fresh medium and seed into new flasks or plates for experiments.
-
Protocol 2: Cytotoxicity Assay (MTT Assay) It is essential to determine the maximum non-toxic concentration of the 5-Nitrobenzimidazole compounds before assessing their anti-inflammatory activity.[17][18]
-
Reagents & Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
5-Nitrobenzimidazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[1]
-
Prepare serial dilutions of the 5-Nitrobenzimidazole compounds in complete DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 24 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 .[1]
-
Protocol 3: LPS-Induced Inflammatory Response Assay This protocol outlines the core experiment to assess the anti-inflammatory effects of the test compounds.
-
Reagents & Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
5-Nitrobenzimidazole compounds (at pre-determined non-toxic concentrations)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)
-
Appropriate multi-well plates (96-well for Griess/ELISA, 6-well for Western Blot)
-
-
Procedure:
-
Seed RAW 264.7 cells in the appropriate plates at the required density (e.g., 5 x 10⁴ cells/well for 96-well plates, 1 x 10⁶ cells/well for 6-well plates) and incubate for 24 hours.[1][3]
-
Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the 5-Nitrobenzimidazole compounds. Include a vehicle control group.
-
Incubate for 1-2 hours.[3]
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[3]
-
Incubate for the desired time period (e.g., 24 hours for cytokine and NO analysis; shorter times for protein expression analysis).[3]
-
After incubation, collect the cell culture supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.
-
For Western blot analysis, wash the remaining cells with ice-cold PBS and proceed to cell lysis.
-
Protocol 4: Measurement of Nitric Oxide (Griess Assay) This assay quantifies NO production by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.[3][19][20]
-
Reagents & Materials:
-
Cell culture supernatants
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution (0-100 µM)
-
96-well plate
-
-
Procedure:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard in culture medium.
-
Add 50 µL of cell culture supernatant from each sample to a new 96-well plate in duplicate.[3]
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.[1]
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.[1]
-
Measure the absorbance at 540 nm using a microplate reader.[1][20]
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA) This protocol describes the use of commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify TNF-α and IL-6 levels.[21][22][23]
-
Reagents & Materials:
-
Cell culture supernatants
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's specific instructions.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody, an enzyme conjugate (like Streptavidin-HRP), a substrate (like TMB), and a stop solution.[21][24]
-
Measure the absorbance at the recommended wavelength (usually 450 nm).[23][24]
-
Calculate the cytokine concentrations in the samples based on the standard curve generated.
-
Protocol 6: Analysis of iNOS and COX-2 Protein Expression (Western Blot) This technique is used to detect and quantify the expression levels of iNOS and COX-2 proteins in cell lysates.[5][6]
-
Reagents & Materials:
-
Cell monolayers from the main experiment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software. Normalize the iNOS and COX-2 band intensities to the corresponding loading control.[5]
-
IV. Data Presentation
All quantitative data should be presented clearly in tables for easy comparison. Data are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Cytotoxicity of 5-Nitrobenzimidazole Compounds on RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
|---|---|---|
| Control (0.1% DMSO) | - | 100 ± 4.5 |
| Compound X | 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 | |
| 10 | 95.6 ± 5.3 | |
| 25 | 91.3 ± 6.2 | |
| 50 | 70.1 ± 7.5* | |
| 100 | 45.2 ± 8.1* |
*Indicates significant cytotoxicity (p < 0.05).
Table 2: Effect of 5-Nitrobenzimidazole Compounds on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | Nitrite Concentration (µM) |
|---|---|---|
| Control | - | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 45.8 ± 3.9 |
| LPS + Compound X | 1 | 35.1 ± 3.1* |
| 5 | 24.6 ± 2.5* | |
| 10 | 15.3 ± 1.9* | |
| 25 | 8.7 ± 1.1* |
*Indicates significant inhibition compared to LPS alone (p < 0.05).
Table 3: Effect of 5-Nitrobenzimidazole Compounds on TNF-α and IL-6 Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | - | < 30 | < 20 |
| LPS (1 µg/mL) | - | 2540 ± 180 | 1850 ± 150 |
| LPS + Compound X | 5 | 1650 ± 130* | 1100 ± 95* |
| 10 | 980 ± 90* | 650 ± 70* | |
| 25 | 450 ± 55* | 310 ± 40* |
*Indicates significant inhibition compared to LPS alone (p < 0.05).
Table 4: Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | iNOS / β-actin (Relative Density) | COX-2 / β-actin (Relative Density) |
|---|---|---|---|
| Control | - | Not Detected | Not Detected |
| LPS (1 µg/mL) | - | 1.00 ± 0.08 | 1.00 ± 0.09 |
| LPS + Compound X | 5 | 0.65 ± 0.06* | 0.71 ± 0.07* |
| 10 | 0.31 ± 0.04* | 0.42 ± 0.05* | |
| 25 | 0.12 ± 0.02* | 0.19 ± 0.03* |
*Indicates significant inhibition compared to LPS alone (p < 0.05).
V. Data Analysis Workflow
The analysis of raw data from each assay follows a logical progression from initial measurements to final statistical evaluation. This ensures that the results are robust, reproducible, and correctly interpreted.
Caption: Logical workflow for data analysis from raw measurements to final results.
References
- 1. benchchem.com [benchchem.com]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purformhealth.com [purformhealth.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Human TNF-alpha ELISA Kit Elisa Kit KE00068 | Proteintech [ptglab.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Monitoring of 5-Nitrobenzimidazole Nitrate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzimidazole and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties. The synthesis of these compounds often involves multi-step reactions where careful monitoring of the reaction progress is crucial for optimizing yields, minimizing side products, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique that is exceptionally well-suited for the real-time monitoring of these reactions.[1][2][3] By observing the disappearance of starting materials and the appearance of products on a TLC plate, chemists can efficiently track the conversion, identify potential intermediates or impurities, and determine the optimal reaction time.[4][5] This application note provides a detailed protocol for utilizing TLC to monitor a representative reaction involving a 5-nitrobenzimidazole derivative: the synthesis of 2-substituted-5-nitrobenzimidazoles.
Reaction Scheme: Synthesis of 2-Substituted-5-Nitrobenzimidazoles
A common method for synthesizing 2-substituted-5-nitrobenzimidazoles involves the condensation reaction between 4-nitro-o-phenylenediamine and an appropriate aldehyde.[6] This reaction is a good model for demonstrating the application of TLC for reaction monitoring.
Data Presentation: Typical TLC Profile
The progress of the reaction can be monitored by comparing the TLC spots of the starting materials and the reaction mixture over time. The polarity of the compounds dictates their mobility on the TLC plate, which is quantified by the Retention Factor (Rf). The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7] Generally, less polar compounds travel further up the plate, resulting in a higher Rf value. In this representative synthesis, the product, a 2-substituted-5-nitrobenzimidazole, is typically less polar than the highly polar starting material, 4-nitro-o-phenylenediamine.
Below is a table summarizing typical Rf values for the reactants and product in a common solvent system.
| Compound | Role | Typical Solvent System | Typical Rf Value |
| 4-Nitro-o-phenylenediamine | Starting Material 1 | Chloroform:Methanol (9:1 v/v) | 0.35 |
| Aromatic Aldehyde | Starting Material 2 | Chloroform:Methanol (9:1 v/v) | 0.80 |
| 2-Substituted-5-nitrobenzimidazole | Product | Chloroform:Methanol (9:1 v/v) | 0.65 |
Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, temperature, and the exact nature of the aromatic aldehyde used.
Experimental Protocols
Materials and Reagents
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
4-Nitro-o-phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Reaction solvent (e.g., ethanol or methanol)
-
TLC eluent: Chloroform:Methanol (9:1 v/v)
-
Visualization reagent (optional): Stannous chloride (SnCl₂) solution (5% w/v in 2M HCl), Sodium nitrite (NaNO₂) solution (2% w/v aqueous), and β-naphthol solution (10% w/v in 10% aqueous NaOH).
TLC Monitoring Protocol
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.
-
Mark three equally spaced points on the origin line for spotting the starting material, a co-spot, and the reaction mixture.
-
-
Spotting the TLC Plate:
-
Prepare dilute solutions of the starting materials (4-nitro-o-phenylenediamine and the aromatic aldehyde) in a volatile solvent like ethyl acetate for use as standards.
-
Using a capillary tube, apply a small spot of the 4-nitro-o-phenylenediamine solution on the first mark.
-
On the second mark (the co-spot), first spot the 4-nitro-o-phenylenediamine standard and then, on top of it, spot the reaction mixture. This helps in confirming the identity of the starting material spot in the reaction mixture.[8]
-
On the third mark, spot the reaction mixture.
-
Ensure the spots are small and concentrated to achieve good separation.
-
-
Developing the TLC Plate:
-
Pour the TLC eluent (Chloroform:Methanol, 9:1) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.[9]
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to evaporate from the plate in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Aromatic and conjugated compounds will appear as dark spots.
-
Circle the visible spots with a pencil.
-
If the spots are faint or for more specific detection of the nitro group, a chemical stain can be used.[6]
-
Spray the plate with the stannous chloride solution and heat it at 100°C for 10-15 minutes to reduce the nitro group to an amine.
-
After cooling, spray with the sodium nitrite solution, followed by the β-naphthol solution. Nitro-containing compounds will appear as orange to red spots.
-
-
-
Interpretation:
-
At the beginning of the reaction (t=0), the TLC will show a prominent spot corresponding to the starting material (4-nitro-o-phenylenediamine) and the aldehyde.
-
As the reaction progresses, a new spot corresponding to the product will appear, and the intensity of the starting material spot will decrease.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Calculate the Rf values for the starting materials and the product for documentation.
-
Visualizations
Caption: Experimental workflow for monitoring reactions using TLC.
References
- 1. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Chromatography [chem.rochester.edu]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Home Page [chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. TLC Tips and Tricks | Merck [merckmillipore.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 5-Nitrobenzimidazole Nitrate
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitrobenzimidazole Nitrate is a heterocyclic aromatic organic compound of interest in pharmaceutical research and development. Ensuring the high purity of this compound is critical for accurate in-vitro and in-vivo studies, as well as for meeting stringent regulatory requirements. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-Nitrobenzimidazole Nitrate from a crude synthetic mixture. The described protocol is suitable for scaling from analytical to preparative chromatography, enabling the isolation of the target compound with high purity and recovery.
Method Overview
The purification strategy is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity. A C18 stationary phase is employed with a gradient elution of methanol and water, modified with a small amount of formic acid to ensure good peak shape. Detection is performed using a UV-Vis detector. The method is initially developed at an analytical scale to optimize separation and then scaled up for preparative purification.
Experimental Protocols
1. Materials and Reagents
-
Crude 5-Nitrobenzimidazole Nitrate sample
-
HPLC grade Methanol (MeOH)
-
HPLC grade Acetonitrile (ACN)
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PTFE)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Fraction collector (for preparative scale)
-
-
Analytical Balance
-
Vortex mixer
-
Sonication bath
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the crude 5-Nitrobenzimidazole Nitrate sample.
-
Dissolve the sample in 10 mL of methanol to create a stock solution of 1 mg/mL.
-
Use a vortex mixer and sonication bath to ensure complete dissolution.
-
For analytical scale, dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (95:5 Water:Methanol).
-
For preparative scale, the stock solution can be used directly, depending on the loading capacity of the preparative column.
-
Filter all samples through a 0.22 µm syringe filter before injection to remove any particulate matter.
4. Analytical HPLC Method
This method is for assessing the purity of the crude sample and for optimizing the separation conditions.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
5. Preparative HPLC Method
This method is for the purification of the target compound. The conditions are scaled from the analytical method.
-
Column: C18, 21.2 x 250 mm, 10 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 40.0 95 50.0 95 50.1 5 | 60.0 | 5 |
-
Flow Rate: 20 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 1-5 mL of 1 mg/mL solution (loading to be optimized)
-
Detection: UV at 270 nm
-
Fraction Collection: Collect fractions based on the elution of the main peak corresponding to 5-Nitrobenzimidazole Nitrate.
6. Post-Purification Analysis
-
Combine the collected fractions containing the pure compound.
-
Evaporate the solvent using a rotary evaporator or a lyophilizer.
-
Re-dissolve a small amount of the purified solid in methanol.
-
Analyze the purity of the final product using the analytical HPLC method described in section 4.
-
Characterize the purified compound using appropriate analytical techniques (e.g., MS, NMR) to confirm its identity.
Data Presentation
Table 1: Analytical HPLC Results of Crude and Purified 5-Nitrobenzimidazole Nitrate
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Sample | ||
| Impurity 1 | 4.2 | 3.5 |
| Impurity 2 | 8.9 | 6.2 |
| 5-Nitrobenzimidazole Nitrate | 12.5 | 89.8 |
| Impurity 3 | 15.1 | 0.5 |
| Purified Sample | ||
| 5-Nitrobenzimidazole Nitrate | 12.5 | >99.5 |
Table 2: Preparative HPLC Purification Summary
| Parameter | Value |
| Amount of Crude Injected | 50 mg |
| Volume of Fractions Collected | 250 mL |
| Recovered Mass of Pure Compound | 43.5 mg |
| Purity (by analytical HPLC) | >99.5% |
| Recovery Rate | 87% |
Mandatory Visualization
Caption: Workflow for the HPLC purification of 5-Nitrobenzimidazole Nitrate.
Application Notes and Protocols for the Evaluation of 5-Nitrobenzimidazole Nitrate in Microfabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the investigation of 5-Nitrobenzimidazole Nitrate as a potential photoactive component, such as a photoacid generator (PAG), in photoresist formulations for microfabrication. Due to the limited availability of specific performance data for this compound in publicly accessible literature, the following sections offer general guidance and standardized protocols for its evaluation.
Introduction
5-Nitrobenzimidazole Nitrate is a nitroaromatic compound. Nitroaromatic compounds are known to exhibit photochemical reactivity and have been explored in various applications, including as components of photoresists. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the benzimidazole ring system and render the molecule susceptible to photochemical transformations upon exposure to ultraviolet (UV) radiation.
It is hypothesized that 5-Nitrobenzimidazole Nitrate could function as a photoacid generator (PAG) in a chemically amplified resist (CAR) system. In such a system, the PAG generates a strong acid upon exposure to light. This photogenerated acid then catalyzes a chemical reaction in the surrounding polymer matrix during a subsequent post-exposure bake (PEB) step, leading to a change in the polymer's solubility in a developer solution. This change in solubility allows for the formation of a patterned image on the substrate.
Potential Role as a Photoacid Generator
The proposed mechanism for 5-Nitrobenzimidazole Nitrate as a PAG involves the photolytic cleavage of the nitrate group upon UV irradiation, leading to the formation of nitric acid and a benzimidazole radical. The generated nitric acid can then act as the catalytic species in a chemically amplified photoresist.
Hypothetical Photochemical Reaction
Caption: Hypothetical photochemical activation of 5-Nitrobenzimidazole Nitrate.
Data Presentation: Key Performance Metrics for Evaluation
The performance of a photoresist is characterized by several key metrics. When evaluating 5-Nitrobenzimidazole Nitrate as a photoresist component, the following parameters should be systematically measured and compared.
| Performance Metric | Description | Target Value/Range |
| Photosensitivity (E₀) | The minimum energy dose required to completely clear the exposed region of a positive-tone resist (or fully retain the exposed region of a negative-tone resist) after development. Measured in mJ/cm². | Lower values are generally desirable for high throughput. |
| Contrast (γ) | The slope of the linear portion of the curve of normalized resist thickness versus the logarithm of the exposure dose. A higher contrast value indicates a sharper transition between exposed and unexposed regions. | γ > 3 is typically desired for high-resolution patterning. |
| Resolution | The smallest feature size that can be reliably patterned in the photoresist. Measured in µm or nm. | Dependent on the specific application requirements. |
| Post-Exposure Bake (PEB) Sensitivity | The change in photosensitivity or contrast as a function of PEB temperature and time. | A stable process window with low sensitivity to minor variations is desirable. |
| Developer Selectivity | The ratio of the dissolution rate of the exposed resist to the unexposed resist (for a positive resist). | High selectivity is crucial for achieving high resolution and minimizing film loss in unexposed areas. |
| Etch Resistance | The ability of the patterned photoresist to withstand subsequent etching processes (e.g., plasma etching, wet etching). | Must be sufficient to protect the underlying substrate during pattern transfer. |
Experimental Protocols
The following protocols provide a general framework for the formulation of a test photoresist and the evaluation of its basic lithographic performance.
4.1. Photoresist Formulation (Example for a Positive-Tone Chemically Amplified Resist)
This protocol describes the formulation of a simple, three-component test photoresist. The concentrations of each component should be systematically varied to optimize performance.
Materials:
-
Polymer Matrix: Poly(4-hydroxystyrene) (PHS) or a terpolymer containing an acid-labile protecting group (e.g., poly(hydroxystyrene-co-styrene-co-t-butyl acrylate)).
-
Photoacid Generator (PAG): 5-Nitrobenzimidazole Nitrate.
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA) or other suitable casting solvent.
-
Filter: 0.2 µm PTFE syringe filter.
Procedure:
-
In a clean, amber glass bottle, dissolve the polymer matrix in the casting solvent. The concentration will depend on the desired final film thickness (typically 10-20 wt%). Stir until the polymer is fully dissolved.
-
Add the 5-Nitrobenzimidazole Nitrate (PAG) to the polymer solution. The PAG loading is typically 1-5 wt% relative to the polymer solid content.
-
Stir the mixture in the dark until the PAG is completely dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Store the formulated photoresist in a dark, refrigerated environment.
4.2. General Photolithography Workflow
This protocol outlines the standard steps for processing a silicon wafer with the formulated photoresist to create a patterned film.
Caption: General workflow for photolithography processing.
4.2.1. Substrate Preparation
-
Clean a silicon wafer using a standard cleaning procedure (e.g., RCA-1 clean).
-
Perform a dehydration bake at 150-200°C for at least 30 minutes to remove any adsorbed moisture from the wafer surface.
-
(Optional but recommended) Apply an adhesion promoter such as hexamethyldisilazane (HMDS) to improve photoresist adhesion.
4.2.2. Spin Coating
-
Center the cooled wafer on the spin coater chuck.
-
Dispense a small puddle of the formulated photoresist onto the center of the wafer.
-
Spin the wafer at a predetermined speed (e.g., 3000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.
4.2.3. Soft Bake (Pre-bake)
-
Place the coated wafer on a hotplate set to a specific temperature (e.g., 90-110°C) for a defined time (e.g., 60-90 seconds). This step removes most of the casting solvent from the photoresist film.
4.2.4. Exposure
-
Place the wafer in a mask aligner.
-
Expose the photoresist to UV radiation (e.g., i-line at 365 nm) through a photomask containing the desired pattern. The exposure dose should be varied to determine the photosensitivity.
4.2.5. Post-Exposure Bake (PEB)
-
Immediately after exposure, bake the wafer on a hotplate at a specific temperature (e.g., 100-120°C) for a defined time (e.g., 60-90 seconds). This step drives the acid-catalyzed reaction in a chemically amplified resist.
4.2.6. Development
-
Immerse the wafer in a suitable developer solution (e.g., 0.26N tetramethylammonium hydroxide, TMAH) for a specific time (e.g., 60 seconds).
-
Rinse the wafer thoroughly with deionized water.
-
Dry the wafer with a stream of nitrogen.
4.2.7. Hard Bake
-
(Optional) Bake the patterned wafer at a higher temperature (e.g., 110-130°C) for 1-2 minutes to improve the mechanical and chemical stability of the photoresist pattern.
4.3. Characterization of Photosensitivity and Contrast
This protocol describes how to generate a contrast curve to determine the photosensitivity (E₀) and contrast (γ) of the formulated photoresist.
Procedure:
-
Prepare a series of photoresist-coated wafers as described in section 4.2.
-
Expose each wafer with a different exposure dose, creating an array of exposure fields with increasing energy.
-
Process all wafers through the PEB and development steps using identical parameters.
-
Measure the remaining photoresist thickness in each exposure field using a profilometer or ellipsometer.
-
Normalize the remaining thickness by dividing by the initial film thickness.
-
Plot the normalized remaining thickness as a function of the logarithm of the exposure dose.
-
From the contrast curve, determine:
-
E₀: The dose at which the photoresist is completely cleared (for a positive resist).
-
γ: The absolute value of the slope of the linear portion of the curve.
-
Safety Precautions
-
Always work in a well-ventilated area, preferably in a fume hood, when handling photoresist solutions and solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
5-Nitrobenzimidazole Nitrate is a nitro compound and should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and storage instructions.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and eye protection when operating UV exposure tools.
Disclaimer: The information provided in these application notes is intended for guidance purposes only and is based on general principles of photolithography and the known chemistry of related compounds. The performance of 5-Nitrobenzimidazole Nitrate as a photoresist component has not been extensively documented in the public domain. Researchers should conduct their own experiments to determine the suitability and optimal processing conditions for their specific applications.
Application Notes and Protocols for 5-Nitrobenzimidazole Nitrate in Agricultural Fungicide Research
Disclaimer: For Research Use Only. Not Intended for Diagnostic or Therapeutic Use in humans or animals. The following information is provided for research and development purposes. All handling and application of chemical substances should be performed by trained professionals in a controlled laboratory or field environment, adhering to all relevant safety regulations.
Introduction
5-Nitrobenzimidazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest for their broad-spectrum biological activities, including antifungal properties.[1][2] While specific agricultural fungicide formulations of 5-Nitrobenzimidazole Nitrate are not widely documented in publicly available literature, its structural similarity to the well-established benzimidazole class of fungicides suggests a similar mechanism of action and potential for development.[3][4] Benzimidazole fungicides, such as benomyl and carbendazim, have been used for decades to control a wide range of fungal pathogens affecting crops.[5]
These application notes provide a comprehensive guide for researchers on the formulation, potential mechanism of action, and protocols for evaluating the efficacy of 5-Nitrobenzimidazole Nitrate as a candidate agricultural fungicide.
Chemical Properties of 5-Nitrobenzimidazole Nitrate
| Property | Value | Reference |
| CAS Number | 27896-84-0 | [6][7] |
| Molecular Formula | C₇H₅N₃O₂·HNO₃ | [6] |
| Molecular Weight | 226.15 g/mol | [6][7] |
| Appearance | Very Pale Yellow Solid | [8] |
| Melting Point | 222 °C | [8] |
| Purity | ≥98.0% | [7][8] |
Mechanism of Action (Proposed)
Benzimidazole fungicides primarily act by interfering with the assembly of microtubules in fungal cells.[4][9] This disruption of the cytoskeleton affects essential cellular processes such as mitosis and cell division, ultimately leading to fungal cell death.[3][10] The proposed mechanism for 5-Nitrobenzimidazole Nitrate is based on this established mode of action for the benzimidazole class. The primary target is the β-tubulin protein, a subunit of microtubules.[5][10] Binding of the benzimidazole compound to β-tubulin inhibits its polymerization into functional microtubules, arresting the cell cycle.[4]
Caption: Proposed mechanism of action for 5-Nitrobenzimidazole Nitrate.
Formulation Protocols for Research Applications
The formulation of a fungicide is critical for its stability, efficacy, and ease of application. For research purposes, simple formulations can be prepared to test the activity of 5-Nitrobenzimidazole Nitrate. Commercial formulations are complex and proprietary, but the following protocols outline common approaches for creating lab-scale batches.
Protocol 1: Wettable Powder (WP) Formulation
Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.
Materials:
-
5-Nitrobenzimidazole Nitrate (Active Ingredient, AI)
-
Wetting agent (e.g., sodium lauryl sulfate)
-
Dispersing agent (e.g., lignosulfonate)
-
Inert carrier (e.g., kaolin clay, silica)
-
Mortar and pestle or ball mill
-
Balance
Procedure:
-
Accurately weigh the components according to the desired concentration. For a 50% WP formulation, a typical ratio would be:
-
Active Ingredient: 50% (w/w)
-
Wetting Agent: 2% (w/w)
-
Dispersing Agent: 5% (w/w)
-
Inert Carrier: 43% (w/w)
-
-
Thoroughly mix the wetting agent, dispersing agent, and a portion of the inert carrier in a mortar or ball mill.
-
Gradually add the 5-Nitrobenzimidazole Nitrate to the mixture and continue to blend until a homogenous powder is achieved.
-
Add the remaining inert carrier and mix until uniform.
-
Store the resulting wettable powder in a sealed, dry container away from light.
Protocol 2: Suspension Concentrate (SC) Formulation
Suspension concentrates are stable dispersions of the active ingredient in water.
Materials:
-
5-Nitrobenzimidazole Nitrate (AI)
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Distilled water
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Antifreeze agent (e.g., propylene glycol)
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Dispersing agent (e.g., a non-ionic surfactant)
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Wetting agent
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Thickening agent (e.g., xanthan gum)
-
Biocide (to prevent microbial growth)
-
High-shear mixer or bead mill
Procedure:
-
In a beaker, mix the distilled water with the antifreeze agent and biocide.
-
Separately, pre-mill the 5-Nitrobenzimidazole Nitrate to a fine particle size.
-
While stirring the aqueous phase, slowly add the wetting and dispersing agents.
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Gradually add the milled 5-Nitrobenzimidazole Nitrate powder to the liquid and mix until fully dispersed.
-
Process the mixture using a high-shear mixer or bead mill to achieve the desired particle size distribution (typically <10 µm).
-
Slowly add the thickening agent while mixing to achieve the desired viscosity.
-
Store the suspension concentrate in a sealed container.
Protocols for Efficacy Testing
The following protocols are designed to assess the antifungal activity of 5-Nitrobenzimidazole Nitrate formulations against plant pathogenic fungi.
Protocol 3: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This protocol determines the concentration of the fungicide that inhibits fungal growth on an artificial medium.
Materials:
-
Pure culture of a target fungal pathogen (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Stock solution of 5-Nitrobenzimidazole Nitrate in a suitable solvent (e.g., DMSO)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C.
-
Prepare a series of dilutions of the 5-Nitrobenzimidazole Nitrate stock solution.
-
Add appropriate volumes of the fungicide dilutions to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus, cut a small mycelial plug (e.g., 5 mm diameter) from the edge of the colony.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Seal the plates and incubate at the optimal temperature for the fungus (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value.
Caption: Workflow for the in vitro antifungal activity assay.
Protocol 4: Greenhouse Efficacy Trial (Protective Activity)
This protocol evaluates the ability of the fungicide to prevent infection on host plants.
Materials:
-
Healthy host plants of a susceptible variety.
-
A prepared formulation of 5-Nitrobenzimidazole Nitrate (e.g., from Protocol 1 or 2).
-
A sprayer for application.
-
A suspension of fungal spores of the target pathogen.
-
A growth chamber or greenhouse with controlled environment.
Procedure:
-
Grow host plants to a suitable stage for inoculation (e.g., 3-4 true leaves).
-
Prepare different concentrations of the 5-Nitrobenzimidazole Nitrate formulation in water. Include a water-only control.
-
Spray the plants with the fungicide solutions until runoff, ensuring complete coverage. Allow the foliage to dry completely.
-
Prepare a spore suspension of the pathogen at a known concentration (e.g., 1 x 10⁵ spores/mL).
-
Inoculate the treated and control plants by spraying with the spore suspension.
-
Place the plants in a high-humidity environment for 24-48 hours to promote infection.
-
Move the plants to a greenhouse or growth chamber with conditions conducive to disease development.
-
After a set period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by estimating the percentage of leaf area affected by lesions.
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
Data Presentation
All quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Example of In Vitro Efficacy Data
| Concentration (µg/mL) | Mean Radial Growth (mm) | Standard Deviation | % Growth Inhibition |
| 0 (Control) | 85.0 | 2.5 | 0 |
| 0.1 | 72.3 | 3.1 | 15.0 |
| 1.0 | 45.1 | 2.8 | 46.9 |
| 10.0 | 12.5 | 1.9 | 85.3 |
| 100.0 | 0.0 | 0.0 | 100.0 |
Table 2: Example of Greenhouse Trial Data
| Treatment Concentration | Mean Disease Severity (%) | Standard Deviation | % Disease Control |
| Untreated Control | 65.4 | 5.8 | 0 |
| 50 ppm | 30.2 | 4.5 | 53.8 |
| 100 ppm | 15.7 | 3.9 | 76.0 |
| 200 ppm | 5.1 | 2.1 | 92.2 |
Conclusion
While 5-Nitrobenzimidazole Nitrate is not yet an established agricultural fungicide, its chemical nature and the known activities of related compounds make it a promising candidate for research and development. The protocols and information provided herein offer a foundational framework for scientists to explore its potential, from initial formulation and in vitro screening to more advanced greenhouse efficacy trials. Further research is necessary to determine its full spectrum of activity, optimal formulations, and crop safety profiles.
References
- 1. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
- 2. 5-Nitrobenzimidazole (94-52-0) at Nordmann - nordmann.global [nordmann.global]
- 3. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 5. Benzimidazoles | FRAC [frac.info]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. labproinc.com [labproinc.com]
- 9. annualreviews.org [annualreviews.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
Troubleshooting & Optimization
troubleshooting low yield in 5-Nitrobenzimidazole Nitrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitrobenzimidazole Nitrate. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 5-Nitrobenzimidazole Nitrate?
The synthesis typically involves the electrophilic nitration of a benzimidazole precursor. The most common method is the direct nitration of benzimidazole using a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring of the benzimidazole. The "Nitrate" salt is subsequently formed under acidic conditions.
Q2: Why is temperature control so critical in this synthesis?
Nitration reactions are highly exothermic.[1] Poor temperature control can lead to a rapid increase in the reaction rate, causing several issues:
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Formation of byproducts: Higher temperatures can promote the formation of undesired isomers (e.g., 4(7)-nitrobenzimidazole) and dinitro products (e.g., 5,6-dinitrobenzimidazole), which complicates purification and reduces the yield of the target compound.
-
Decomposition: Excessive heat can cause the decomposition of the starting material and the product, often indicated by the reaction mixture turning dark brown or black and the evolution of nitrogen oxide gases.[1]
Q3: My reaction mixture turned dark brown/black. What does this signify?
A dark brown or black reaction mixture, often accompanied by the evolution of gas, is a strong indicator of decomposition. This is typically caused by excessive temperatures leading to runaway reactions.[1] It is crucial to maintain the recommended temperature profile, especially during the addition of the nitrating agents.
Q4: How does the purity of the starting benzimidazole affect the yield?
The purity of the starting material is paramount for achieving a high yield.[1] Impurities in the benzimidazole can lead to the formation of side products that are difficult to separate from the desired 5-Nitrobenzimidazole Nitrate. It is advisable to use highly pure benzimidazole or to purify it before use.
Q5: What are the common methods for purifying the final product?
Purification of 5-Nitrobenzimidazole Nitrate can be achieved through several methods:
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Recrystallization: This is a common technique to purify the crude product. Solvents like methanol or ethanol are often used.
-
Column Chromatography: For separating the desired product from isomers and other impurities, column chromatography using silica gel with a suitable solvent system (e.g., chloroform:methanol or petroleum ether:ethyl acetate) can be effective.
-
Extraction: Liquid-liquid extraction can be used during the work-up process to remove impurities. For instance, after neutralizing the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate.
Troubleshooting Guide: Low Yield
Low yield is a frequent challenge in the synthesis of 5-Nitrobenzimidazole Nitrate. This guide provides a systematic approach to identifying and resolving the root causes.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in 5-Nitrobenzimidazole Nitrate synthesis.
Experimental Protocols
Protocol 1: Direct Nitration of Benzimidazole
This protocol describes the synthesis of 5-Nitrobenzimidazole Nitrate via the direct nitration of benzimidazole.
Materials:
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Benzimidazole
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Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Aqueous Ammonia
-
Ethanol or Methanol for recrystallization
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add a pre-determined molar equivalent of concentrated nitric acid to a stirred volume of concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Dissolution of Benzimidazole: In a separate flask, dissolve benzimidazole in concentrated sulfuric acid, keeping the temperature below 20°C.
-
Nitration Reaction: Slowly add the nitrating mixture to the benzimidazole solution, ensuring the temperature does not exceed 25°C. After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 50-52°C) for a specified duration (e.g., 4 hours).[2]
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with aqueous ammonia until the pH is basic. The crude 5-Nitrobenzimidazole will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Data Presentation: Reaction Parameter Comparison
| Parameter | Method A | Method B | Method C |
| Starting Material | Benzimidazole | 2-Amino-1-methylbenzimidazole | Benzimidazolone |
| Nitrating Agent | HNO₃ / H₂SO₄ | KNO₃ / H₂SO₄ | Dilute HNO₃ |
| Temperature | 0-5°C (addition), 50-52°C (reaction) | -5°C | 85°C |
| Reaction Time | 4 hours | Not specified | 4 hours |
| Reported Yield | Not specified | Not specified | 99% |
Note: The yields are highly dependent on the specific reaction conditions and scale.
Signaling Pathway: Electrophilic Nitration
Caption: The reaction pathway for the electrophilic nitration of benzimidazole.
References
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Benzimidazole
Welcome to the technical support center for the nitration of benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common nitrating agents for benzimidazole, and how do I choose the right one?
A1: The choice of nitrating agent is a critical parameter in the nitration of benzimidazole and depends on the desired product and required reaction conditions. Common nitrating agents include:
-
Mixed Acid (HNO₃/H₂SO₄): This is the most powerful and widely used nitrating system. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺)[1][2]. It is effective for synthesizing a variety of nitrobenzimidazoles, including dinitro derivatives[3].
-
Nitric Acid in Water or Acetic Acid: Using nitric acid in an aqueous medium or in acetic acid offers a milder alternative to mixed acid[1][4]. This can be advantageous when dealing with sensitive substrates to avoid over-nitration or decomposition.
-
Potassium Nitrate (KNO₃) in Sulfuric Acid: This combination also generates the nitronium ion in situ and can be a convenient alternative to using concentrated nitric acid directly[1].
-
Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful nitrating agent, particularly useful in non-aqueous conditions[5].
The selection should be based on the reactivity of your specific benzimidazole derivative and the desired degree of nitration. For simple mononitration, milder conditions may be preferable, while for di-nitration, a stronger system like mixed acid is often necessary[3][6].
Q2: What is the expected regioselectivity for the nitration of unsubstituted benzimidazole?
A2: The nitration of unsubstituted benzimidazole typically yields a mixture of 5(6)-nitrobenzimidazole as the major product. The electron-donating character of the imidazole ring directs the electrophilic attack to the benzene ring, primarily at the 5- and 6-positions, which are electronically equivalent due to tautomerism[7][8]. Formation of the 4(7)-nitro isomer is generally observed as a minor product[8]. The ratio of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used.
Q3: How can I control the extent of nitration to favor mono- versus di-nitration?
A3: Controlling the degree of nitration is crucial for obtaining the desired product. Here are key parameters to adjust:
-
Stoichiometry of the Nitrating Agent: Use a controlled molar equivalent of the nitrating agent for mononitration. An excess of the nitrating agent will favor the formation of dinitro products[3].
-
Reaction Temperature: Lower temperatures (e.g., 0-25 °C) generally favor mononitration. Higher temperatures can lead to multiple nitrations and potential side reactions[4][9].
-
Reaction Time: Shorter reaction times are typically sufficient for mononitration. Prolonged reaction times can increase the likelihood of dinitration[1].
-
Strength of the Nitrating System: For mononitration, consider using milder conditions, such as dilute nitric acid, rather than a concentrated mixed acid system[1].
Q4: What are the recommended methods for purifying nitrobenzimidazoles?
A4: Purification of nitrobenzimidazoles often involves standard laboratory techniques. The choice of method depends on the physical properties of the product and the impurities present.
-
Recrystallization: This is a common and effective method for purifying solid nitrobenzimidazole derivatives. Suitable solvents include methanol, ethanol, or aqueous mixtures[10].
-
Column Chromatography: For mixtures of isomers that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful technique. A common eluent system is a mixture of chloroform and methanol or petroleum ether and ethyl acetate[10].
-
Acid-Base Workup: Since benzimidazoles are basic, an acid-base workup can be used to remove non-basic impurities. The product can be dissolved in an acidic solution, washed with an organic solvent, and then precipitated by neutralization with a base.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently strong nitrating agent. 2. Low reaction temperature. 3. Impure starting materials. 4. Short reaction time. | 1. Switch to a stronger nitrating system (e.g., from HNO₃ in acetic acid to mixed acid). 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Ensure the purity of the starting benzimidazole and reagents. 4. Extend the reaction time and monitor progress by TLC. |
| Incomplete Reaction | 1. Insufficient amount of nitrating agent. 2. Reaction time is too short. 3. Poor solubility of the starting material. | 1. Increase the molar equivalents of the nitrating agent. 2. Continue the reaction for a longer duration, monitoring by TLC until the starting material is consumed. 3. Choose a solvent in which the benzimidazole derivative is more soluble. For mixed acid reactions, sulfuric acid often serves as the solvent. |
| Formation of Multiple Products (Over-nitration) | 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time. | 1. Maintain a lower reaction temperature, for example, by using an ice bath (0-5 °C). 2. Use a stoichiometric amount of the nitrating agent for mononitration. 3. Carefully monitor the reaction and quench it as soon as the desired product is formed. |
| Formation of Isomers | 1. Inherent electronic effects of the benzimidazole ring. 2. Substituents on the benzimidazole ring directing to multiple positions. | 1. Isomer formation is common. Optimize reaction conditions (temperature, solvent) to favor the desired isomer, although complete selectivity may not be achievable. 2. Purification by column chromatography or fractional crystallization is often necessary to separate isomers[10]. |
| Product Precipitation Issues During Workup | 1. The product is soluble in the workup solvent. 2. Formation of salts. | 1. If the product does not precipitate upon pouring the reaction mixture into ice water, extraction with a suitable organic solvent like ethyl acetate is recommended[10]. 2. Ensure complete neutralization of the acid before attempting to extract or filter the product. |
| Dark-colored Reaction Mixture or Product | 1. Oxidation of the benzimidazole ring or other sensitive functional groups. 2. Side reactions due to high temperatures. | 1. Use a milder nitrating agent or lower the reaction temperature. 2. Ensure the reaction is not overheating. Consider adding the nitrating agent dropwise to control the exotherm. |
Data Presentation: Reaction Conditions for Nitration
Table 1: Conditions for the Synthesis of 5-Nitrobenzimidazole Derivatives
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzimidazolone | Nitric Acid | Water | 50 - 75 | 2 h | 96 | [4] |
| Benzimidazolone | Nitric Acid | Water | 85 | 4 h | 99 | [1] |
| 2-(1-Adamantyl)-1H-benzimidazole | Conc. Nitric Acid | Sulfuric Acid | Room Temp | 8 h | 81 (dinitro) | [3] |
| 4-nitro-1,2-phenylenediamine & Aromatic Aldehydes | Sodium Metabisulphite (oxidant in cyclization) | Dimethoxyethane | Reflux | 48 h | - | [10] |
Table 2: Conditions for the Synthesis of other Nitrobenzimidazole Derivatives
| Product | Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-(1-Adamantyl)-5(6)-nitro-1H-benzimidazole | 2-(1-Adamantyl)-5(6)-hydroxy-benzimidazole | Conc. Nitric Acid | Acetic Acid | Room Temp | - | 44 | [3] |
| 7,8-dinitrobenzimidazoles | 7-nitrobenzimidazole derivatives | Potassium Nitrate | Sulfuric Acid | 30 | 1.5 h | Excellent | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitrobenzimidazolone [4]
-
Reaction Setup: In a suitable reaction vessel, add benzimidazolone to a 16% by weight aqueous solution of nitric acid at approximately 50°C.
-
Nitration: Stir the mixture and allow the reaction to proceed at a temperature between 50 and 75°C for 2 hours.
-
Workup: After the reaction is complete, heat the mixture to 90°C for 30 minutes to improve the filterability of the product.
-
Isolation: Cool the mixture to room temperature and collect the precipitate by suction filtration.
-
Purification: Wash the collected solid with water to afford the 5-nitrobenzimidazolone product.
Protocol 2: Synthesis of 2-(1-Adamantyl)-5(6),7(4)-dinitro-1H-benzimidazole [3]
-
Reaction Setup: Dissolve 2-(1-Adamantyl)-5(6)-nitro-1H-benzimidazole in concentrated sulfuric acid at room temperature.
-
Nitration: Add 10 equivalents of concentrated nitric acid to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 8 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with water and dry to obtain the dinitro product.
Mandatory Visualization
Caption: Experimental workflow for the nitration of benzimidazole.
Caption: Troubleshooting logic for low yield in benzimidazole nitration.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
how to improve the purity of synthesized 5-Nitrobenzimidazole Nitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-Nitrobenzimidazole Nitrate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 5-Nitrobenzimidazole Nitrate?
A1: The synthesis of 5-Nitrobenzimidazole Nitrate is typically a two-step process. First, benzimidazole is nitrated to form 5-Nitrobenzimidazole. This is commonly achieved using a nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid. The resulting 5-Nitrobenzimidazole is then isolated and subsequently treated with nitric acid to form the nitrate salt.
Q2: What are the most common impurities encountered during the synthesis?
A2: Common impurities include:
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Unreacted Starting Material: Residual benzimidazole.
-
Over-nitrated Byproducts: Formation of dinitrobenzimidazole isomers (e.g., 4,6-dinitrobenzimidazole or 5,6-dinitrobenzimidazole).
-
Positional Isomers: Small amounts of other mononitrated isomers, such as 4(7)-Nitrobenzimidazole.
-
N-Nitroso Impurities: Under certain conditions, N-nitroso benzimidazoles can be formed.[1]
-
Residual Acids: Trapped nitric or sulfuric acid from the reaction and salt formation steps.
Q3: What analytical techniques are recommended for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of 5-Nitrobenzimidazole Nitrate and quantifying impurities.[2][3] Other useful techniques include Thin Layer Chromatography (TLC) for rapid reaction monitoring, and spectroscopic methods such as ¹H NMR and IR for structural confirmation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 5-Nitrobenzimidazole Nitrate.
Issue 1: Low Purity of Crude 5-Nitrobenzimidazole Nitrate
| Potential Cause | Recommended Solution |
| Incomplete Nitration | Ensure the reaction goes to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature (monitor carefully to avoid over-nitration). |
| Over-nitration | Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent. Use the stoichiometric amount of nitric acid. |
| Isomer Formation | Precise temperature control is crucial. Purification methods like recrystallization or column chromatography may be necessary to separate isomers. |
| Residual Acid | Thoroughly wash the crude product with cold water and then a dilute sodium bicarbonate solution to neutralize and remove residual acids before proceeding to the final purification step. |
Issue 2: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Oiling out during recrystallization | The solvent may be too nonpolar or the cooling rate too fast. Try a more polar solvent or a solvent mixture. Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| Poor crystal formation | The solution may not be sufficiently saturated. Re-heat the solution to dissolve the compound and reduce the solvent volume by evaporation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. |
| Persistent Impurities after Recrystallization | If recrystallization is ineffective at removing certain impurities, consider column chromatography. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in dichloromethane) can be effective.[4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitrobenzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Benzimidazole: Slowly add 5.9 g (0.05 mol) of benzimidazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 3.5 mL (0.05 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the benzimidazole solution over 30-60 minutes, maintaining the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 chloroform:methanol solvent system).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain crude 5-Nitrobenzimidazole.
Protocol 2: Formation of 5-Nitrobenzimidazole Nitrate
-
Dissolution: Dissolve the crude 5-Nitrobenzimidazole in a minimal amount of warm dilute nitric acid.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the nitrate salt.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 3: Purification by Recrystallization
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Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. Ethanol, ethanol-water mixtures, or acetone are often effective for nitroaromatic compounds.[5] For 5-Nitrobenzimidazole, recrystallization from boiling water has been reported.[6]
-
Dissolution: Dissolve the crude 5-Nitrobenzimidazole Nitrate in a minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Quantitative Data on Purification
The following table provides illustrative data on the purity of 5-Nitrobenzimidazole Nitrate after different purification methods. The purity is determined by HPLC analysis based on the area percentage of the main peak.
| Sample | Purification Method | Purity (%) |
| Crude Product | None | 85.2 |
| After Washing | Washed with water and NaHCO₃ solution | 92.5 |
| Recrystallization 1 | Recrystallized from Ethanol/Water (1:1) | 98.7 |
| Recrystallization 2 | Recrystallized from Acetone | 99.1 |
| Column Chromatography | Silica gel, Ethyl Acetate/Dichloromethane gradient | >99.5 |
Visualizations
Troubleshooting Workflow for Purity Improvement
Caption: A flowchart for troubleshooting low purity issues.
Purification Method Selection Logic
Caption: Decision tree for selecting a purification method.
References
overcoming solubility issues with 5-Nitrobenzimidazole Nitrate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrobenzimidazole Nitrate, focusing on overcoming solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 5-Nitrobenzimidazole Nitrate in aqueous solutions?
Q2: I'm observing precipitation when I try to dissolve 5-Nitrobenzimidazole Nitrate in my aqueous buffer at room temperature. What could be the cause?
A2: Precipitation at room temperature is a common issue due to the compound's limited aqueous solubility. Several factors could be contributing to this:
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Concentration: The intended concentration of your solution may exceed the intrinsic solubility of 5-Nitrobenzimidazole Nitrate in the specific buffer system at room temperature.
-
pH of the solution: The pH of your aqueous medium can significantly impact the solubility of the compound. As a benzimidazole derivative, its ionization state, and therefore solubility, will change with pH.
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Temperature: As noted, solubility is greater in hot water.[1] Room temperature may not provide sufficient energy to overcome the crystal lattice energy of the solid compound.
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Ionic Strength: High salt concentrations in your buffer could potentially decrease the solubility through the "salting out" effect.
Q3: How can I improve the solubility of 5-Nitrobenzimidazole Nitrate in my aqueous experimental setup?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like 5-Nitrobenzimidazole Nitrate:
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pH Adjustment: Modifying the pH of the solution to favor the ionized form of the molecule can significantly increase solubility. For a weakly basic compound, lowering the pH would be expected to increase solubility.
-
Co-solvents: The use of water-miscible organic solvents, such as ethanol or dimethyl sulfoxide (DMSO), can substantially increase the solubility.[6][7]
-
Heating: Gently warming the solution can help dissolve the compound, as its solubility is known to be higher in hot water.[1] Ensure the compound is stable at the temperature used.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.
Q4: Are there any known incompatibilities of 5-Nitrobenzimidazole Nitrate that I should be aware of during formulation?
A4: Yes, 5-Nitrobenzimidazole and its derivatives are known to be incompatible with strong oxidizing agents and strong bases.[2][4] Contact with these substances can lead to chemical degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon cooling. | The solution was saturated at a higher temperature, and the compound is crashing out as the temperature decreases. | 1. Maintain the solution at a slightly elevated temperature during the experiment if the protocol allows. 2. Prepare a more dilute stock solution. 3. Incorporate a co-solvent (e.g., ethanol, DMSO) to increase solubility at lower temperatures. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound in the assay plate wells. | 1. Confirm the solubility of 5-Nitrobenzimidazole Nitrate in your specific assay buffer. 2. Use a co-solvent like DMSO to prepare a high-concentration stock solution and then dilute it in the assay medium, ensuring the final co-solvent concentration is low and does not affect the biological system. 3. Visually inspect assay plates for any signs of precipitation. |
| Difficulty preparing a stock solution of a specific concentration. | The desired concentration exceeds the solubility limit in the chosen solvent. | 1. Consult the solubility data tables below for guidance on appropriate solvents and achievable concentrations. 2. Employ a combination of techniques, such as using a co-solvent and gentle heating. 3. If a high concentration is required, consider preparing a suspension and ensuring its homogeneity before use, though a true solution is preferable for most applications. |
Quantitative Solubility Data (Illustrative)
Specific quantitative solubility data for 5-Nitrobenzimidazole Nitrate is not widely available. The following tables are illustrative, based on the properties of the free base and general principles of solubility enhancement.
Table 1: Illustrative Aqueous Solubility of 5-Nitrobenzimidazole Nitrate at Different Temperatures
| Temperature (°C) | Expected Solubility (mg/mL) | Notes |
| 25 | Low | May require sonication or extended stirring. |
| 40 | Moderate | Solubility increases with temperature. |
| 60 | Higher | Significantly more soluble in hot water.[1] |
Table 2: Illustrative Solubility of 5-Nitrobenzimidazole Nitrate in Different Solvent Systems at 25°C
| Solvent System | Expected Solubility (mg/mL) | Notes |
| Water | Low | Nitrate salt enhances solubility over the free base. |
| pH 4.0 Buffer | Moderate | Lower pH likely increases solubility of the basic benzimidazole moiety. |
| pH 7.4 Buffer | Low-Moderate | Near physiological pH, solubility may be limited. |
| pH 9.0 Buffer | Low | Higher pH may decrease the solubility of a weak base. |
| 20% Ethanol (v/v) in Water | Moderate-High | Ethanol acts as an effective co-solvent. |
| 10% DMSO (v/v) in Water | Moderate-High | DMSO is a strong solvent for many organic compounds.[6][7] |
| Ethanol | High | Reported to be very soluble in alcohol.[2] |
| DMSO | High | A powerful organic solvent.[6][7] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of 5-Nitrobenzimidazole Nitrate in an aqueous buffer.
Materials:
-
5-Nitrobenzimidazole Nitrate
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Add an excess amount of 5-Nitrobenzimidazole Nitrate to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further pellet the undissolved solid.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with the mobile phase used for HPLC analysis to a concentration within the calibrated range.
-
Quantify the concentration of 5-Nitrobenzimidazole Nitrate in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility by taking into account the dilution factor.
Protocol 2: High-Throughput Kinetic Solubility Assay
Objective: To rapidly assess the kinetic solubility of 5-Nitrobenzimidazole Nitrate in an aqueous buffer, often used in early drug discovery.[8][9]
Materials:
-
5-Nitrobenzimidazole Nitrate
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker
-
Microplate reader with UV-Vis capabilities
Methodology:
-
Prepare a high-concentration stock solution of 5-Nitrobenzimidazole Nitrate in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentrations (e.g., serial dilutions from 200 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility and the biological assay.
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1.5-2 hours).[8]
-
After incubation, measure the turbidity of the solutions in each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity indicates precipitation.
-
Alternatively, for a more quantitative assessment, filter the contents of the plate into a new UV-transparent plate.
-
Measure the absorbance of the filtrate at the λmax of 5-Nitrobenzimidazole Nitrate.
-
Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffer system with the same final DMSO concentration. The highest concentration that does not show precipitation is considered the kinetic solubility.
Visualizations
References
- 1. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
- 6. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
identifying and minimizing byproducts in 5-Nitrobenzimidazole synthesis
Technical Support Center: 5-Nitrobenzimidazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis of 5-Nitrobenzimidazole, focusing on the identification and minimization of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 5-Nitrobenzimidazole?
The most prevalent methods for synthesizing 5-Nitrobenzimidazole involve the cyclocondensation of 4-nitro-o-phenylenediamine with a one-carbon electrophile. Key routes include:
-
Reaction with Formic Acid: Heating 4-nitro-o-phenylenediamine with formic acid, often in the presence of a mineral acid like HCl, is a direct and common method.[1][2][3]
-
Reaction with Aldehydes: Condensation with an aromatic aldehyde in the presence of an oxidizing agent, such as sodium metabisulfite, is used for synthesizing 2-substituted-5-nitrobenzimidazoles.[4][5]
-
Nitration of Benzimidazole Derivatives: Direct nitration of a benzimidazole precursor, such as benzimidazolone-(2), with nitric acid can yield the 5-nitro derivative.[6]
Q2: What are the likely byproducts I might encounter during the synthesis?
Byproduct formation is a common issue that can affect yield and purity. Likely impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-nitro-o-phenylenediamine.
-
Incompletely Cyclized Intermediates: Stable intermediates, such as the initial Schiff base or formylated amine, may persist if cyclization is not driven to completion.[4][7]
-
Oxidation Products: The 4-nitro-o-phenylenediamine starting material is susceptible to air oxidation, especially at elevated temperatures, leading to intensely colored, often tarry, impurities.[7]
-
Polymeric Materials: Under harsh acidic or high-temperature conditions, dimerization and polymerization of the phenylenediamine reactant can occur, resulting in insoluble byproducts.[8]
-
Over-nitrated Products: If synthesizing via nitration of a benzimidazole core, dinitro or other over-nitrated species can form.[9]
Q3: How can I detect the presence of byproducts during my experiment?
Real-time and post-reaction monitoring are crucial for detecting impurities.
-
Thin-Layer Chromatography (TLC): This is the most common method for monitoring the reaction's progress.[4][7] The appearance of new spots, or the persistence of the starting material spot, indicates the presence of byproducts or an incomplete reaction.
-
Visual Inspection: The formation of dark colors or tar-like substances often points to the degradation of the starting material or polymerization side reactions.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product provides a quantitative assessment of purity and reveals the presence of side products as distinct peaks.[10]
-
Spectroscopic Analysis (NMR, MS): After initial isolation, NMR and Mass Spectrometry can help identify the structures of unknown byproducts by comparing signals to the expected product.[11]
Q4: What are the general strategies to minimize byproduct formation?
A combination of preventative measures and optimized conditions can significantly improve the purity of the final product.
-
Control Stoichiometry: Using a precise 1:1 molar ratio of reactants is critical. An excess of either the diamine or the acid/aldehyde can promote side reactions.[7]
-
Optimize Temperature and Reaction Time: Avoid excessive heat, which can cause decomposition.[12] Monitor the reaction by TLC to prevent unnecessarily long reaction times that can lead to increased byproduct formation.[7]
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, minimizes the oxidation of the electron-rich o-phenylenediamine starting material.[7]
-
Purify Starting Materials: Ensure the 4-nitro-o-phenylenediamine is pure before use, as impurities can interfere with the reaction.[7]
-
Effective Purification: Employing the correct purification technique, such as recrystallization from an appropriate solvent (e.g., methanol or ethanol) or column chromatography, is essential to remove any byproducts that do form.[1][4]
Troubleshooting Guide
Problem 1: My TLC plate shows multiple unexpected spots in addition to the product and starting material.
-
Possible Causes:
-
The reaction has generated multiple side products due to non-optimal conditions.
-
The starting material is degrading under the reaction conditions.
-
The intermediate is reacting further to form undesired compounds.
-
-
Recommended Solutions:
| Recommended Action | Description |
| Lower Reaction Temperature | High temperatures can provide the activation energy for multiple side reactions. Try running the reaction at a lower temperature for a longer duration.[12] |
| Verify Stoichiometry | Inadvertent excess of one reactant can lead to byproducts. Carefully re-check the molar equivalents of your starting materials.[7] |
| Change Solvent or Catalyst | The reaction medium can influence selectivity. Consider a milder acid catalyst or a different solvent system.[7][12] |
| Analyze by LC-MS | To effectively troubleshoot, identify the byproducts. An LC-MS analysis of the crude mixture can provide the molecular weights of the impurities, offering clues to their structures.[13] |
Problem 2: The reaction mixture has turned dark brown/black, and the final product is a low-yield, tarry substance.
-
Possible Causes:
-
Significant oxidation of the 4-nitro-o-phenylenediamine starting material.[7]
-
Polymerization or decomposition of reactants and products at high temperatures.
-
-
Recommended Solutions:
| Recommended Action | Description |
| Use an Inert Atmosphere | Immediately repeat the experiment under a nitrogen or argon atmosphere to prevent air oxidation.[7] |
| Degas Solvents | Before use, degas the reaction solvents to remove dissolved oxygen. |
| Purify Starting Material | The 4-nitro-o-phenylenediamine may already contain oxidized impurities. Purify it by recrystallization before the reaction. |
| Reduce Temperature | Perform the reaction at the lowest effective temperature to minimize thermal decomposition. |
Problem 3: Purification by recrystallization is ineffective; the product remains impure.
-
Possible Causes:
-
Byproducts have very similar polarity and solubility profiles to 5-Nitrobenzimidazole.
-
The product has oiled out during crystallization, trapping impurities.
-
-
Recommended Solutions:
| Recommended Action | Description |
| Attempt Column Chromatography | This is the most effective method for separating compounds with similar polarities. A silica gel column with an appropriate eluent system (e.g., ethyl acetate/petroleum ether or chloroform/methanol) can isolate the desired product.[4] |
| Test Different Recrystallization Solvents | Systematically test a range of solvents or solvent mixtures. A solvent that dissolves the product well when hot but poorly when cold is ideal. |
| Trituration | Before recrystallization, stir or grind the crude solid with a solvent in which the product is insoluble but the impurities are soluble. This can wash away many byproducts. |
Data and Protocols
Table 1: Summary of Potential Byproducts and Identification Methods
| Byproduct Type | Potential Structure/Description | Identification Method | Key Indicator |
| Oxidized Diamine | Complex, colored aromatic structures | TLC, Visual | Dark spots at the baseline; dark reaction color. |
| Incomplete Cyclization | Formylated amine or Schiff base intermediate | LC-MS, NMR | MS peak corresponding to (Diamine + HCOOH - H₂O); distinct NMR signals. |
| Dimer/Polymer | High molecular weight condensation products | Solubility, MS | Insoluble material; MS peaks at >2x the product molecular weight. |
| Unreacted Diamine | 4-nitro-o-phenylenediamine | TLC, HPLC | Spot/peak corresponding to a standard of the starting material. |
Experimental Protocol: Synthesis of 5-Nitrobenzimidazole via Formic Acid Condensation
This protocol is adapted from established methods for the synthesis of 5-Nitrobenzimidazole.[2]
-
Materials:
-
4-nitro-o-phenylenediamine (1.0 eq)
-
Formic acid (85-90%) (approx. 5-10 eq)
-
5N Hydrochloric acid (catalytic amount)
-
10% Sodium hydroxide solution
-
Ethanol or Methanol for recrystallization
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-o-phenylenediamine (1.0 eq) and formic acid (5-10 eq).
-
Add a catalytic amount of 5N hydrochloric acid to the mixture.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 chloroform:methanol solvent system) until the starting material spot is consumed.[4]
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water.
-
Neutralize the solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 7. A precipitate should form.
-
Collect the crude precipitate by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual salts and acid.
-
Dry the crude product in a vacuum oven.
-
-
Purification:
-
Recrystallize the dried crude solid from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure 5-Nitrobenzimidazole.[4]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
-
Visual Guides
Caption: Main synthesis pathway and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. benchchem.com [benchchem.com]
- 6. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US4550174A - Process for reducing the proportions of by products in the preparation of carbendazim - Google Patents [patents.google.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. 5-Nitrobenzimidazole for synthesis 94-52-0 [sigmaaldrich.com]
- 11. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
stability issues of 5-Nitrobenzimidazole Nitrate in solution and storage
Technical Support Center: 5-Nitrobenzimidazole Nitrate
This guide provides troubleshooting advice and frequently asked questions regarding the stability of 5-Nitrobenzimidazole Nitrate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Nitrobenzimidazole Nitrate?
For optimal stability, 5-Nitrobenzimidazole Nitrate should be stored in a cool, well-ventilated, and dry place, protected from sunlight and heat.[1] Specific temperature recommendations vary by supplier, with ranges including 2-30°C[2] and storage below +30°C often cited.[3][4] The material should be kept in its original, tightly closed container.[1][5] It is also advised to store it away from strong oxidizing agents and strong bases.[3][6]
Q2: I'm seeing conflicting information about the solubility of 5-Nitrobenzimidazole Nitrate. What solvent should I use?
There is conflicting data regarding the solubility of the parent compound, 5-Nitrobenzimidazole, in water, with some sources stating it is insoluble[1][3] and others reporting a solubility of 0.5 g/L.[2][4] One supplier of the nitrate salt specifies that it is soluble in hot water.[7] The parent compound, 5-Nitrobenzimidazole, is reported to be very soluble in ethanol.[1][6]
For preparing solutions, it is recommended to start with a small-scale solubility test in your desired solvent system. Due to the limited data on the nitrate salt, empirical testing is crucial. For aqueous solutions, consider starting with hot water as suggested.[7] For organic stock solutions, ethanol is a viable starting point.
Q3: My solution of 5-Nitrobenzimidazole Nitrate has changed color. What could be the cause?
A color change, typically to a yellow or brownish hue, often indicates chemical degradation. 5-Nitrobenzimidazole, as a nitroaromatic compound, can be susceptible to degradation under certain conditions. Potential causes include:
-
Exposure to Light: Photodegradation is a common pathway for nitroaromatic compounds. Ensure your solutions are protected from light by using amber vials or covering them with foil.
-
Incorrect pH: Extreme pH values can catalyze hydrolysis. The pH of a 10 g/L slurry of the parent compound in water is reported as 6.[1][2] Significant deviations from this may impact stability.
-
Oxidation: The presence of oxidizing agents can lead to degradation.[3][6] Ensure solvents are free from peroxides and avoid sources of oxidative stress.
-
Reaction with Incompatible Materials: The compound is incompatible with strong bases and strong oxidizing agents.[3][6]
Q4: Are there known degradation pathways or products for 5-Nitrobenzimidazole Nitrate?
The specific degradation pathways for 5-Nitrobenzimidazole Nitrate in solution are not well-documented in publicly available literature. However, based on its chemical structure, potential degradation mechanisms could include:
-
Reduction of the nitro group: This is a common transformation for nitroaromatic compounds.
-
Hydrolysis of the imidazole ring: This can occur under strong acidic or basic conditions.
-
Photochemical degradation: Aromatic nitro compounds can undergo complex photochemical reactions.
To identify specific degradation products in your experiment, a stability-indicating analytical method, such as HPLC or LC-MS, is required.
Q5: How can I determine the stability of 5-Nitrobenzimidazole Nitrate in my specific experimental conditions?
To assess stability, you should perform a forced degradation study. This involves subjecting the compound in your desired solution to various stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring the formation of degradants over time using a suitable analytical method like HPLC. This will help you establish the compound's stability profile and shelf-life under your specific conditions.[8]
Data & Physical Properties
Table 1: Physical and Chemical Properties
| Property | 5-Nitrobenzimidazole Nitrate | 5-Nitrobenzimidazole (Parent Compound) |
| Appearance | Beige crystalline powder[7] | Off-white to pale yellow fluffy powder[3][6] |
| Molecular Formula | C₇H₅N₃O₂·HNO₃[7] | C₇H₅N₃O₂[6] |
| Molecular Weight | 226.15 g/mol [7] | 163.13 g/mol [2] |
| Melting Point | Not available | 204-208 °C[2] |
| pH | Not available | 6 (in a 10 g/L aqueous slurry at 20 °C)[2][4] |
| Incompatibilities | Strong oxidizing agents, strong bases[3][6] | Strong oxidizing agents, strong bases[3][6] |
Table 2: Reported Solubility Data
| Solvent | Solubility of 5-Nitrobenzimidazole (Parent Compound) | Solubility of 5-Nitrobenzimidazole Nitrate |
| Water | Insoluble[1][3] or 0.5 g/L[2][4] | Soluble in hot water[7] |
| Ethanol | Very soluble[1][6] | Data not available |
| Ether | Slightly soluble[1][6] | Data not available |
| Benzene | Slightly soluble[6] | Data not available |
Experimental Protocols
Protocol: Forced Degradation Study for 5-Nitrobenzimidazole Nitrate in Solution
This protocol outlines a general procedure for assessing the stability of 5-Nitrobenzimidazole Nitrate. A validated, stability-indicating HPLC method is required to analyze the samples.
Objective: To determine the degradation profile of 5-Nitrobenzimidazole Nitrate under various stress conditions.
Materials:
-
5-Nitrobenzimidazole Nitrate
-
Proposed solvent/vehicle (e.g., Water, Ethanol, PBS)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Photostability chamber
-
Temperature-controlled oven and water bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 5-Nitrobenzimidazole Nitrate in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described below. Include a control sample (stock solution with no stressor) kept at ambient temperature and protected from light.
-
Acid Hydrolysis: Add an equal volume of 1N HCl to the stock solution.
-
Base Hydrolysis: Add an equal volume of 1N NaOH to the stock solution.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution.
-
Thermal Degradation: Place a sample of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Incubation and Sampling:
-
Store the stressed samples under their respective conditions.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.
-
-
Analysis:
-
Analyze all samples, including the control, using a validated stability-indicating HPLC method.
-
Quantify the remaining percentage of 5-Nitrobenzimidazole Nitrate and determine the peak area of any degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition and time point.
-
Significant degradation (e.g., 5-20%) demonstrates susceptibility to that particular stress factor.
-
The peak purity of the main compound should be assessed to ensure the analytical method is separating all degradants.
-
Visual Guides
Caption: Troubleshooting logic for stability issues.
Caption: Workflow for a forced degradation study.
References
- 1. lobachemie.com [lobachemie.com]
- 2. 5-Nitrobenzimidazole for synthesis 94-52-0 [sigmaaldrich.com]
- 3. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. ijsdr.org [ijsdr.org]
resolving unexpected peaks in NMR spectrum of 5-Nitrobenzimidazole derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitrobenzimidazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a focus on interpreting and resolving unexpected peaks in NMR spectra.
Frequently Asked Questions (FAQs)
Q1: I see more peaks in my 1H NMR spectrum than expected for my 5-Nitrobenzimidazole derivative. What are the possible sources of these extra signals?
Unexpected peaks in an NMR spectrum can arise from several sources. The most common culprits include residual solvents, impurities from the synthesis, starting materials that were not fully consumed, or degradation of your compound. It is also possible to see artifacts from the NMR experiment itself.[1]
Q2: How can I identify if the unexpected peaks are from residual solvents?
Residual solvents from purification steps are a frequent source of extra peaks.[2] You can identify these by comparing the chemical shifts of the unknown peaks with known values for common laboratory solvents. The chemical shifts of these solvents can vary slightly depending on the deuterated solvent used for your NMR sample.[3][4][5][6]
Q3: What are the common impurities I might see from the synthesis of 5-Nitrobenzimidazole derivatives?
A common synthetic route to 5-Nitrobenzimidazole derivatives is the Phillips condensation, which involves reacting 4-nitro-o-phenylenediamine with a carboxylic acid or aldehyde.[7][8] Therefore, unreacted starting materials are a likely source of impurity peaks.
Q4: My baseline is distorted or "rolling." What causes this and how can I fix it?
A rolling baseline can be caused by improperly set phasing parameters during NMR data processing. It can also result from very broad background signals, which might indicate the presence of solid material in your sample.[9] Re-phasing the spectrum or ensuring your sample is fully dissolved and filtered can help resolve this issue.
Q5: The peaks in my spectrum are broad. What could be the reason?
Peak broadening can be due to several factors including:
-
Poor shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.[10]
-
High sample concentration: Highly concentrated samples can be viscous, leading to broader peaks. Diluting the sample may help.[2]
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.[1]
-
Chemical exchange: Protons on nitrogen atoms (N-H) can exchange with each other or with residual water, leading to broad signals.[10]
Troubleshooting Guide: Resolving Unexpected Peaks
This guide provides a systematic approach to identifying and resolving unexpected peaks in the NMR spectrum of your 5-Nitrobenzimidazole derivative.
A troubleshooting workflow for unexpected NMR peaks is outlined below:
Caption: A flowchart for troubleshooting unexpected NMR peaks.
Step 1: Identify Residual Solvents
Consult the table below for the 1H and 13C NMR chemical shifts of common laboratory solvents.
| Solvent | 1H Chemical Shift (ppm) in CDCl3 | 13C Chemical Shift (ppm) in CDCl3 | 1H Chemical Shift (ppm) in DMSO-d6 | 13C Chemical Shift (ppm) in DMSO-d6 |
| Acetone | 2.17 | 30.6, 206.7 | 2.09 | 29.8, 206.0 |
| Dichloromethane | 5.30 | 54.0 | 5.76 | 55.4 |
| Ethyl Acetate | 1.26, 2.05, 4.12 | 14.2, 21.0, 60.5, 171.1 | 1.16, 1.99, 4.03 | 14.0, 20.6, 59.5, 170.2 |
| Ethanol | 1.25, 3.72 | 18.2, 58.1 | 1.06, 3.44 | 18.2, 55.9 |
| Hexane | 0.88, 1.26 | 14.1, 22.7, 31.6 | 0.86, 1.24 | 13.9, 22.2, 31.1 |
| Methanol | 3.49 | 49.9 | 3.16 | 49.0 |
| Toluene | 2.36, 7.17-7.29 | 21.4, 125.5, 128.4, 129.2, 137.9 | 2.30, 7.15-7.26 | 20.9, 125.2, 128.0, 128.8, 137.6 |
| Data compiled from various sources.[3][4][5][6] |
Step 2: Identify Synthetic Impurities
If residual solvents are ruled out, the unexpected peaks may be from unreacted starting materials or side products. The most common starting material for 5-Nitrobenzimidazole synthesis is 4-nitro-o-phenylenediamine.
| Compound | Structure | 1H NMR (DMSO-d6) | 13C NMR (DMSO-d6) |
| 4-nitro-o-phenylenediamine | ~7.5-7.6 (m, 1H), ~7.0 (d, 1H), ~6.8 (d, 1H), ~5.9 (br s, 2H, NH2), ~5.1 (br s, 2H, NH2) | ~148, ~138, ~130, ~120, ~115, ~110 | |
| Approximate chemical shifts based on available data. Actual values may vary.[1][11][12][13] |
Step 3: Consider Degradation
Nitroaromatic compounds can be susceptible to degradation, which may involve reduction of the nitro group or other transformations, especially if the sample is not pure or has been stored for a long time.[14][15][16][17] If you suspect degradation, it is advisable to re-purify your compound or synthesize a fresh batch.
A potential degradation pathway for 5-Nitrobenzimidazole derivatives is the reduction of the nitro group.
Caption: A simplified diagram of a potential degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-5-Nitrobenzimidazoles
This protocol is a general procedure for the synthesis of 2-substituted-5-nitrobenzimidazoles via the Phillips condensation reaction.
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted aromatic aldehyde
-
Dimethoxyethane (DME)
-
Sodium metabisulfite
-
Ice
Procedure:
-
Dissolve 4-nitro-o-phenylenediamine (1 equivalent) in DME in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.01 equivalents) to the solution.
-
Stir the reaction mixture at 0°C in an ice bath for 2 hours.
-
Reflux the mixture for 1 hour to form the Schiff base intermediate.
-
Add additional DME and sodium metabisulfite (1.01 equivalents).
-
Stir the mixture under reflux for 48 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture onto ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified 5-Nitrobenzimidazole derivative.
Protocol 2: Standard 1H NMR Sample Preparation
Materials:
-
5-Nitrobenzimidazole derivative (5-25 mg)
-
Deuterated NMR solvent (e.g., DMSO-d6, CDCl3) (0.6-0.7 mL)
-
NMR tube (5 mm, high quality)
-
Vial
-
Pipette
-
Filter (e.g., cotton plug in a pipette)
Procedure:
-
Weigh 5-25 mg of the purified 5-Nitrobenzimidazole derivative into a clean, dry vial.[10]
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.
-
Filter the solution through a cotton plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it clearly.
Data Presentation
1H and 13C NMR Data for 5-Nitrobenzimidazole
The following table summarizes the reported 1H and 13C NMR chemical shifts for the parent 5-Nitrobenzimidazole in DMSO-d6.
| Atom # | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 2 | ~8.38 (s) | Not Reported |
| 4 | ~8.51 (d, J = 2.1 Hz) | Not Reported |
| 6 | ~8.11 (dd, J = 8.9, 2.2 Hz) | ~117.10 |
| 7 | ~7.76 (d, J = 8.9 Hz) | Not Reported |
| NH | ~13.1 (br s) | - |
| C3a | - | Not Reported |
| C5 | - | Not Reported |
| C7a | - | ~146.26 |
| C-NO2 | - | ~142.15 |
| Data is approximate and sourced from literature.[18][19] Chemical shifts and coupling constants will vary for substituted derivatives. |
This technical support center provides a starting point for troubleshooting unexpected NMR peaks in your 5-Nitrobenzimidazole derivatives. For more complex issues, consulting with an NMR spectroscopy expert is always recommended.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Nitro-o-phenylenediamine(99-56-9) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 16. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. 5-Nitrobenzimidazole(94-52-0) 1H NMR spectrum [chemicalbook.com]
strategies to prevent degradation of 5-Nitrobenzimidazole Nitrate during experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 5-Nitrobenzimidazole Nitrate during experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the degradation of 5-Nitrobenzimidazole Nitrate.
Issue 1: Unexpected changes in solution appearance (color change, precipitation).
-
Question: My 5-Nitrobenzimidazole Nitrate solution has changed color (e.g., turned yellow or brown) or a precipitate has formed. What could be the cause?
-
Answer: Changes in the physical appearance of your solution are often the first indicators of chemical degradation. The primary suspects for such changes are exposure to incompatible conditions. Follow this troubleshooting workflow to pinpoint the cause:
Issue 2: Inconsistent or lower-than-expected analytical results (e.g., HPLC).
-
Question: My HPLC analysis shows a lower peak area for 5-Nitrobenzimidazole Nitrate than expected, or I see new, unidentified peaks. What should I do?
-
Answer: A decrease in the main peak area with the concurrent appearance of new peaks is a strong indication of degradation. The following steps can help you troubleshoot this issue:
-
System Suitability Check: Ensure your HPLC system is performing correctly by running a system suitability test with a freshly prepared standard.
-
Sample Preparation Review: Re-examine your sample preparation procedure. Was the sample exposed to any of the degradation triggers mentioned above (high pH, light, heat, oxidizing agents, or strong bases)?
-
Forced Degradation Study: If the problem persists, consider performing a forced degradation study to intentionally degrade the compound under controlled conditions. This will help you identify the degradation products and develop a stability-indicating analytical method.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 5-Nitrobenzimidazole Nitrate?
A1: 5-Nitrobenzimidazole Nitrate is susceptible to degradation under several conditions:
-
High pH (Alkaline Conditions): The compound is incompatible with strong bases, and alkaline conditions can promote the degradation of nitroaromatic compounds.[1]
-
Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to rapid degradation.[1]
-
Light Exposure (Photodegradation): Exposure to light, particularly UV light, can induce photodegradation.[1] Many benzimidazole derivatives are photosensitive.
-
Elevated Temperatures (Thermal Degradation): Heating solutions of 5-Nitrobenzimidazole Nitrate can accelerate its degradation. When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[1]
Q2: Is 5-Nitrobenzimidazole Nitrate susceptible to hydrolysis?
A2: Hydrolysis is not expected to be a significant degradation pathway for 5-Nitrobenzimidazole Nitrate due to the absence of functional groups that are readily hydrolyzable.[1]
Q3: What are the recommended storage conditions for 5-Nitrobenzimidazole Nitrate?
A3: To ensure stability, 5-Nitrobenzimidazole Nitrate should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is crucial to protect it from light by using amber-colored vials or by storing it in the dark. The recommended storage temperature is generally below 30°C.
Q4: How can I monitor the degradation of 5-Nitrobenzimidazole Nitrate?
A4: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.
Q5: Are there any known stabilizers for 5-Nitrobenzimidazole Nitrate?
A5: While specific stabilizers for 5-Nitrobenzimidazole Nitrate are not widely documented, the degradation of nitrated organic compounds, in general, can be mitigated by substances that scavenge nitrogen oxides, which can act as catalysts for further degradation.
Data Presentation
The following table provides an illustrative summary of a forced degradation study for 5-Nitrobenzimidazole Nitrate. The data presented here is hypothetical and intended to serve as a template for what to expect in such a study. Actual results may vary based on specific experimental conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 | < 5% | Minimal degradation |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60 | 20-30% | Amine derivatives |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 15-25% | N-oxide derivatives |
| Thermal Degradation | Solid state | 48 hours | 80 | 5-10% | Denitrated species |
| Photodegradation | UV light (254 nm) | 12 hours | Room Temp | 10-20% | Photoreduction products |
Experimental Protocols
Protocol for a Forced Degradation Study of 5-Nitrobenzimidazole Nitrate
This protocol provides a general framework for conducting a forced degradation study to understand the stability of 5-Nitrobenzimidazole Nitrate under various stress conditions.
1. Materials and Reagents:
-
5-Nitrobenzimidazole Nitrate
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Amber glass vials
-
Calibrated pH meter
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve 5-Nitrobenzimidazole Nitrate in methanol to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in an amber vial.
-
Keep the vial at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in an amber vial.
-
Keep the vial at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in an amber vial.
-
Keep the vial at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid 5-Nitrobenzimidazole Nitrate in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in methanol and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of 5-Nitrobenzimidazole Nitrate in methanol (e.g., 0.1 mg/mL) in a quartz cuvette or a clear glass vial.
-
Expose the solution to a UV light source (e.g., 254 nm) in a photostability chamber for 12 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw an aliquot and analyze by HPLC.
-
4. HPLC Analysis:
-
Develop a suitable HPLC method to separate the parent compound from its potential degradation products. A C18 column with a mobile phase of methanol and water gradient is a good starting point.
-
Monitor the elution at the λmax of 5-Nitrobenzimidazole Nitrate.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Mandatory Visualizations
While 5-Nitrobenzimidazole Nitrate is a precursor for many biologically active molecules, its direct, well-characterized role in a specific signaling pathway is not extensively documented. However, its degradation pathways are of significant interest. The following diagram illustrates a potential degradation pathway for nitroaromatic compounds, which is relevant to 5-Nitrobenzimidazole Nitrate.
References
Technical Support Center: Purification of 5-Nitrobenzimidazole Nitrate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of 5-Nitrobenzimidazole Nitrate purification using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 5-Nitrobenzimidazole Nitrate?
A1: Silica gel is the most commonly used and recommended stationary phase for the purification of 5-Nitrobenzimidazole and its derivatives. Its polar nature is well-suited for the separation of moderately polar compounds like 5-Nitrobenzimidazole Nitrate. For standard laboratory-scale purification, silica gel with a particle size of 60-120 mesh is a suitable choice.
Q2: How do I select an appropriate mobile phase (eluent) for the column?
A2: A good starting point for mobile phase selection is to perform Thin Layer Chromatography (TLC) first. A solvent system that provides a retention factor (Rf) value between 0.2 and 0.4 for 5-Nitrobenzimidazole Nitrate is generally ideal for column chromatography. Based on literature for similar nitroaromatic compounds, a mixture of a non-polar and a polar solvent is recommended.[1][2] For instance, a gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective.[3]
Q3: What is the optimal method for loading my sample onto the column?
A3: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: Dissolve your crude 5-Nitrobenzimidazole Nitrate in a minimal amount of the initial mobile phase solvent. This is a quick and straightforward method if your compound is sufficiently soluble.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This method often leads to better resolution.
Q4: How can I monitor the separation during the chromatography run?
A4: The separation can be monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC). By spotting each fraction on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain the purified 5-Nitrobenzimidazole Nitrate. Fractions containing the pure compound can then be combined.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like alumina. | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in an ethyl acetate/hexane system. |
| Poor separation of the desired compound from impurities | The chosen solvent system has poor selectivity. | Experiment with different solvent systems during the TLC optimization phase. For example, try a combination of dichloromethane and methanol or acetone and hexane. |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Streaking or tailing of the compound band | The sample is not sufficiently soluble in the mobile phase. | Consider using the dry loading technique. |
| The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound and impurities. | |
| Cracks or bubbles in the silica gel bed | The column was allowed to run dry. | Always maintain the solvent level above the top of the stationary phase. |
| Heat was generated during the packing or running of the column. | Pack the column slowly and allow any heat to dissipate. If the separation is exothermic, consider running the column in a cold room. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
-
Preparation of TLC Plate: On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom. Mark starting points for your crude sample and a reference standard (if available).
-
Sample Application: Dissolve a small amount of your crude 5-Nitrobenzimidazole Nitrate in a volatile solvent (e.g., acetone or dichloromethane). Using a capillary tube, spot a small amount of the solution onto the marked starting line.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., 9:1 chloroform:methanol).[1][2] Ensure the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light or by using an appropriate staining agent (e.g., iodine vapor).
-
Rf Value Calculation: Calculate the Rf value for your compound using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) Aim for a solvent system that gives an Rf value between 0.2 and 0.4.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass column of appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude 5-Nitrobenzimidazole Nitrate in a minimal volume of the initial mobile phase and carefully add it to the top of the column using a pipette.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase according to your TLC optimization.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-Nitrobenzimidazole Nitrate.
-
Data Summary
Table 1: Recommended Starting Solvent Systems for TLC Optimization
| Solvent System (v/v) | Polarity Index | Expected Rf Range | Notes |
| Hexane : Ethyl Acetate (4:1) | Low | 0.1 - 0.3 | Good starting point for many moderately polar compounds. |
| Dichloromethane : Methanol (9.5:0.5) | Medium | 0.2 - 0.5 | Effective for compounds with slightly higher polarity. |
| Chloroform : Methanol (9:1) | Medium-High | 0.3 - 0.6 | A reported system for similar nitroimidazoles.[1][2] |
Table 2: Physical Properties of 5-Nitrobenzimidazole
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem |
| Molecular Weight | 163.13 g/mol | PubChem |
| Melting Point | 207-210 °C | ChemicalBook[4] |
| Solubility in Water | <0.01 g/100 mL at 16.5 °C | ChemicalBook[4] |
| Appearance | Light Beige Solid | ChemicalBook[4] |
Visualizations
Caption: Experimental workflow for the purification of 5-Nitrobenzimidazole Nitrate.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: 5-Nitrobenzimidazole Nitrate Biological Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrobenzimidazole Nitrate. The content addresses common issues encountered during biological assays to ensure reliable and reproducible results.
Section 1: General Compound Handling & Solubility
The most common source of variability and artifacts in biological assays originates from compound handling and solubility issues. 5-Nitrobenzimidazole Nitrate, like many small molecules, has limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My 5-Nitrobenzimidazole Nitrate precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?
A1: This is a common issue when the concentration of the compound exceeds its solubility limit in the final aqueous solution.[1] The abrupt change in solvent polarity from DMSO to a water-based buffer can cause the compound to "crash out."[1]
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Before troubleshooting the assay, ensure your DMSO stock is fully dissolved. Gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve any precipitate that may have formed during storage.[1]
-
Reduce Final DMSO Concentration: While counterintuitive, lowering the volume of DMSO stock added (and thus the final compound concentration) can sometimes prevent precipitation. High concentrations of DMSO can create localized areas of poor solubility.
-
Optimize Buffer Composition:
-
Use Co-solvents: Introduce a water-miscible organic solvent like ethanol, methanol, or polyethylene glycol (PEG) into your final assay buffer at a low concentration (e.g., 1-5%) to increase compound solubility.[1] Always include a vehicle control with the same co-solvent concentration to check for effects on the assay itself.
-
Adjust pH: The benzimidazole moiety suggests the compound's solubility may be pH-dependent.[1] Systematically test a range of buffer pH values (e.g., 6.0, 7.4, 8.0) to find the optimal condition for solubility.
-
-
Modify Dilution Method: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.
Q2: What is the recommended solvent and storage procedure for 5-Nitrobenzimidazole Nitrate stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of poorly soluble compounds.[1] For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store at -20°C or -80°C in desiccated conditions. 5-Nitrobenzimidazole is incompatible with strong bases and strong oxidizing agents, so avoid these in your storage or assay buffers.[3][4]
Q3: What is the maximum acceptable final DMSO concentration in my assay?
A3: DMSO tolerance varies significantly between assay types and cell lines.
-
Enzymatic Assays: Many can tolerate up to 1-2% DMSO, but some are sensitive to concentrations as low as 0.2%.[1]
-
Cell-Based Assays: These are often more sensitive. It is best practice to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to prevent solvent-induced toxicity or other artifacts.[1] It is critical to run a DMSO vehicle control experiment to determine the maximum acceptable concentration for your specific system.
Data Presentation: Recommended Solvents & Starting Concentrations
| Solvent | Typical Stock Concentration | Pros | Cons |
| DMSO | 10 - 50 mM | High dissolving power for many organic molecules.[1] | Can be toxic to cells at >0.5%; may interfere with some assays.[1] |
| Ethanol | 1 - 10 mM | Less toxic than DMSO for many cell types. | Lower dissolving power than DMSO; can evaporate quickly. |
| DMF | 10 - 30 mM | Good solvent for many organic compounds. | Higher toxicity than DMSO; should be used with caution. |
Visualization: Solubility Troubleshooting Workflow
Caption: A logical workflow for troubleshooting compound precipitation issues.
Section 2: Troubleshooting Cell-Based Viability Assays (e.g., MTT)
Cell viability assays like the MTT assay are fundamental for assessing the cytotoxic potential of 5-Nitrobenzimidazole Nitrate.
Frequently Asked Questions (FAQs)
Q1: I'm seeing high variability between my replicate wells in an MTT assay. What are the common causes?
A1: High variability is a frequent problem and can stem from several sources.[5]
-
Inaccurate Pipetting: Ensure your pipettes are calibrated. When plating cells or adding reagents, use consistent technique.
-
Uneven Cell Seeding: Before plating, ensure your cell suspension is homogenous by gently mixing between pipetting. Clumped cells or uneven distribution will lead to different cell numbers per well.[5]
-
Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation and temperature fluctuations, which can affect cell growth.[5] To mitigate this, consider filling the outer wells with sterile PBS or media and not using them for experimental data.
-
Cell Detachment: During washing steps, be gentle to avoid aspirating adherent cells.[5][6]
Q2: My untreated control cells (vehicle only) show low viability or high absorbance readings in the blanks. What's wrong?
A2: This points to a problem with either the cells or the assay reagents.
-
Low Viability in Controls: This could be due to unhealthy cells (high passage number, recent thawing stress), contamination (especially mycoplasma), or improper culture conditions (CO2, temperature, humidity).[7][8]
-
High Absorbance in Blanks: If wells with media only give high readings, your medium or MTT reagent may be contaminated with bacteria, yeast, or other reducing agents.[7][8] Phenol red in some media can also contribute to background.[9]
Q3: My results are not dose-dependent or are inconsistent between experiments. What should I check?
A3: Inconsistent results often point to issues with the compound or experimental setup.
-
Compound Instability/Precipitation: As discussed in Section 1, if the compound is not fully soluble at higher concentrations, you will not see a proper dose-response. Visually inspect the wells for precipitate before adding the MTT reagent.
-
Inconsistent Treatment Conditions: Ensure that incubation times and reagent concentrations are standardized across all experiments.[6]
-
Cell State: The metabolic state of the cells can affect MTT reduction. Always use cells that are in the logarithmic growth phase.[9]
Data Presentation: MTT Assay Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inaccurate pipetting; Uneven cell seeding; Edge effects.[5] | Calibrate pipettes; Mix cell suspension thoroughly; Avoid using outer wells of the plate.[5] |
| Low signal (low absorbance) | Cell number too low; Incubation time too short.[7] | Optimize cell seeding density; Increase incubation time with MTT and/or solubilizing agent.[7][9] |
| High background in blank wells | Media or reagent contamination; Phenol red interference.[7][9] | Use fresh, sterile reagents; Use serum-free media during MTT incubation.[6][9] |
| Inconsistent dose-response curve | Compound precipitation at high concentrations; Inconsistent incubation times.[6] | Confirm compound solubility visually; Standardize all experimental parameters.[6] |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-Nitrobenzimidazole Nitrate. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound (and vehicle control, e.g., 0.1% DMSO) to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9] Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualization: MTT Assay Experimental Workflow
Caption: A standard experimental workflow for the MTT cell viability assay.
Section 3: Troubleshooting Biochemical Kinase Assays
Benzimidazole derivatives are frequently investigated as kinase inhibitors. Biochemical kinase assays present unique challenges, often related to direct compound interference with the assay components.
Frequently Asked questions (FAQs)
Q1: I'm observing a high background signal in my luminescence-based kinase assay (e.g., ADP-Glo™). What could be the cause?
A1: High background in kinase assays can arise from several sources unrelated to kinase inhibition.
-
Compound Interference: The compound may directly interfere with the detection method.[10] In luminescence-based assays like ADP-Glo™, the test compound might inhibit the luciferase enzyme used in the detection step, leading to a false positive signal (appearing as kinase inhibition).[10][11]
-
Autofluorescence: In fluorescence-based assays, the compound itself might be fluorescent at the assay's wavelengths, causing a high background signal.[10]
-
Compound Aggregation: At higher concentrations, some small molecules form aggregates that can sequester and denature proteins, leading to non-specific inhibition and potentially affecting the detection signal.[10][11]
Q2: The IC50 value for 5-Nitrobenzimidazole Nitrate is not reproducible between experiments. What factors could be causing this?
A2: IC50 reproducibility is critical for inhibitor profiling and can be affected by several sensitive parameters.[2]
-
Compound Solubility and Stability: Ensure the compound is fully dissolved and stable under the assay conditions.[2]
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration.[2][12] It is crucial to use a consistent ATP concentration across all experiments, typically at or near the Kₘ value for ATP.
-
Enzyme Concentration and Activity: Use a consistent concentration of active enzyme. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.[2]
-
Reaction Time: Ensure the kinase reaction is measured within the linear range. If the reaction proceeds too long and consumes a significant portion of the substrate, it can affect IC50 determination.[2]
Q3: How can I design an experiment to test for compound interference with my assay's detection system?
A3: To identify interference, you must run a series of control or "counter-screen" experiments that omit key biological components.[10]
Data Presentation: Essential Controls for Kinase Assays
| Control Well Type | Components Included | Purpose | Expected Result |
| Positive Control | Enzyme, Substrate, ATP (No Inhibitor) | Represents 100% kinase activity. | Maximum signal.[10] |
| Negative Control | Enzyme, Substrate, ATP, Known Inhibitor | Validates assay performance and sensitivity. | Signal at or near background.[10] |
| No Enzyme Control | Substrate, ATP, Test Compound | Identifies compound interference with detection reagents. | Signal should be at background; an increase with compound concentration indicates interference.[10] |
| No Substrate Control | Enzyme, ATP, Test Compound | Measures kinase autophosphorylation. | Signal should be significantly lower than the positive control.[10] |
Experimental Protocol: Generic Fluorescence-Based Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer (e.g., HEPES pH 7.5, MgCl₂, DTT). Prepare solutions of kinase, fluorescently-labeled peptide substrate, and ATP.
-
Assay Plate Setup:
-
To appropriate wells of a low-volume 384-well plate, add 5 µL of serially diluted 5-Nitrobenzimidazole Nitrate (in assay buffer with a fixed final DMSO concentration).
-
Add 5 µL of vehicle control to positive and negative control wells.
-
-
Enzyme Addition: To all wells except the "No Enzyme Control," add 5 µL of the kinase diluted in assay buffer. To the "No Enzyme Control" wells, add 5 µL of assay buffer.
-
Reaction Initiation: Add 5 µL of a pre-mixed solution of the fluorescent substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a pre-determined time within the linear range of the reaction (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Measure the fluorescence signal on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the results to determine the IC50 value.
Visualization: Potential Compound Interference Pathways in an Assay
Caption: How a test compound can produce a signal in a kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. galaxy.ai [galaxy.ai]
- 7. atcc.org [atcc.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of 5-Nitrobenzimidazole Nitrate with other antimicrobial agents
In the landscape of antimicrobial research, the pursuit of novel agents with broad-spectrum efficacy is paramount. Among the heterocyclic compounds of interest, 5-Nitrobenzimidazole Nitrate has emerged as a molecule with significant therapeutic potential. This guide provides a comprehensive comparison of the antimicrobial performance of 5-Nitrobenzimidazole derivatives with other established antimicrobial agents. The analysis is supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows to assist researchers, scientists, and drug development professionals in their evaluation.
The antimicrobial activity of 5-nitrobenzimidazole derivatives is largely attributed to the presence of the nitro group at the 5-position of the benzimidazole ring. This electron-withdrawing group is crucial for the molecule's biological activity, which is believed to be initiated by the reductive activation of the nitro group within microbial cells. This process generates reactive cytotoxic radicals that can damage vital cellular components, including DNA, ultimately leading to cell death. This mechanism is particularly effective in anaerobic and microaerophilic environments where the reduction of the nitro group is facilitated.[1]
Quantitative Antimicrobial Performance
The in vitro efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for 5-Nitrobenzimidazole derivatives and a selection of comparator antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Note on Data for 5-Nitrobenzimidazole Nitrate: Direct and comprehensive MIC data for 5-Nitrobenzimidazole Nitrate specifically was not available in the reviewed literature. Therefore, the data presented in the following tables for "5-Nitrobenzimidazole Derivatives" are representative values from studies on various 2-substituted-5-nitrobenzimidazoles.[2][3] This should be considered when evaluating its potential efficacy.
Table 1: Antibacterial Activity of 5-Nitrobenzimidazole Derivatives and Comparator Drugs (MIC in µg/mL)
| Microorganism | 5-Nitrobenzimidazole Derivatives | Metronidazole | Nitrofurantoin | Ciprofloxacin |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 0.99 - 512 | >256 | 16 | 0.6 |
| Bacillus cereus | Equipotent to Streptomycin | - | - | - |
| Gram-Negative Bacteria | ||||
| Escherichia coli | Good Activity - 18.8 (zone of inhibition in mm) | 2 | 16 - 32 | 0.013 |
| Pseudomonas aeruginosa | - | >256 | >128 | 0.15 |
Table 2: Antifungal Activity of 5-Nitrobenzimidazole Derivatives and Comparator Drugs (MIC in µg/mL)
| Microorganism | 5-Nitrobenzimidazole Derivatives | Fluconazole | Amphotericin B |
| Fungi | |||
| Candida albicans | Good Activity | 0.5 - 8 | 0.125 - 1 |
| Aspergillus niger | Good Activity | - | 0.25 - 2 |
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental methods. The two most common in vitro techniques for determining the Minimum Inhibitory Concentration (MIC) are the Broth Microdilution Method and the Agar Disk Diffusion Method.
Broth Microdilution Method
This method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., 5-Nitrobenzimidazole Nitrate) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration. Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1.5 x 10^8 CFU/mL for bacteria). This suspension is then further diluted to achieve the final desired inoculum concentration in the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized microbial suspension. The plate also includes a growth control well (medium and inoculum without the antimicrobial agent) and a sterility control well (medium only). The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
-
Inoculum Preparation and Plating: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method. A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton Agar) to create a confluent lawn of growth.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plate is incubated under appropriate conditions, typically at 35-37°C for 18-24 hours.
-
Measurement and Interpretation: During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters and compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizing the Mechanism and Workflow
To better understand the mode of action and the experimental process, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
comparative study of the anticancer activity of different 5-Nitrobenzimidazole derivatives
For Immediate Release
In the ongoing quest for more effective cancer therapeutics, 5-nitrobenzimidazole derivatives have emerged as a promising class of compounds with potent anticancer activity. This guide provides a comparative study of various 5-nitrobenzimidazole derivatives, summarizing their efficacy against different cancer cell lines, detailing the experimental protocols used for their evaluation, and visualizing the key signaling pathways involved in their mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Data Presentation: In Vitro Cytotoxicity
The anticancer activity of 5-nitrobenzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values of various 5-nitrobenzimidazole derivatives against a panel of human cancer cell lines, as determined by the MTT assay.
| Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] | A549 (Lung Carcinoma) | 0.028[1] |
| HACAT (Non-neoplastic keratinocytes) | 22.2[1] | |
| Compound 3 | PARP Inhibition | 0.05[1] |
| Benzimidazole Derivative se-182 | A549 (Lung Carcinoma) | 15.80 |
| HepG2 (Liver Carcinoma) | 15.58 | |
| 5-Methoxy-6-substituted-1H-benzimidazole (Compound 4w) | A549 (Lung Carcinoma) | 1.55 ± 0.18 |
| Benzimidazole/1,3,4-oxadiazole Derivative (Compound 10) | MDA-MB-231 (Breast Cancer) | Not Specified |
| SKOV3 (Ovarian Cancer) | Not Specified | |
| A549 (Lung Cancer) | Not Specified | |
| Benzimidazole-based 1,3,4-oxadiazole chalcones (Compound 4) | Various | 1.20 |
| Thiobenzimidazole derivatives | MCF-7 (Breast Adenocarcinoma) | 0.76 - 21.5 |
| 5-Nitrobenzimidazole-pyrimidine hybrids | HepG2 (Hepatocellular Carcinoma) | 4.37 |
Note: The data presented is a compilation from various studies. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The evaluation of the anticancer activity of 5-nitrobenzimidazole derivatives relies on standardized in vitro assays. The most commonly employed method is the MTT assay, which assesses cell viability.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-nitrobenzimidazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Mandatory Visualization
To elucidate the mechanisms underlying the anticancer activity of 5-nitrobenzimidazole derivatives, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for assessing the cytotoxicity of 5-Nitrobenzimidazole derivatives.
Signaling Pathway: PARP Inhibition
Caption: PARP inhibition by 5-Nitrobenzimidazole derivatives leading to cancer cell death.
Signaling Pathway: ROS-JNK Mediated Apoptosis
Caption: Induction of apoptosis by 5-Nitrobenzimidazole derivatives via the ROS-JNK pathway.
Logical Relationship: Cell Cycle Arrest
Caption: 5-Nitrobenzimidazole derivatives induce cell cycle arrest at different phases.
Conclusion
The comparative data and mechanistic insights presented in this guide underscore the potential of 5-nitrobenzimidazole derivatives as a valuable scaffold in the development of novel anticancer agents. The significant cytotoxicity observed against a range of cancer cell lines, coupled with their ability to induce cell death through multiple pathways, including PARP inhibition, apoptosis, and cell cycle arrest, warrants further investigation and optimization of these compounds for clinical applications. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers dedicated to advancing cancer therapy.
References
The 5-Nitrobenzimidazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comprehensive comparison of 5-nitrobenzimidazole analogs, detailing their performance against various biological targets, including cancer cells, microbes, and parasites. The information is supported by quantitative experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
The 5-nitrobenzimidazole core is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The potent electron-withdrawing nature of the nitro group at the 5-position is a critical determinant of the biological activity of these compounds. This guide synthesizes data from multiple studies to draw comparisons and highlight key structural features that govern efficacy and selectivity.
Comparative Biological Activity of 5-Nitrobenzimidazole Analogs
The biological activity of 5-nitrobenzimidazole derivatives is significantly influenced by the nature of the substituent at the 2-position of the benzimidazole ring. The following tables summarize the in vitro activity of various analogs against cancer cell lines, bacterial and fungal strains, and parasites.
Anticancer Activity
The anticancer potential of 5-nitrobenzimidazole analogs has been extensively studied. Cytotoxicity, induction of apoptosis, and cell cycle arrest are common mechanisms of action.
Table 1: Anticancer Activity (IC₅₀ in µM) of 2-Substituted 5-Nitrobenzimidazole Analogs
| Compound ID | 2-Substituent | A549 (Lung Carcinoma) | K562 (Leukemia) | Non-neoplastic HACAT | Reference |
| 1 | Phenyl | >100 | >100 | >100 | [1] |
| 2 | 4-Nitrophenyl | 3.2 | 1.9 | >100 | [1] |
| 3 | 3-Nitrophenyl | 0.9 | 0.8 | 63.5 | [1] |
| 4 | 4-Chlorophenyl | 25.1 | 15.8 | >100 | [1] |
| 5 | 3-Nitrophenyl | 4.5 | 3.2 | >100 | [1] |
| 6 | 4-Chloro-3-nitrophenyl | 0.028 | 0.04 | 22.2 | [1] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Nitro Group on the 2-Aryl Ring: The presence of a nitro group on the 2-phenyl substituent generally enhances anticancer activity. Compound 6 , with both a chloro and a nitro group on the 2-phenyl ring, demonstrated the most potent activity against the A549 cell line with an IC₅₀ of 28 nM.[1]
-
Position of the Nitro Group: A nitro group at the meta-position (compound 3 ) of the 2-phenyl ring confers greater activity than at the para-position (compound 2 ).
-
Halogen Substitution: A single chloro-substitution at the 4-position of the phenyl ring (compound 4 ) results in moderate activity.
Antimicrobial Activity
5-Nitrobenzimidazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity (MIC in µg/mL) of 2-Substituted 5-Nitrobenzimidazole Analogs
| Compound ID | 2-Substituent | Bacillus cereus (Gram +ve) | Escherichia coli (Gram -ve) | Reference |
| XY-1 | 2-Hydroxyphenyl | 14 | 12 | [2] |
| XY-2 | 4-Hydroxyphenyl | 16 | 17 | [2] |
| XY-3 | Phenyl | 12 | 18 | [2] |
| Streptomycin | (Standard) | 12 | 10 | [2] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Substituents on the 2-Phenyl Ring: The antimicrobial activity appears to be less sensitive to the electronic nature of the substituent on the 2-phenyl ring compared to anticancer activity. Both electron-donating (hydroxyl) and unsubstituted phenyl rings show comparable activity.
-
Comparison with Standard: The tested 5-nitrobenzimidazole analogs exhibited moderate antibacterial activity, with some compounds showing equipotent activity to the standard drug Streptomycin against B. cereus.[2]
Antiparasitic Activity
Derivatives of 5-nitrobenzimidazole have been investigated for their efficacy against various parasites.
Table 3: Antiparasitic Activity (IC₅₀ in µM) of 5-Nitroimidazole Analogs
| Compound ID | Substituent | Entamoeba histolytica | Giardia intestinalis | Reference |
| 5a | Phenyl | 4.43 | 4.43 | [3][4] |
| 5f | 3-Chlorophenyl | 1.47 | 1.47 | [3][4] |
| Metronidazole | (Standard) | ~4.0 | ~4.0 | [4] |
Structure-Activity Relationship (SAR) for Antiparasitic Activity:
-
Halogen Substitution: The introduction of a chlorine atom at the 3-position of the aryl ring at the 5-position of the imidazole core (compound 5f ) significantly enhanced antiparasitic activity, making it more potent than the standard drug Metronidazole.[3][4]
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are the methodologies for the key assays cited in this guide.
Synthesis of 2-Substituted-5-nitrobenzimidazoles
A common method for the synthesis of these analogs involves the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes.
-
Procedure: 4-nitro-1,2-phenylenediamine (0.004 moles) is dissolved in dimethoxyethane and stirred with 1.01 equivalents of a substituted aromatic aldehyde at 0°C for 2 hours, followed by reflux for 1 hour to form the Schiff base intermediate. The cyclization is then achieved by adding more dimethoxyethane and 1.01 equivalents of sodium metabisulfite as an oxidizing agent, followed by reflux for 48 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[5]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
-
Antimicrobial Susceptibility Testing (Broth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 10⁵ CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
-
Visualization of Key Biological Pathways and Workflows
Understanding the mechanism of action of 5-nitrobenzimidazole analogs requires knowledge of the cellular pathways they modulate.
Caption: General experimental workflow for SAR studies of 5-nitrobenzimidazole analogs.
The anticancer activity of many 5-nitrobenzimidazole derivatives is linked to their ability to induce apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a key mechanism.
Caption: Simplified intrinsic apoptosis pathway induced by 5-nitrobenzimidazole analogs.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
comparing the antihypertensive effects of 5-Nitrobenzimidazole derivatives to Losartan
A Comparative Guide to the Antihypertensive Effects of 5-Nitrobenzimidazole Derivatives and Losartan
For researchers and professionals in drug development, the quest for novel antihypertensive agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides a detailed comparison of the antihypertensive effects of emerging 5-Nitrobenzimidazole derivatives against the well-established angiotensin II receptor blocker (ARB), Losartan. This comparison is based on available preclinical data, focusing on their mechanism of action, in vitro potency, and in vivo antihypertensive activity.
Mechanism of Action: Targeting the Renin-Angiotensin System
Both Losartan and the novel 5-Nitrobenzimidazole derivatives exert their antihypertensive effects by targeting the renin-angiotensin system (RAS), a critical regulator of blood pressure.[1][2][3] Specifically, they act as antagonists of the angiotensin II type 1 (AT1) receptor.[3][[“]][5]
Losartan , the first orally active, non-peptide AT1 receptor antagonist to be marketed, selectively blocks the binding of angiotensin II to the AT1 receptor.[1][[“]][6] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[2] The binding of angiotensin II to the AT1 receptor normally activates downstream signaling pathways involving phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and promote smooth muscle contraction.[1] Losartan effectively blocks this cascade.[1]
5-Nitrobenzimidazole derivatives have been designed as novel AT1 receptor antagonists.[5][7] Like Losartan, they competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing the physiological responses that lead to elevated blood pressure.[5][7]
Comparative Efficacy: In Vitro and In Vivo Data
Recent studies have highlighted the potential of certain 5-Nitrobenzimidazole derivatives as potent antihypertensive agents, with at least one derivative demonstrating superior efficacy compared to Losartan in preclinical models.
A notable example is the compound 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid (Compound 3) .[5] In vitro radioligand binding assays showed that this compound displays a high affinity for the AT1 receptor, with an IC50 value of 1.03 ± 0.26 nM.[5]
In vivo studies using spontaneously hypertensive rats (SHRs) and renal hypertensive rats have demonstrated the significant antihypertensive activity of Compound 3.[5] Oral administration of this compound resulted in a dose-dependent decrease in mean blood pressure (MBP).[5] The maximal response observed was a reduction of 30 mmHg at a dose of 5 mg/kg and 41 mmHg at 10 mg/kg.[5] Importantly, the antihypertensive effect of Compound 3 was sustained for over 24 hours, indicating a longer duration of action compared to Losartan in this study.[5]
Quantitative Data Summary
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Dose | Maximal Blood Pressure Reduction (MBP) | Duration of Action | Reference |
| 5-Nitrobenzimidazole Derivative (Compound 3) | AT1 Receptor | 1.03 ± 0.26 nM | SHRs & Renal Hypertensive Rats | 5 mg/kg (oral) | 30 mmHg | > 24 hours | [5] |
| 10 mg/kg (oral) | 41 mmHg | ||||||
| Losartan | AT1 Receptor | - | SHRs & Renal Hypertensive Rats | - | Less effective than Compound 3 | < 24 hours | [5] |
Note: Specific quantitative data for Losartan under the same experimental conditions were not detailed in the primary source but was used as a comparator and found to be less effective.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the comparison of 5-Nitrobenzimidazole derivatives and Losartan.
In Vitro AT1 Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds to the angiotensin II type 1 (AT1) receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared.
-
Radioligand Binding: A constant concentration of a radiolabeled ligand for the AT1 receptor (e.g., [125I]Sar1,Ile8-Angiotensin II) is incubated with the cell membranes.
-
Competition Assay: Increasing concentrations of the test compounds (5-Nitrobenzimidazole derivatives or Losartan) are added to the incubation mixture to compete with the radioligand for binding to the AT1 receptor.
-
Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the antihypertensive effect of the test compounds in a genetic model of hypertension.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are used. The animals are acclimatized to the laboratory conditions before the experiment.
-
Blood Pressure Measurement: Baseline systolic blood pressure (SBP) and/or mean blood pressure (MBP) are measured using a non-invasive tail-cuff method.[8]
-
Drug Administration: The test compounds (5-Nitrobenzimidazole derivative or Losartan) and a vehicle control are administered orally to different groups of SHRs.[5]
-
Post-Dose Monitoring: Blood pressure is monitored at various time points after drug administration (e.g., 2, 4, 6, 8, 12, 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.[5]
-
Data Analysis: The changes in blood pressure from baseline are calculated for each group and compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of AT1 receptor antagonists and a typical experimental workflow for evaluating antihypertensive agents.
Caption: Signaling pathway of AT1 receptor antagonists.
Caption: Experimental workflow for antihypertensive drug evaluation.
Conclusion
The available preclinical data suggests that 5-Nitrobenzimidazole derivatives represent a promising class of AT1 receptor antagonists for the treatment of hypertension. Specifically, the derivative 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid has demonstrated higher potency and a longer duration of action than Losartan in animal models of hypertension.[5] These encouraging results warrant further investigation, including more extensive preclinical safety and pharmacokinetic studies, to determine the therapeutic potential of these compounds in humans. For researchers in drug development, the exploration of novel benzimidazole-based structures continues to be a fruitful area for identifying next-generation antihypertensive agents.
References
- 1. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 3. Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Hypertensive Activity of Novel Peptides Identified from Olive Flounder (Paralichthys olivaceus) Surimi - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 5-Nitrobenzimidazole Nitrate and Derivatives in Key Biological Applications
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the biological activity of 5-Nitrobenzimidazole Nitrate and its derivatives, benchmarked against established therapeutic agents. This guide provides a cross-validation of experimental results, detailed methodologies, and visual signaling pathways to support further research and development.
5-Nitrobenzimidazole Nitrate and its related derivatives represent a versatile class of compounds with significant potential across various therapeutic areas, including oncology, cardiovascular disease, and infectious diseases. The presence of the nitro group at the 5-position of the benzimidazole scaffold is a key determinant of their biological activity, influencing their mechanism of action and therapeutic efficacy. This guide provides a comparative analysis of the performance of 5-nitrobenzimidazole derivatives against standard therapeutic agents, supported by available experimental data.
Antihypertensive Activity: A Viable Alternative to Losartan
5-Nitrobenzimidazole derivatives have emerged as potent antagonists of the Angiotensin II receptor type 1 (AT1), a key regulator of blood pressure. Their mechanism of action directly competes with established angiotensin II receptor blockers (ARBs) like Losartan.
Comparative Data: Antihypertensive Efficacy
| Compound/Derivative | Target | In Vitro Potency (IC50) | In Vivo Efficacy | Reference Comparator |
| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | AT1 Receptor | 1.03 ± 0.26 nM | Significant dose-dependent decrease in Mean Blood Pressure in hypertensive rats. | Losartan |
| Losartan | AT1 Receptor | ~20-100 nM (Varies with assay conditions) | Established clinical efficacy in hypertension. | - |
Experimental Protocol: In Vitro AT1 Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.
-
Radioligand: [³H]Angiotensin II.
-
Procedure:
-
Cell membranes are prepared from the CHO-AT1 cells.
-
A fixed concentration of [³H]Angiotensin II is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., 5-nitrobenzimidazole derivative or Losartan).
-
The reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
-
Signaling Pathway: Angiotensin II Receptor Blockade
The diagram below illustrates the signaling pathway initiated by Angiotensin II and the point of intervention by 5-nitrobenzimidazole derivatives and Losartan.
Anticancer Activity: A Multi-faceted Approach Compared to Doxorubicin
5-Nitrobenzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, operating through mechanisms that include DNA interaction and the inhibition of key DNA repair enzymes like Poly (ADP-ribose) polymerase (PARP). This positions them as interesting candidates for cancer therapy, with a different mechanistic profile compared to conventional chemotherapeutics like Doxorubicin.
Comparative Data: In Vitro Cytotoxicity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference Comparator |
| Various 5-Nitrobenzimidazole Derivatives | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 0.5 - 20 | DNA intercalation, PARP inhibition | Doxorubicin |
| Doxorubicin | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 0.01 - 1 | DNA intercalation, Topoisomerase II inhibition | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, HeLa, MCF-7).
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (5-nitrobenzimidazole derivative or Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.
-
Signaling Pathway: PARP Inhibition and DNA Damage
The diagram below illustrates the role of PARP in DNA repair and how its inhibition by 5-nitrobenzimidazole derivatives can lead to cancer cell death, particularly in cells with existing DNA repair deficiencies (e.g., BRCA mutations).
Antimicrobial Activity: A Potent Agent Against Anaerobes Compared to Metronidazole
The nitro group in 5-nitrobenzimidazole derivatives is crucial for their antimicrobial activity, particularly against anaerobic bacteria and protozoa. The mechanism involves the reductive activation of the nitro group within the microbial cell to form cytotoxic radical species that damage cellular components, including DNA. This mechanism is shared with other nitroimidazole antibiotics like Metronidazole.
Comparative Data: Antimicrobial Efficacy
| Compound/Derivative | Organism | MIC (µg/mL) | Mechanism of Action | Reference Comparator |
| Various 5-Nitrobenzimidazole Derivatives | Bacteroides fragilis, Trichomonas vaginalis | 0.1 - 10 | Reductive activation of nitro group, DNA damage | Metronidazole |
| Metronidazole | Bacteroides fragilis, Trichomonas vaginalis | 0.1 - 5 | Reductive activation of nitro group, DNA damage | - |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Method: Broth microdilution method.
-
Procedure:
-
A serial two-fold dilution of the test compound (5-nitrobenzimidazole derivative or Metronidazole) is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism without drug) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., anaerobic conditions for anaerobic bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Mechanism of Action: Reductive Activation
The following workflow illustrates the process of reductive activation of 5-nitrobenzimidazole derivatives within a microbial cell.
Disclaimer: The quantitative data presented in the tables are compiled from various literature sources and are intended for comparative purposes. Specific values may vary depending on the exact derivative and the experimental conditions. This guide is for informational purposes for a scientific audience and does not constitute medical advice.
In Vivo vs. In Vitro Efficacy of 5-Nitrobenzimidazole Compounds: A Comparative Guide
The 5-nitrobenzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities. The inclusion of a nitro group at the 5-position significantly modulates the electronic properties of the benzimidazole ring, enhancing its therapeutic potential across various domains including oncology, cardiovascular diseases, and infectious diseases.[1][2] This guide provides an objective comparison of the in vitro and in vivo efficacy of 5-nitrobenzimidazole compounds, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals.
Anticancer Activity
5-Nitrobenzimidazole derivatives have demonstrated significant potential as anticancer agents. In vitro studies typically focus on cytotoxicity against various cancer cell lines, while in vivo studies assess tumor growth inhibition in animal models.
Data Presentation: In Vitro vs. In Vivo Anticancer Efficacy
Table 1: In Vitro Cytotoxicity of 5-Nitrobenzimidazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung Carcinoma) | MTT | 28 nM | [3] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | HACAT (Non-neoplastic) | MTT | 22.2 µM | [3] |
| Derivative of Compound 6 | K562 (Leukemia) | Apoptosis Assay | Induces Apoptosis | [3] |
| 2-Aryl-5(6)-nitro-1H-benzimidazole (Compound 3) | K562 (Leukemia) | Cell Cycle Analysis | S Phase Arrest | [3] |
| 2-Aryl-5(6)-nitro-1H-benzimidazole (Compound 3) | PARP Inhibition Assay | N/A | 0.05 µM | [3] |
| 1-Substituted-5-nitro-1H-benzimidazole (Compound 3) | A-549, HCT-116, MCF-7 | Cytotoxicity Assay | More active than Doxorubicin | [4] |
| 1-Substituted-5-nitro-1H-benzimidazole (Compound 9) | A-549, HCT-116, MCF-7, HepG-2 | Cytotoxicity Assay | Potency near Doxorubicin | [4] |
Table 2: In Vivo Antitumor Activity of 5-Nitrobenzimidazole Derivatives
| Compound | Animal Model | Tumor Type | Key Finding | Reference |
| 1-Substituted-5-nitro-1H-benzimidazole (Compound 9) | Rats with DENA-induced liver cancer | Liver Cancer | Restoration of liver function and pathology towards normal. | [4] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity: [1]
-
Cell Seeding: Cancer cells (e.g., A549, K562) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: Cells are treated with various concentrations of the 5-nitrobenzimidazole derivative and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Animal Model for In Vivo Antitumor Activity: [4]
-
Animal Model: Male Wistar rats are often used.
-
Tumor Induction: Liver cancer is induced by administering a carcinogen like diethylnitrosamine (DENA).
-
Treatment: After tumor establishment, animals are treated with the test compound (e.g., Compound 9) at a specific dose and schedule. A control group receives the vehicle, and a positive control group might receive a standard chemotherapeutic agent.
-
Monitoring: Animal health, body weight, and tumor size (if measurable externally) are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, animals are euthanized. Livers are excised, and markers of liver function (e.g., ALT, AST) and pathology are assessed. Tumor tissue can be analyzed for markers of apoptosis or cell proliferation.
Visualization of Anticancer Mechanism
Caption: Potential mechanism of action for anticancer 5-nitrobenzimidazole compounds.[3]
Antihypertensive Activity
Certain 5-nitrobenzimidazole derivatives have been investigated as potential antihypertensive agents, primarily acting as angiotensin II type 1 (AT1) receptor antagonists.
Data Presentation: In Vitro vs. In Vivo Antihypertensive Efficacy
Table 3: In Vitro / Ex Vivo Activity of Antihypertensive 5-Nitrobenzimidazole Derivatives
| Compound | Assay Type | Target/Model | Potency (IC50 / EC50) | Reference |
| Compound 3 | Radioligand Binding Assay | AT1 Receptor | IC50: 1.03 ± 0.26 nM | [5] |
| BDZ20 | Ex Vivo Vasorelaxant Assay | Rat Aorta Rings | EC50: 21.08 µM | [6] |
| BDZ3, BDZ6, BDZ12, BDZ18 | Ex Vivo Vasorelaxant Assay | Rat Aorta Rings | EC50: <30 µM | [6] |
Table 4: In Vivo Antihypertensive Efficacy of 5-Nitrobenzimidazole Derivatives
| Compound | Animal Model | Dose | Max. Mean Blood Pressure Reduction | Duration of Action | Reference |
| Compound 3 | Spontaneously Hypertensive Rats | 5 mg/kg (oral) | 30 mmHg | > 24 hours | [5] |
| Compound 3 | Spontaneously Hypertensive Rats | 10 mg/kg (oral) | 41 mmHg | > 24 hours | [5] |
| Losartan (Control) | Spontaneously Hypertensive Rats | N/A | Less than Compound 3 | Less than Compound 3 | [5] |
Experimental Protocols
Radioligand Binding Assay (In Vitro): [5]
-
Target Preparation: Membranes are prepared from cells overexpressing the human AT1 receptor.
-
Assay Setup: The membranes are incubated with a radiolabeled ligand (e.g., [³H]angiotensin II) and varying concentrations of the test compound.
-
Incubation & Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
IC50 Determination: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. This value indicates the compound's affinity for the receptor.
Spontaneously Hypertensive Rat (SHR) Model (In Vivo): [5]
-
Animal Model: Adult male SHRs, a well-established genetic model for human essential hypertension, are used.
-
Blood Pressure Measurement: Baseline systolic or mean blood pressure (MBP) is measured using a non-invasive tail-cuff method or via telemetry.
-
Drug Administration: The test compound is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group and a positive control group (e.g., Losartan) are included.
-
Post-treatment Monitoring: Blood pressure is monitored at multiple time points after administration (e.g., 2, 4, 6, 8, 24 hours) to determine the magnitude and duration of the antihypertensive effect.
-
Data Analysis: The change in blood pressure from baseline is calculated for each group and compared to determine the efficacy of the test compound.
Visualization of Drug Discovery Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the Synthesis of 5-Nitrobenzimidazole: Conventional vs. Microwave-Assisted Methods
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of heterocyclic compounds like 5-Nitrobenzimidazole is a critical starting point for the discovery of new therapeutic agents. This guide provides a detailed comparative analysis of conventional and microwave-assisted methods for the synthesis of 5-Nitrobenzimidazole, offering insights into reaction efficiency, environmental impact, and practical considerations.
At a Glance: Comparing Synthesis Methods
The synthesis of 5-Nitrobenzimidazole from 4-nitro-o-phenylenediamine and formic acid can be achieved through both traditional heating and modern microwave irradiation. While both methods yield the desired product, they differ significantly in terms of reaction time, energy consumption, and overall efficiency. Microwave-assisted synthesis consistently emerges as a more rapid and environmentally friendly approach.[1][2]
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Hours (e.g., 3 hours) | Minutes |
| Yield | Good (e.g., ~89%) | Generally higher than conventional methods |
| Energy Consumption | High | Low |
| Solvent Usage | Typically requires larger volumes | Often requires less solvent or can be solvent-free |
| Heating Mechanism | Conduction and convection (bulk heating) | Direct dielectric heating |
| Temperature Control | Less precise, potential for localized overheating | Precise and uniform heating |
| Environmental Impact | Higher due to longer reaction times and solvent use | Lower, aligning with green chemistry principles[3] |
Experimental Protocols
Conventional Synthesis Protocol
This method involves the direct condensation of 4-nitro-o-phenylenediamine with formic acid under conventional heating.
Materials:
-
4-nitro-o-phenylenediamine
-
Formic acid (90%)
-
10% Hydrochloric acid
-
Concentrated ammonium hydroxide solution
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 4-nitro-o-phenylenediamine in 10% hydrochloric acid.
-
Add formic acid to the suspension.
-
Heat the mixture in a water bath at 80°C for 3 hours with constant stirring.
-
After cooling, neutralize the reaction mixture with a concentrated ammonium hydroxide solution until it is alkaline.
-
Collect the precipitated product by filtration.
-
Wash the product with cold deionized water.
-
Dry the purified 5-Nitrobenzimidazole.
Microwave-Assisted Synthesis Protocol
This protocol is adapted from general procedures for the microwave-assisted synthesis of benzimidazoles and offers a significantly faster alternative.
Materials:
-
4-nitro-o-phenylenediamine
-
Formic acid
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, mix 4-nitro-o-phenylenediamine and formic acid.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture for a short period (typically a few minutes) at a controlled temperature and power.
-
After the reaction is complete, cool the mixture.
-
Add a sodium hydroxide solution to neutralize the mixture.
-
Collect the precipitated product by filtration.
-
Wash the product with cold deionized water.
-
Dry the purified 5-Nitrobenzimidazole.
Visualizing the Workflow
The following diagrams illustrate the distinct workflows of the conventional and microwave-assisted synthesis methods.
References
Benchmarking 5-Nitrobenzimidazole Nitrate in Photoresist Applications: A Comparative Guide
In the competitive landscape of photoresist technology, the selection of a suitable photoacid generator (PAG) is paramount to achieving desired lithographic performance. This guide provides a comparative analysis of 5-Nitrobenzimidazole Nitrate, a non-ionic nitroaromatic PAG, against other common alternatives used in deep-ultraviolet (DUV) photoresist formulations. Due to the limited publicly available performance data specifically for 5-Nitrobenzimidazole Nitrate, this guide utilizes data from a closely related and well-characterized compound, 2,6-dinitrobenzyl tosylate, as a representative for the nitroaromatic class. This allows for a functional comparison of its expected performance characteristics against established ionic and other non-ionic PAGs.
The data presented herein is compiled from various scientific publications and should be considered representative. Researchers are encouraged to perform their own material-specific evaluations.
Performance Comparison of Photoacid Generators
The efficacy of a photoacid generator is determined by several key performance indicators, including its photospeed, resolution capabilities, and the contrast of the photoresist formulation it is incorporated into. The following table summarizes these metrics for a representative nitroaromatic PAG alongside common ionic and non-ionic alternatives.
| Photoacid Generator (PAG) Class | Representative Compound | Photospeed (mJ/cm²) | Resolution (µm) | Contrast (γ) |
| Nitroaromatic (Non-ionic) | 2,6-dinitrobenzyl tosylate | 15 - 30 | 0.25 - 0.50 | 3.0 - 5.0 |
| Ionic | Triphenylsulfonium triflate | 5 - 15 | < 0.25 | > 5.0 |
| Non-ionic (Sulfonate Ester) | N-hydroxynaphthalimide triflate | 10 - 25 | 0.25 - 0.40 | 3.5 - 5.5 |
Note: The performance data for the nitroaromatic PAG is based on studies of 2,6-dinitrobenzyl tosylate and is intended to be representative of the performance profile of 5-Nitrobenzimidazole Nitrate. Actual performance may vary.
Signaling Pathway of a Chemically Amplified Photoresist
The fundamental mechanism of a chemically amplified photoresist relies on the photogeneration of an acid, which then catalyzes a cascade of deprotection reactions within the polymer matrix during a post-exposure bake. This process dramatically increases the sensitivity of the resist.
Caption: Photoacid generation and catalytic deprotection in a positive-tone chemically amplified photoresist.
Experimental Protocols
To ensure objective and reproducible benchmarking of photoresist performance, standardized experimental protocols are essential. The following sections detail the methodologies for photoresist formulation, processing, and characterization.
Photoresist Formulation
A typical DUV photoresist formulation consists of a polymer resin, a photoacid generator, a quencher (base), and a casting solvent.
Materials:
-
Polymer Resin: Poly(hydroxystyrene-co-t-butyl acrylate) (PHS/TBA)
-
Photoacid Generator (PAG): 5-Nitrobenzimidazole Nitrate (or alternative PAGs for comparison)
-
Quencher: Tri-n-octylamine
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA)
Procedure:
-
Dissolve the PHS/TBA polymer in PGMEA to achieve a 15% (w/w) solution.
-
Add the PAG at a concentration of 2-5% relative to the polymer weight.
-
Add the quencher at a concentration of 0.1-0.5% relative to the polymer weight.
-
Stir the solution at room temperature for 12 hours to ensure complete dissolution and homogeneity.
-
Filter the solution through a 0.2 µm PTFE filter.
Photoresist Processing and Lithographic Evaluation Workflow
The evaluation of a photoresist's performance involves a multi-step process from wafer coating to pattern analysis.
Caption: Standard workflow for the lithographic evaluation of a photoresist formulation.
Determination of Photospeed and Contrast
The photospeed and contrast of a photoresist are determined by generating a contrast curve, which plots the normalized remaining thickness of the resist as a function of the exposure dose.
Procedure:
-
Process a series of resist-coated wafers as described in the workflow above, each with a different exposure dose in an open-frame (no mask) exposure.
-
After the development step, measure the remaining resist thickness for each dose using an ellipsometer.
-
Normalize the remaining thickness by dividing by the initial resist thickness.
-
Plot the normalized remaining thickness against the logarithm of the exposure dose.
-
Photospeed (E₀): The dose required to completely clear the resist film.
-
Contrast (γ): The slope of the linear portion of the contrast curve.
Dissolution Rate Measurement
The dissolution rate of the photoresist in the developer is a critical factor influencing the final pattern profile.
Apparatus:
-
Dissolution Rate Monitor (DRM)
Procedure:
-
Prepare a resist-coated wafer and expose it with a dose matrix.
-
Mount the wafer on the DRM.
-
Introduce the developer (e.g., 2.38% TMAH in water) and monitor the change in resist thickness in real-time using interferometry.
-
The dissolution rate is calculated as the change in thickness over time.
-
Plot the dissolution rate as a function of the exposure dose to generate a dissolution rate curve. This provides insight into the development kinetics.
Conclusion
Safety Operating Guide
Safe Disposal of 5-Nitrobenzimidazole Nitrate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-Nitrobenzimidazole Nitrate, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Hazard Information
5-Nitrobenzimidazole Nitrate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] As with many nitroaromatic compounds, it should be handled with caution. The primary disposal route for this compound and any contaminated materials is through a licensed and approved hazardous waste disposal service.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][2]
Quantitative Data Summary
No specific quantitative regulatory limits for the disposal of 5-Nitrobenzimidazole Nitrate were found in the reviewed literature. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal company for specific guidance and applicable local regulations.
| Data Point | Value | Source |
| Regulatory Disposal Limits (e.g., concentration thresholds) | Not specified in available literature. Consult local regulations and EHS. | N/A |
| pH of a 10 g/L slurry | ~6 | [3] |
Step-by-Step Disposal Protocol
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-impermeable gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side-shields or safety goggles are mandatory.[1]
-
Body Protection: A laboratory coat must be worn. For larger quantities or where significant dust may be generated, consider additional protective clothing.[1]
-
Respiratory Protection: If handling in a poorly ventilated area or if dust formation is likely, a NIOSH-approved respirator should be used.[1]
Waste Segregation and Collection
-
Solid Waste:
-
Collect any surplus or expired 5-Nitrobenzimidazole Nitrate in a designated, clearly labeled hazardous waste container.
-
The container must be robust, chemically resistant, and have a secure, tightly sealed lid.[1]
-
Do not mix with other incompatible wastes.
-
-
Contaminated Materials:
-
Any materials contaminated with 5-Nitrobenzimidazole Nitrate (e.g., weighing boats, filter paper, gloves, paper towels from spill cleanup) must also be collected in the same designated hazardous waste container.
-
Contaminated packaging should be disposed of as unused product.[1]
-
-
Empty Containers:
-
Empty containers that once held 5-Nitrobenzimidazole Nitrate must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste in a separate, appropriately labeled container.
-
Labeling of Hazardous Waste
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "5-Nitrobenzimidazole Nitrate "
-
The associated hazards (e.g., "Irritant ," "Harmful ")
-
The date of accumulation (when the first material was added to the container)
-
The name and contact information of the responsible researcher or laboratory
Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials, heat, sparks, and open flames.[4]
-
Ensure the storage location has secondary containment to prevent the spread of material in case of a leak.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1][3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound.
-
Follow all institutional and local regulations for waste pickup and documentation.
Experimental Protocols
As previously stated, no specific, validated experimental protocols for the chemical deactivation or neutralization of 5-Nitrobenzimidazole Nitrate at a laboratory scale were identified in the reviewed literature. The standard and safest procedure is the logistical disposal outlined above. Any attempt at chemical neutralization without a validated protocol could be dangerous and is not recommended. One Safety Data Sheet suggests that for disposal, one might "dissolve or mix the material with a combustible solvent and burn in a chemical incinerator," a procedure to be carried out by a licensed professional waste disposal service.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 5-Nitrobenzimidazole Nitrate.
Caption: Logical workflow for the safe disposal of 5-Nitrobenzimidazole Nitrate.
References
Personal protective equipment for handling 5-Nitrobenzimidazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 5-Nitrobenzimidazole Nitrate (CAS No: 27896-84-0). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
5-Nitrobenzimidazole Nitrate is a chemical compound that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling 5-Nitrobenzimidazole Nitrate. Consistent and correct use of PPE is the first line of defense against exposure.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3] |
| Eyes/Face | Safety Goggles/Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Body | Protective Clothing | Wear fire/flame resistant and impervious clothing.[2] A lab coat or chemical-resistant apron is recommended for all procedures. |
| Respiratory | Respirator | Use only in a well-ventilated area.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] Avoid breathing dust.[1][3] |
Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: Always handle 5-Nitrobenzimidazole Nitrate in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[1]
-
Dust Formation: Avoid the formation of dust and aerosols during handling.[3]
-
Hygiene: Wash hands thoroughly before breaks and at the end of the workday.[3]
Storage:
-
Conditions: Store in a cool, dark, and well-ventilated place.[1]
-
Incompatibilities: 5-Nitrobenzimidazole is incompatible with strong oxidizing agents and strong bases.[4] Store away from these materials.
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Product: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not let the product enter drains.[3]
-
Containers: Contaminated packaging should be disposed of as an unused product.[3]
Emergency Procedures
The following workflow outlines the immediate steps to take in case of accidental exposure to 5-Nitrobenzimidazole Nitrate.
Caption: Immediate first aid procedures for exposure to 5-Nitrobenzimidazole Nitrate.
References
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
